molecular formula C5H9NO B020336 N-Methyl-N-vinylacetamide CAS No. 3195-78-6

N-Methyl-N-vinylacetamide

Cat. No.: B020336
CAS No.: 3195-78-6
M. Wt: 99.13 g/mol
InChI Key: PNLUGRYDUHRLOF-UHFFFAOYSA-N
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Description

N-Methyl-N-vinylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethenyl-N-methylacetamide
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InChI

InChI=1S/C5H9NO/c1-4-6(3)5(2)7/h4H,1H2,2-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLUGRYDUHRLOF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

26616-03-5
Record name Poly(N-methyl-N-vinylacetamide)
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DSSTOX Substance ID

DTXSID4052003
Record name N-Methyl-N-vinylacetamide
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Molecular Weight

99.13 g/mol
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CAS No.

3195-78-6
Record name N-Methyl-N-vinylacetamide
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Record name N-Methyl-N-vinylacetamide
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Record name Acetamide, N-ethenyl-N-methyl-
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Record name N-Methyl-N-vinylacetamide
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Record name N-methyl-N-vinylacetamide
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Record name N-METHYL-N-VINYLACETAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-N-vinylacetamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-vinylacetamide (NMVA) is a vinylamide monomer that has garnered significant interest in polymer chemistry and biomedical applications. Its polymer, poly(this compound) (PNMVA), exhibits unique properties that make it a promising candidate for various uses, particularly in the realm of drug delivery. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of NMVA, with a special focus on its emerging role in advanced drug delivery systems.

Chemical Properties and Structure

This compound is a colorless to slightly yellow liquid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Formula
PropertyValue
IUPAC Name N-ethenyl-N-methylacetamide[2]
CAS Number 3195-78-6[2][3]
Molecular Formula C5H9NO[3][4]
Molecular Weight 99.13 g/mol [2][4]
SMILES CC(=O)N(C)C=C[2][5]
InChI 1S/C5H9NO/c1-4-6(3)5(2)7/h4H,1H2,2-3H3[5]
InChIKey PNLUGRYDUHRLOF-UHFFFAOYSA-N[5]
Table 2: Physical and Chemical Properties
PropertyValueSource(s)
Melting Point -36 °C[3][6]
Boiling Point 164.5 ± 9.0 °C at 760 mmHg70 °C at 25 mmHg[3][5][6]
Density 0.959 g/mL at 25 °C0.9 ± 0.1 g/cm³[5][6][3]
Solubility Miscible with water. Soluble in chloroform, ethyl acetate, methanol (B129727) (slightly), ethanol, acetone, toluene, styrene, methyl methacrylate, and other organic solvents.[3][6][7]
Refractive Index (n20/D) 1.484[5]
Flash Point 58.9 ± 0.0 °C[3]
Vapor Pressure 2.0 ± 0.3 mmHg at 25°C[3]

Chemical Structure

The structure of this compound features a central nitrogen atom bonded to a methyl group, a vinyl group, and an acetyl group. This combination of functional groups imparts both hydrophilic (amide) and hydrophobic (vinyl and methyl groups) characteristics to the molecule.

Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of N-vinylacetamide. The following protocol is based on a patented method:

  • Reaction Setup : To a solution of N-vinylacetamide in a suitable solvent such as tetrahydrofuran (B95107) (THF), add a base like potassium t-butoxide.

  • Methylation : Add a methylating agent, for example, methyl iodide, to the reaction mixture. The reaction is typically stirred to ensure thorough mixing.

  • Filtration and Concentration : After the reaction is complete, the resulting slurry is filtered to remove any solid byproducts. The filtrate is then concentrated using a rotary evaporator.

  • Purification : The crude product is purified by distillation under reduced pressure (e.g., 20 mmHg at 65 °C) to yield this compound with high purity.

G cluster_synthesis Synthesis of this compound N-vinylacetamide N-vinylacetamide Reaction Mixture Reaction Mixture N-vinylacetamide->Reaction Mixture Base (e.g., Potassium t-butoxide) Base (e.g., Potassium t-butoxide) Base (e.g., Potassium t-butoxide)->Reaction Mixture Methylating agent (e.g., Methyl iodide) Methylating agent (e.g., Methyl iodide) Methylating agent (e.g., Methyl iodide)->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Concentration Concentration Filtration->Concentration Distillation Distillation Concentration->Distillation This compound This compound Distillation->this compound

Workflow for the synthesis of this compound.
Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to confirm the chemical structure of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is employed to determine the purity of the compound and identify any volatile impurities.

  • Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide and vinyl groups.

Biological Role and Applications in Drug Development

While this compound itself does not have a direct biological role, its polymer, poly(this compound) (PNMVA), is emerging as a critical component in advanced drug delivery systems, particularly for the delivery of small interfering RNA (siRNA).

PNMVA in siRNA Delivery

Lipid-based nanocarriers are a leading platform for delivering genetic material.[3] A common strategy to improve their stability and circulation time is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains. However, PEGylation can hinder cellular uptake and endosomal escape of the therapeutic payload and may cause adverse immune reactions.[3]

Amphiphilic derivatives of PNMVA have shown great potential as an alternative to PEG.[3] When incorporated into lipid-based nanocarriers, these PNMVA derivatives can:

  • Provide Stealth Properties : Similar to PEG, PNMVA can shield the nanocarriers from the immune system, preventing the formation of a protein corona and extending their circulation time in the bloodstream.[3]

  • Enhance Cellular Uptake : Unlike PEG, PNMVA does not appear to impede the uptake of the nanocarriers by target cells.[3]

  • Facilitate Endosomal Escape : PNMVA does not negatively impact the escape of the siRNA from the endosome, a critical step for the therapeutic to reach its target in the cytoplasm.[3]

  • Reduce Immunogenicity : Studies have shown that PNMVA-containing lipoplexes exhibit reduced immunological reactions and do not accumulate in the liver, suggesting a favorable safety profile.[3]

Proposed Mechanism of Cellular Uptake and Endosomal Escape

The precise signaling pathway for the cellular uptake of PNMVA-containing nanocarriers is not yet fully elucidated. However, based on the general understanding of nanocarrier internalization and the properties of cationic polymers, a likely mechanism can be proposed. The nanocarriers are expected to be taken up by cells via endocytosis. Once inside the endosome, the "proton sponge" effect, a hypothesis for the endosomal escape of cationic polymers, may come into play.

G cluster_pathway Proposed Cellular Uptake and Endosomal Escape of PNMVA-siRNA Nanocarriers PNMVA-siRNA Nanocarrier PNMVA-siRNA Nanocarrier Endocytosis Endocytosis PNMVA-siRNA Nanocarrier->Endocytosis Cell Membrane Cell Membrane Early Endosome (pH ~6.5) Early Endosome (pH ~6.5) Endocytosis->Early Endosome (pH ~6.5) Late Endosome (pH ~5.5) Late Endosome (pH ~5.5) Early Endosome (pH ~6.5)->Late Endosome (pH ~5.5) Chloride Ion Influx Chloride Ion Influx Late Endosome (pH ~5.5)->Chloride Ion Influx Proton Influx (V-ATPase) Proton Influx (V-ATPase) Proton Influx (V-ATPase)->Late Endosome (pH ~5.5) Osmotic Swelling Osmotic Swelling Chloride Ion Influx->Osmotic Swelling Endosomal Rupture Endosomal Rupture Osmotic Swelling->Endosomal Rupture siRNA Release to Cytoplasm siRNA Release to Cytoplasm Endosomal Rupture->siRNA Release to Cytoplasm

Proposed mechanism of PNMVA-nanocarrier uptake and siRNA release.

This proposed pathway involves the nanocarrier being engulfed by the cell membrane to form an endosome. As the endosome matures, proton pumps (V-ATPases) increase the acidity of its interior. The amine groups in the hydrolyzed form of the PNMVA polymer can become protonated, leading to an influx of chloride ions and water to maintain charge and osmotic balance. This influx causes the endosome to swell and eventually rupture, releasing the siRNA cargo into the cytoplasm where it can perform its gene-silencing function.

Conclusion

This compound is a versatile monomer with significant potential, particularly in the development of advanced drug delivery systems. Its polymer, PNMVA, offers a promising alternative to PEGylation, potentially overcoming some of the key limitations of current nanocarrier technologies. Further research into the precise mechanisms of its interaction with biological systems will undoubtedly unlock new applications and enhance its utility in the fields of medicine and biotechnology.

References

A Technical Guide to the Synthesis of N-Methyl-N-vinylacetamide Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to N-Methyl-N-vinylacetamide (NMVA), a versatile monomer crucial for the development of advanced polymers in various fields, including biomedical applications and material science. This document outlines detailed experimental protocols for key synthetic methodologies, presents quantitative data in a comparative format, and includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthetic processes.

Executive Summary

This compound is a critical precursor for the synthesis of specialty polymers. Its preparation can be achieved through several distinct chemical pathways, each with its own set of advantages and challenges regarding yield, purity, and scalability. The most prominent and well-documented methods include the direct methylation of N-vinylacetamide and the thermal decomposition of N-(1-alkoxyethyl)-N-methylacetamide. Other notable routes involve palladium-catalyzed reactions and processes starting from fundamental building blocks like methylamine (B109427) and acetaldehyde (B116499). The choice of a particular synthetic strategy will largely depend on the desired purity of the monomer, the available starting materials, and the required scale of production. For applications in drug delivery and polymer therapeutics, high-purity NMVA is essential, which is often achieved through meticulous purification techniques such as fractional distillation.

Comparative Analysis of Synthetic Routes

The selection of an appropriate synthetic route for this compound is a critical decision in the research and development process. The following table summarizes the quantitative data associated with the primary synthetic methods, offering a clear comparison of their efficacy.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReported YieldReported PurityKey Considerations
Methylation of N-vinylacetamide N-vinylacetamide, Methyl iodidePotassium t-butoxide, THF69%[1]98%[1]Enables stable production and high yield.[2]
Pyrolysis of N-(1-alkoxyethyl)-N-methylacetamide N-methylacetamide, Acetaldehyde, MethanolSulfuric acid (catalyst for precursor synthesis)-97.5%[1]Involves a two-step process: precursor synthesis followed by thermal decomposition.[1][2]
Reaction of Vinyl Acetate and N-methylacetamide Vinyl acetate, N-methylacetamidePalladium-based catalysts--A potential route, though detailed public data is limited.[2]
Reaction of Acetamide and Vinyl Chloride Acetamide, Vinyl chloride---A direct but potentially hazardous route due to the reactivity of vinyl chloride.[3]
From Methylamine and Acetaldehyde Methylamine, Acetaldehyde---A multi-step process involving the formation of N-ethylidenemethylamine.[4]

Core Synthetic Methodologies: Experimental Protocols

This section provides detailed experimental procedures for the two most prominently documented methods for the synthesis of this compound.

Method 1: Methylation of N-vinylacetamide

This method is favored for its high yield and the stable production of this compound.[2] The following protocol is based on a patented procedure.[1]

Experimental Protocol:

  • To a mixed solution of 150 g of N-vinylacetamide and 2680 g of tetrahydrofuran (B95107) (THF), 245 g of potassium t-butoxide is added. The molar ratio of potassium t-butoxide to N-vinylacetamide is approximately 1.2.

  • Subsequently, 302 g of methyl iodide (99.5%) is added to the stirred mixture. The molar ratio of methyl iodide to N-vinylacetamide is also approximately 1.2.

  • The resulting slurry is filtered using filter paper.

  • The filtrate is then concentrated using a rotary evaporator at 40°C.

  • The concentrated product is purified by distillation at 20 mmHg and 65°C to yield this compound.

This procedure has been reported to produce this compound with a purity of 98% and a total yield of 69%.[1]

Method 2: Pyrolysis of N-(1-alkoxyethyl)-N-methylacetamide

This synthetic route involves the initial preparation of an N-(1-alkoxyethyl)-N-methylacetamide precursor, which is then subjected to thermal decomposition to yield the desired monomer.[2]

Experimental Protocol for Precursor Synthesis (N-(1-methoxyethyl)-N-methylacetamide):

  • A 200 ml three-neck flask equipped with a thermometer and a cold trap (dry ice-ethanol) is charged with 7.31 g (0.1 mol) of N-methylacetamide, 21.47 g (0.67 mol) of methanol, 2.16 g (15 mmol) of ethylidene bis(N-methylacetamide), and 9.01 g (0.1 mol) of acetaldehyde dimethyl acetal.

  • The mixture is stirred and heated to 45-48°C to form a uniform solution.

  • A solution of 0.04 g of concentrated sulfuric acid (0.1 mass % of the charged materials) dissolved in 1.06 g (33 mmol) of isopropyl alcohol is added and the mixture is stirred.

  • 17.62 g (0.4 mol) of acetaldehyde is then added dropwise over three minutes.

  • The reaction is allowed to proceed at 50°C for three hours.

  • Upon completion, the catalyst is neutralized. Gas chromatography analysis at this stage has shown an N-methylacetamide conversion of 86%, with a selectivity of 93% for N-(1-methoxyethyl)-N-methylacetamide.

Pyrolysis and Purification:

  • The pyrolysis of the N-(1-methoxyethyl)-N-methylacetamide precursor is carried out.

  • The resulting pyrolysis liquid is then distilled. A 20 mm x 500 mm distillation column packed with glass beads is used, operating at a reflux ratio of 0.3.

  • Fractions are collected, and those containing the desired product are combined and subjected to simple distillation to obtain this compound with a purity of 97.5%.[1]

Visualizing the Synthesis

To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and a generalized experimental workflow.

Synthesis_Pathways cluster_methylation Methylation of N-vinylacetamide cluster_pyrolysis Pyrolysis Route NVA N-vinylacetamide NMVA1 N-Methyl-N- vinylacetamide NVA->NMVA1 CH3I, K-t-BuO, THF NMA N-methylacetamide Precursor N-(1-alkoxyethyl)-N- methylacetamide NMA->Precursor Acid Catalyst Acetaldehyde Acetaldehyde Acetaldehyde->Precursor Acid Catalyst NMVA2 N-Methyl-N- vinylacetamide Precursor->NMVA2 Heat (Pyrolysis)

Key synthetic pathways to this compound.

Experimental_Workflow start Start: Reagent Preparation reaction Reaction Setup and Execution (e.g., Temperature, Stirring) start->reaction monitoring Reaction Monitoring (e.g., TLC, GC) reaction->monitoring workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Upon Completion purification Purification (e.g., Distillation, Chromatography) workup->purification analysis Product Analysis (e.g., NMR, Purity Assessment) purification->analysis end End: Pure Monomer analysis->end

A generalized experimental workflow for monomer synthesis.

References

An In-depth Technical Guide to N-Methyl-N-vinylacetamide (CAS 3195-78-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-N-vinylacetamide (NMVA), a versatile monomer increasingly utilized in the development of advanced polymers for biomedical applications. This document details its physicochemical properties, synthesis, and polymerization methods, with a focus on its application in drug delivery systems.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] It is a specialty monomer that exhibits both hydrophobic and hydrophilic characteristics, making it soluble in water and a variety of organic solvents. This amphiphilicity is a key property that is imparted to its resulting polymers.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReferences
CAS Number 3195-78-6[1][2]
Molecular Formula C₅H₉NO[1][3]
Molecular Weight 99.13 g/mol [1][3]
IUPAC Name N-ethenyl-N-methylacetamide[3]
Synonyms N-Vinyl-N-methylacetamide, N-Ethenyl-N-methylacetamide[3]
Appearance Colorless liquid/oil[1][4]
Density 0.959 g/cm³ at 25 °C[1][4]
Melting Point -36 °C[2]
Boiling Point 164.5 ± 9.0 °C at 760 mmHg; 70 °C at 25 mmHg[2][4]
Flash Point 58 - 62.5 °C[1][2]
Solubility Miscible with water; Soluble in chloroform, ethyl acetate, methanol, ethanol, acetone, toluene.[2][4]
Refractive Index 1.483 - 1.485 at 20 °C[4]

Synthesis of this compound

Several synthetic routes for this compound have been developed, with a common method being the methylation of N-vinylacetamide.[5] Another approach involves the pyrolysis of N-(1-alkoxyethyl)-N-methylacetamide.[5]

Experimental Protocol: Methylation of N-vinylacetamide

This protocol is based on a patented method involving the methylation of N-vinylacetamide using a methylating agent in the presence of a base.[6]

Materials:

  • N-vinylacetamide

  • Potassium t-butoxide

  • Methyl iodide

  • Tetrahydrofuran (THF)

Procedure:

  • To a mixed solution of 150 g of N-vinylacetamide and 2680 g of THF, add 245 g of potassium t-butoxide. The molar ratio of potassium t-butoxide to N-vinylacetamide should be approximately 1.2.[6]

  • Stir the mixture and then add 302 g of methyl iodide (99.5%). The molar ratio of methyl iodide to N-vinylacetamide should also be approximately 1.2.[6]

  • After the reaction is complete, filter the resulting mixed slurry solution through filter paper (5C).[6]

  • Condense the filtrate using a rotary evaporator at 40 °C.[6]

  • Distill the condensed filtrate at 20 mmHg and 65 °C to obtain this compound with a purity of approximately 98%.[6] The total yield for this process is reported to be around 69%.[6]

Synthesis_of_NMVA NVA N-vinylacetamide Intermediate Deprotonated N-vinylacetamide NVA->Intermediate + Base Base Potassium t-butoxide in THF MeI Methyl iodide NMVA This compound Intermediate->NMVA + Methyl iodide Polymerization_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Purification Monomer NMVA Monomer Mix Mixing Monomer->Mix Initiator Initiator (e.g., AIBN) Initiator->Mix RAFT_Agent RAFT Agent (optional) RAFT_Agent->Mix Solvent Solvent Solvent->Mix Degas Degassing (Freeze-Pump-Thaw) Mix->Degas Polymerize Heating (e.g., 60-80°C) Degas->Polymerize Precipitate Precipitation in Non-solvent Polymerize->Precipitate Filter Filtration Precipitate->Filter Dry Drying under Vacuum Filter->Dry Final_Polymer Poly(NMVA) Dry->Final_Polymer Proton_Sponge_Effect cluster_cell Cellular Environment Endocytosis Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Polyplex engulfed Rupture Endosomal Rupture Endosome->Rupture Proton influx (H+) Chloride influx (Cl-) Water influx (H2O) Cytoplasm Cytoplasm Release Polyplex Release Rupture->Release Release->Cytoplasm Polyplex Cationic Polymer/ Nucleic Acid Polyplex Polyplex->Endocytosis

References

An In-depth Technical Guide to the Physical Properties of Poly(N-methyl-N-vinylacetamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-methyl-N-vinylacetamide), often abbreviated as PNMVA, is a synthetic polymer that has garnered significant interest in the biomedical and pharmaceutical fields. Its unique combination of properties, including its water solubility and potential as a biomaterial, makes it a subject of ongoing research for applications ranging from drug delivery to gene therapy.[1] This technical guide provides a comprehensive overview of the core physical properties of PNMVA, offering researchers, scientists, and drug development professionals a detailed resource for understanding and utilizing this promising polymer. The information presented herein is compiled from various scientific sources and is intended to serve as a foundational reference for further research and development.

Core Physical Properties

The physical characteristics of poly(this compound) are fundamental to its function and application. These properties are influenced by factors such as molecular weight, polymer concentration, and the surrounding environment.

Solubility

For many polymers, solubility is not an infinite value and can be influenced by temperature and the presence of salts. For instance, copolymers containing N-vinylacetamide have shown unique soluble-insoluble-soluble transitions in aqueous salt solutions with increasing temperature.[4] While specific quantitative solubility data for PNMVA is not widely published, it is understood to be readily soluble in aqueous solutions for many applications.

Table 1: General Solubility of Poly(this compound) and its Monomer

CompoundWaterEthanolAcetoneToluene
Poly(this compound) Soluble[3]Soluble[5]--
This compound (monomer) MiscibleSoluble[2]Soluble[2]Soluble[2]

Note: Quantitative solubility data for the polymer is limited in publicly available literature. "-" indicates data not found.

Thermal Properties

The thermal behavior of a polymer is critical for determining its processing conditions, stability, and end-use applications. The key thermal properties of interest are the glass transition temperature (Tg) and the thermal decomposition temperature.

Glass Transition Temperature (Tg)

The glass transition temperature is a crucial parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. As of the compilation of this guide, a specific, experimentally determined glass transition temperature for neat poly(this compound) is not prominently reported in publicly accessible literature. However, for context, a related polymer, polymethacrylmethylimide (PMMI), exhibits a glass transition temperature of 175.8°C.[6] The Tg of a polymer can be influenced by its molecular weight and the presence of any comonomers or additives.

Thermal Decomposition

Table 2: Thermal Properties of Poly(this compound) and Related Polymers

PropertyValuePolymer
Glass Transition Temperature (Tg) Data not availablePoly(this compound)
Glass Transition Temperature (Tg) (comparative) 175.8 °C[6]Polymethacrylmethylimide (PMMI)
Decomposition Temperature Stable up to 360 °C[7]Poly(N-vinylacetamide) (PNVA)
Rheological Properties

The rheological properties of PNMVA solutions, which describe their flow and deformation behavior, are of paramount importance for applications such as injectable drug formulations, hydrogels, and coatings.

Viscosity of Solutions

The viscosity of PNMVA solutions is dependent on the polymer's molecular weight, concentration, the solvent used, and the temperature. As a water-soluble polymer, PNMVA is an effective thickening agent, increasing the viscosity of aqueous solutions.[9]

The relationship between a polymer's intrinsic viscosity [η] and its molecular weight (M) is described by the Mark-Houwink-Sakurada equation:

[η] = K * Ma

where K and 'a' are the Mark-Houwink parameters, which are specific to a given polymer-solvent system at a particular temperature.[10] A study on poly(this compound) has determined these relationships in both water and dimethylformamide (DMF), noting a negative temperature coefficient for the intrinsic viscosity in both solvents.[3] While the abstract of this study indicates the determination of these parameters, the specific values for K and 'a' were not provided. For the related polymer, poly(N-vinylacetamide), in an aqueous solution at 30°C, the Mark-Houwink parameters have been reported.[11]

Table 3: Rheological Parameters for Poly(N-vinylacetamide)

SolventTemperature (°C)K (x 10-4 dL/g)aPolymer
Water30160.52Poly(N-vinylacetamide)[11]

Note: Mark-Houwink parameters for poly(this compound) have been determined but were not available in the cited abstract.[3]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the physical properties of poly(this compound).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Differential Scanning Calorimetry is a fundamental technique for determining the glass transition temperature of a polymer.

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.

  • Thermal Program: The sample is subjected to a controlled thermal cycle. A common procedure involves:

    • An initial heating ramp to a temperature above the expected Tg to erase any prior thermal history.

    • A controlled cooling ramp to a temperature well below the expected Tg.

    • A second heating ramp at a controlled rate (e.g., 10 °C/min) through the glass transition region.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of PNMVA seal Seal in Al pan weigh->seal load Load sample & reference seal->load purge Purge with Nitrogen load->purge heat1 Heat (1st cycle) (erase thermal history) purge->heat1 cool Cool heat1->cool heat2 Heat (2nd cycle) (e.g., 10 °C/min) cool->heat2 plot Plot Heat Flow vs. Temperature heat2->plot tg Determine Tg (midpoint of step) plot->tg

Workflow for DSC analysis to determine Tg.
Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis is employed to assess the thermal stability and decomposition profile of the polymer.

Methodology:

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument, which includes a precision microbalance and a furnace, is purged with a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600-800 °C).

  • Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the amount of residual mass at the end of the analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of PNMVA place Place in TGA crucible weigh->place load Load crucible into furnace place->load purge Purge with Nitrogen load->purge heat Heat at constant rate (e.g., 10 °C/min) purge->heat plot Plot Mass % vs. Temperature heat->plot analyze Determine onset of decomposition & Td-max plot->analyze

Workflow for TGA to assess thermal stability.
Viscometry for Intrinsic Viscosity and Mark-Houwink Parameters

Solution viscometry is a classical method to determine the intrinsic viscosity of a polymer, which is related to its molecular weight.

Methodology:

  • Solution Preparation: A stock solution of the polymer is prepared by dissolving a known mass of the polymer in a precise volume of a suitable solvent (e.g., water or DMF). A series of dilutions are then prepared from the stock solution to obtain solutions of varying concentrations.

  • Viscosity Measurement: The flow time of the pure solvent and each of the polymer solutions is measured using a capillary viscometer (e.g., an Ubbelohde viscometer) in a temperature-controlled water bath.

  • Data Analysis:

    • The relative viscosity (ηr) and specific viscosity (ηsp) are calculated for each concentration.

    • The reduced viscosity (ηred = ηsp / c) and inherent viscosity (ηinh = ln(ηr) / c) are plotted against concentration (c).

    • The intrinsic viscosity [η] is determined by extrapolating the plots of reduced and inherent viscosity to zero concentration. The y-intercept of these plots gives the intrinsic viscosity.

    • To determine the Mark-Houwink parameters (K and a), the intrinsic viscosities of several polymer samples with known molecular weights (determined by an independent method like light scattering or gel permeation chromatography) are measured. A plot of log([η]) versus log(M) yields a straight line with a slope of 'a' and an intercept of log(K).

Viscometry_Workflow cluster_prep Solution Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis dissolve Dissolve PNMVA in solvent dilute Prepare series of dilutions dissolve->dilute measure_flow Measure flow times (solvent & solutions) dilute->measure_flow calc_visc Calculate relative & specific viscosities measure_flow->calc_visc plot_huggins Plot reduced & inherent viscosities vs. concentration calc_visc->plot_huggins extrapolate Extrapolate to zero concentration plot_huggins->extrapolate det_eta Determine intrinsic viscosity [η] extrapolate->det_eta

Workflow for viscometry to find intrinsic viscosity.

Conclusion

Poly(this compound) presents a compelling profile for advanced applications in the pharmaceutical and biomedical sectors, largely owing to its water-soluble nature and anticipated biocompatibility. This guide has synthesized the available information on its core physical properties, including solubility, thermal characteristics, and rheological behavior. While PNMVA is clearly a polymer of significant interest, this review also highlights areas where more quantitative data is needed, particularly concerning its glass transition temperature, a detailed thermal decomposition profile, quantitative solubility in various solvents, and specific viscosity-molecular weight relationships. The provided experimental protocols offer a standardized framework for researchers to generate this much-needed data, which will be invaluable for the continued development and application of this versatile polymer. As research progresses, a more complete understanding of the physical properties of poly(this compound) will undoubtedly unlock its full potential in innovative drug delivery systems and other advanced materials.

References

Solubility of N-Methyl-N-vinylacetamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methyl-N-vinylacetamide (NMVA) in various organic solvents. Due to its amphiphilic nature, possessing both a hydrophilic amide group and a hydrophobic vinyl group, NMVA finds utility in polymer synthesis for biomedical applications, including drug delivery systems.[1] Understanding its solubility is critical for its application in polymerization processes and formulation development.

Core Data Presentation: Solubility of this compound

Currently, publicly available quantitative data on the solubility of this compound in a range of organic solvents and temperatures is limited. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound (NMVA) at 25°C

Solvent CategorySolventSolubility
Alcohols EthanolSoluble[1]
MethanolSlightly Soluble[2][3]
Ketones AcetoneSoluble[1]
Aromatic Hydrocarbons TolueneSoluble[1]
StyreneSoluble[1]
Esters Ethyl AcetateSoluble[1], Slightly Soluble[2][3]
Methyl MethacrylateSoluble[1]
Hydroxy Ethyl MethacrylateSoluble[1]
PEG-MethacrylateSoluble[1]
Vinyl AcetateSoluble[1]
Halogenated Hydrocarbons ChloroformSlightly Soluble[2][3]
Acids Acrylic AcidSoluble[1]
Amides N-vinyl pyrrolidoneSoluble[1]
N-vinyl formamideSoluble[1]
Water WaterMiscible[4][5]

*Note: The term "Slightly Soluble" indicates that while the compound dissolves, it does so to a limited extent.

For comparative purposes, the following table presents quantitative solubility data for a structurally related compound, N-vinylacetamide (NVA). This data illustrates the typical format for such information and may offer insights into the potential behavior of NMVA.

Table 2: Quantitative Solubility of N-vinylacetamide (NVA) in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100g of solvent)
Water10>880
Ethyl alcohol10140
25240
40500
Acetone10110
25270
40520
Toluene1020
2590
40300
Ethylacetate1070
25140
40340
Styrene2580
Methylmethacrylate25110
Methylacrylate25160
Vinylacetate25120
N,N-dimethylacrylamide25220
Data sourced from a technical data sheet for N-vinylacetamide.[6]

Experimental Protocols

Determination of Solubility

While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a general methodology based on standard laboratory practices can be outlined.

1. Gravimetric Method:

  • Objective: To determine the mass of NMVA that can dissolve in a specific volume of solvent at a given temperature.

  • Procedure:

    • Add an excess amount of NMVA to a known volume of the organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow any undissolved NMVA to settle.

    • Carefully extract a known volume of the supernatant (the saturated solution).

    • Evaporate the solvent from the extracted sample under controlled conditions (e.g., in a vacuum oven).

    • Weigh the remaining NMVA residue.

    • Calculate the solubility in terms of g/100mL or other appropriate units.

2. Spectroscopic Method (e.g., UV-Vis or GC):

  • Objective: To determine the concentration of NMVA in a saturated solution using spectroscopic techniques.

  • Procedure:

    • Prepare a saturated solution as described in the gravimetric method.

    • After allowing the undissolved solute to settle, filter the supernatant to remove any suspended particles.

    • Dilute a precise volume of the saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a calibrated UV-Vis spectrophotometer or Gas Chromatograph (GC).

    • Determine the concentration of NMVA in the saturated solution from the calibration curve and calculate the original solubility.

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of N-vinylacetamide.

  • Reactants: N-vinylacetamide, a methylating agent (e.g., methyl iodide), and a base (e.g., potassium t-butoxide) in a suitable solvent (e.g., THF).

  • Procedure:

    • Dissolve N-vinylacetamide in the solvent within a reaction vessel.

    • Add the base to the solution.

    • Introduce the methylating agent to the mixture and allow it to react.

    • After the reaction is complete, the resulting mixture is filtered.

    • The filtrate is then concentrated and purified, typically through distillation, to yield this compound.

Mandatory Visualizations

The following diagrams illustrate key processes related to this compound.

experimental_workflow_solubility cluster_prep Sample Preparation cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method A Add excess NMVA to known volume of solvent B Agitate at constant temperature to reach equilibrium A->B C Allow undissolved NMVA to settle B->C D Extract known volume of supernatant C->D H Filter supernatant C->H E Evaporate solvent D->E F Weigh residue E->F G Calculate solubility F->G I Dilute sample H->I J Analyze via UV-Vis/GC I->J K Calculate solubility from calibration curve J->K

Caption: Experimental workflow for determining the solubility of NMVA.

synthesis_workflow start Start reactants Reactants: - N-vinylacetamide - Methylating Agent - Base - Solvent (THF) start->reactants dissolve Dissolve N-vinylacetamide in THF reactants->dissolve add_base Add Base dissolve->add_base add_methylating Add Methylating Agent add_base->add_methylating react Allow Reaction to Proceed add_methylating->react filter Filter Mixture react->filter concentrate Concentrate Filtrate filter->concentrate distill Purify by Distillation concentrate->distill product This compound distill->product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to N-Methyl-N-vinylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-N-vinylacetamide (NMVA), a versatile monomer with significant applications in polymer chemistry and the biomedical field. This document outlines its fundamental chemical properties, synthesis and polymerization protocols, and its emerging role in drug delivery systems.

Core Molecular Information

This compound is an organic compound classified as a vinylamide.[1] Its unique amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments, makes it a valuable component in the synthesis of specialized polymers.[1]

Molecular Formula and Weight:

The chemical formula for this compound is C5H9NO .[2][3][4] Its molecular weight is approximately 99.13 g/mol .[2][3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental setups.

PropertyValueReferences
Molecular Formula C5H9NO[2][3][4]
Molecular Weight 99.13 g/mol [2][3][4]
CAS Number 3195-78-6[2][3]
Appearance Colorless to Pale-Yellow Liquid[3][]
Density 0.959 g/mL at 25 °C[3][6][7]
Boiling Point 70 °C at 25 mmHg[6][7][8]
Melting Point -36 °C[][8][9]
Flash Point 58 °C (closed cup)[7]
Refractive Index n20/D 1.484[][7]
Solubility Soluble in various organic solvents
IUPAC Name N-ethenyl-N-methylacetamide[2]

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. A common laboratory and industrial method involves the methylation of N-vinylacetamide. Another approach is the pyrolysis of N-(1-alkoxyethyl)-N-methylacetamide.[10]

Experimental Protocol: Synthesis via Methylation of N-vinylacetamide [10][11]

  • Reaction Setup: A flask is charged with N-methylacetamide, methanol, ethylidene bis(N-methylacetamide), and acetaldehyde (B116499) dimethyl acetal.[10][11]

  • Catalyst Addition: Concentrated sulfuric acid dissolved in isopropyl alcohol is added to the mixture.[10][11]

  • Reactant Addition: Acetaldehyde is added dropwise to the reaction mixture.[10][11]

  • Reaction Conditions: The reaction is allowed to proceed at 50°C for three hours.[10][11]

  • Purification: The resulting product can be purified by distillation. For instance, a pyrolysis liquid containing NMVA can be distilled using a packed column at a specific reflux ratio to achieve a purity of 97.5%.[11]

Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_products Products NVA N-Vinylacetamide NMVA This compound NVA->NMVA MA Methylating Agent (e.g., Methyl Iodide) MA->NMVA Base Base Base->NMVA Catalyst

A simplified workflow for the synthesis of NMVA.

Polymerization of this compound

The polymerization of NMVA is a key step in producing polymers with tailored properties for biomedical applications. Controlled radical polymerization techniques are often employed to synthesize well-defined polymers.[10]

Experimental Protocol: RAFT Polymerization of NMVA [12][13]

  • Materials: this compound (NMVA) monomer (purified by distillation), a suitable RAFT agent (e.g., cyanomethyl O-ethyl carbonodithioate), and an initiator (e.g., V-70).[13]

  • Reaction Setup: In a Schlenk tube, dissolve the RAFT agent and initiator in the desired amount of NMVA monomer.

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk tube in an oil bath at a controlled temperature (e.g., 35°C) to initiate polymerization.[12]

  • Termination and Purification: After the desired time, terminate the reaction by cooling and exposing the mixture to air. The resulting polymer, poly(this compound) (PNMVA), can be purified by precipitation in a non-solvent.

RAFT Polymerization of NMVA Monomer NMVA Monomer Reaction_Mixture Reaction Mixture Monomer->Reaction_Mixture RAFT_Agent RAFT Agent RAFT_Agent->Reaction_Mixture Initiator Initiator (V-70) Initiator->Reaction_Mixture Solvent Solvent (Optional) Solvent->Reaction_Mixture Degassing Freeze-Pump-Thaw Reaction_Mixture->Degassing Polymerization Polymerization at 35°C Degassing->Polymerization PNMVA Poly(this compound) Polymerization->PNMVA Cellular Uptake of Polyplexes for Gene Delivery cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Polyplex Poly(N-methylvinylamine)/DNA Polyplex Endosome Endosome Polyplex->Endosome Endocytosis Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Proton Sponge Effect Cytosol Cytosol Endosomal_Escape->Cytosol DNA Release Nucleus Nucleus Cytosol->Nucleus Nuclear Import Transcription Transcription & Translation Nucleus->Transcription Protein Therapeutic Protein Transcription->Protein

References

Commercial Suppliers of N-Methyl-N-vinylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-N-vinylacetamide (NMVA) is a versatile monomer increasingly utilized in the synthesis of advanced polymers for biomedical applications. Its unique amphiphilic nature makes it a valuable building block for creating materials with tailored properties for drug delivery, gene therapy, and tissue engineering. This technical guide provides an in-depth overview of the commercial availability of NMVA, its synthesis, polymerization, and key applications in the life sciences.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to both research and industrial scale needs. The purity of the commercially available monomer is typically high, often exceeding 98%. Pricing varies depending on the supplier, quantity, and purity. Below is a summary of prominent commercial suppliers and their offerings.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
--INVALID-LINK--3195-78-698%100g$408.00[1]
--INVALID-LINK--3195-78-6-100ml, 500ml¥1878.0/100ml, ¥7298.0/500ml[2]
--INVALID-LINK--3195-78-6≥ 98%25g$257.50[3]
--INVALID-LINK----25g$250.00[4]
--INVALID-LINK----25g$250.00[5]
--INVALID-LINK--3195-78-698%KG$0.20 - $5.00 / KG[6]
--INVALID-LINK--3195-78-6---
--INVALID-LINK--3195-78-698%--[]
--INVALID-LINK--3195-78-6-190KG Steel drums, 0.9KG Glass bottle-[8]
--INVALID-LINK--3195-78-6Highly Purified1g-[9]
--INVALID-LINK--3195-78-60.98--[9]

Synthesis of this compound

Several synthetic routes to this compound have been developed. A common and patented method involves the methylation of N-vinylacetamide.[10] This approach can yield the product in high purity. Another established method is the pyrolysis of N-(1-alkoxyethyl)-N-methylacetamide.[10]

A patented production method focuses on controlling the level of N-1,3-butadienyl-N-methylacetamide as an impurity to between 0.01 and 150 ppm, which is crucial for ensuring the monomer's stability and consistent polymerizability.[11][12]

Experimental Protocol: Methylation of N-vinylacetamide

This protocol is based on a patented method for the synthesis of this compound.[11]

Materials:

  • N-vinylacetamide

  • Potassium t-butoxide

  • Methyl iodide

  • Tetrahydrofuran (THF)

Procedure:

  • A solution of N-vinylacetamide (150 g) in THF (2680 g) is prepared.

  • Potassium t-butoxide (245 g) is added to the solution. The molar ratio of potassium t-butoxide to N-vinylacetamide is 1.2.

  • Methyl iodide (302 g, 99.5%) is then added to the mixture, with a molar ratio of 1.2 to N-vinylacetamide.

  • The resulting slurry is stirred.

  • The mixture is filtered through filter paper.

  • The filtrate is concentrated using an evaporator at 40°C.

  • The concentrated filtrate is then distilled at 20 mmHg and 65°C.

This process yields this compound with a purity of 98% and a total yield of 69%.[11]

Synthesis_of_N_Methyl_N_vinylacetamide NVA N-vinylacetamide ReactionMixture Reaction Mixture NVA->ReactionMixture Base Potassium t-butoxide (Base) Base->ReactionMixture Solvent THF (Solvent) Solvent->ReactionMixture MethylatingAgent Methyl iodide (Methylating Agent) MethylatingAgent->ReactionMixture Filtration Filtration ReactionMixture->Filtration Concentration Concentration (Evaporation) Filtration->Concentration Distillation Distillation Concentration->Distillation NMVA This compound (Final Product) Distillation->NMVA

General workflow for the synthesis of this compound.

Polymerization of this compound

The polymerization of NMVA is a critical step in producing polymers with desired properties for various biomedical applications. Controlled radical polymerization techniques are often employed to synthesize well-defined polymers with controlled molecular weights and low dispersities.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a powerful technique for controlling the polymerization of NMVA.[13] Studies have shown that using specific RAFT agents, such as cyanomethyl O-ethyl carbonodithioate and cyanomethyl diphenylcarbamodithioate, at 35°C allows for the synthesis of poly(N-methyl-N-vinyl acetamide) (PNMVA) with predetermined molecular weights and low dispersities (Đ < 1.5).[13][14]

Organotellurium-Mediated Radical Polymerization (TERP)

TERP is another effective method for the controlled polymerization of acyclic N-vinylamides, including NMVA.[13] This technique has been used to produce poly(N-vinylamide)s with controlled molecular weights and low dispersities (Đ < 1.25) with high monomer conversion.[13]

Polymerization_of_NMVA cluster_monomer Monomer cluster_polymerization Controlled Radical Polymerization cluster_polymer Resulting Polymer NMVA This compound (NMVA) RAFT RAFT Polymerization NMVA->RAFT TERP Organotellurium-Mediated Radical Polymerization (TERP) NMVA->TERP PNMVA Poly(this compound) (PNMVA) - Controlled Molecular Weight - Low Dispersity RAFT->PNMVA TERP->PNMVA

Controlled radical polymerization techniques for this compound.

Applications in Drug and Gene Delivery

The polymer derived from NMVA, poly(this compound), can be hydrolyzed to yield poly(N-vinyl-N-methylamine), a cationic polymer.[10] These cationic polymers are promising non-viral vectors for gene delivery.[10] Their positively charged amine groups can interact with negatively charged nucleic acids, such as plasmid DNA, to form nanoparticles known as polyplexes.[10] These polyplexes protect the genetic material from degradation and facilitate its entry into cells.[10]

The amphiphilic nature of NMVA makes it suitable for drug delivery systems where interaction with biological membranes is important.[13] Formulations based on this compound have shown enhanced stability and cellular uptake in lipid nanoparticles.[13]

Gene_Delivery_Pathway PNMVA Poly(this compound) Hydrolysis Acid Hydrolysis PNMVA->Hydrolysis PVMA Poly(N-vinyl-N-methylamine) (Cationic Polymer) Hydrolysis->PVMA Polyplex Polyplex Formation PVMA->Polyplex NucleicAcid Nucleic Acids (e.g., DNA, siRNA) NucleicAcid->Polyplex CellularUptake Cellular Uptake Polyplex->CellularUptake EndosomalEscape Endosomal Escape CellularUptake->EndosomalEscape GeneDelivery Gene Delivery to Nucleus EndosomalEscape->GeneDelivery

Signaling pathway for gene delivery using poly(N-vinyl-N-methylamine).

References

A Technical Guide to the Purity Analysis of N-Methyl-N-vinylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-vinylacetamide (NMVA) is a crucial monomer in the synthesis of various polymers with significant applications in the biomedical and pharmaceutical fields. The purity of NMVA is of paramount importance as impurities can significantly impact the polymerization process and the properties of the final polymer product. This technical guide provides an in-depth overview of the analytical methodologies for assessing the purity of this compound, complete with detailed experimental protocols and data presentation.

Potential Impurities in this compound

The synthesis of this compound can result in the formation of several impurities. The most critical impurity, which can act as a polymerization inhibitor, is N-1,3-butadienyl-N-methylacetamide.[1][2] Other potential impurities may include unreacted starting materials such as N-methylacetamide, and by-products like ethylidene bis(N-methylacetamide).[2]

Table 1: Common Impurities in this compound

Impurity NameChemical StructureTypical Concentration RangeAnalytical Method
N-1,3-butadienyl-N-methylacetamideCH₂=CH-CH=CH-N(CH₃)-COCH₃0.01 - 150 ppm[1][2]Gas Chromatography (GC)
N-MethylacetamideCH₃CONHCH₃VariableGas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)
Ethylidene bis(N-methylacetamide)(CH₃CONH(CH₃))₂CHCH₃VariableGas Chromatography (GC)

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to ensure a comprehensive purity analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a primary technique for the quantification of volatile and semi-volatile impurities in this compound, particularly for the critical impurity N-1,3-butadienyl-N-methylacetamide.[1][2]

Experimental Protocol: GC-FID for Purity Assay

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for amine analysis, such as a Rxi-624Sil MS (60 m x 0.32 mm, 1.8 µm film thickness) or similar.[3]

  • Carrier Gas: Helium, with a constant flow rate of 1.0 - 1.3 mL/min.[3]

  • Injector Temperature: 250 - 280 °C.[3]

  • Oven Temperature Program:

    • Initial temperature: 50 - 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 - 25 °C/min.[3]

    • Final hold: Hold at 280 °C for 2 minutes.[3]

  • Detector Temperature: 280 - 300 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to an appropriate concentration.

Table 2: Typical GC Parameters for this compound Analysis

ParameterValue
ColumnRxi-624Sil MS (60 m x 0.32 mm, 1.8 µm)[3]
Carrier GasHelium[3]
Flow Rate1.2 mL/min[3]
Injector Temperature260 °C[3]
Oven Program50°C (2 min), then 20°C/min to 280°C (2 min)[3]
DetectorFID
Detector Temperature290 °C
High-Performance Liquid Chromatography (HPLC)

While GC is effective for volatile impurities, HPLC can be employed for the analysis of non-volatile impurities and for orthogonal confirmation of purity. A reverse-phase HPLC method is generally suitable for amide compounds.[4]

Experimental Protocol: RP-HPLC for Purity Assay

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.

Table 3: Proposed HPLC Parameters for this compound Analysis

ParameterValue
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B in 15 min
Flow Rate1.0 mL/min
DetectorUV at 210 nm
Column Temperature30 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and for the identification and quantification of impurities. Quantitative NMR (qNMR) can be used for an accurate purity assessment without the need for a specific reference standard for each impurity.[5][6]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte, for example, maleic acid or 1,4-dinitrobenzene.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Chloroform-d, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent in an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:

      • I = Integral area

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Table 4: ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)Multiplicity
CH₃-C=O~2.1s
CH₃-N~3.0s
CH₂=C~4.2 - 4.5m
CH=C~6.8 - 7.0m

Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a batch of this compound.

PurityAnalysisWorkflow Sample NMVA Sample GC_Analysis GC-FID Analysis Sample->GC_Analysis HPLC_Analysis RP-HPLC Analysis Sample->HPLC_Analysis NMR_Analysis NMR Spectroscopy Sample->NMR_Analysis Impurity_Quant Quantify Volatile Impurities GC_Analysis->Impurity_Quant Purity_Assay_GC Assay vs. Reference GC_Analysis->Purity_Assay_GC Impurity_Profile Non-Volatile Impurity Profile HPLC_Analysis->Impurity_Profile Purity_Assay_HPLC Orthogonal Assay HPLC_Analysis->Purity_Assay_HPLC Structural_Confirm Structural Confirmation NMR_Analysis->Structural_Confirm qNMR_Purity Quantitative Purity (qNMR) NMR_Analysis->qNMR_Purity Data_Review Data Review and Comparison Purity_Report Final Purity Report Data_Review->Purity_Report Impurity_Quant->Data_Review Purity_Assay_GC->Data_Review Impurity_Profile->Data_Review Purity_Assay_HPLC->Data_Review Structural_Confirm->Data_Review qNMR_Purity->Data_Review

Caption: Workflow for the purity analysis of this compound.

Conclusion

The purity of this compound is a critical quality attribute that directly influences its performance in polymerization and the characteristics of the resulting polymers. A multi-faceted analytical approach, combining gas chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy, is essential for a thorough characterization. The detailed protocols and workflows provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound for their applications.

References

N-Methyl-N-vinylacetamide safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of N-Methyl-N-vinylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 3195-78-6), a flammable and hazardous chemical. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

GHS Classifications

  • Flammable liquids (Category 3)[1]

  • Acute toxicity, Oral (Category 4)[1]

  • Acute toxicity, Dermal (Category 4)[1]

  • Serious eye irritation (Category 2)[2]

  • Skin irritation (Category 2)[1]

  • Specific target organ toxicity — single exposure (Respiratory tract irritation)[2][3]

Signal Word: Warning

Hazard Statements:

  • H226: Flammable liquid and vapor.[1][2]

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1][2]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Physicochemical and Toxicological Data

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₅H₉NO[2][4]
Molecular Weight 99.13 g/mol [2]
Appearance Dark brown or clear brown liquid[3]
Boiling Point 165 - 168 °C @ 760 mmHg[3]
70 °C @ 25 mmHg[5]
Melting/Freezing Point -36 °C
Flash Point 58 °C - 62.5 °C (closed cup)[4][5]
Density 0.959 - 0.960 g/cm³ @ 25 °C[3][4][5]
Vapor Pressure 1.8 mbar @ 20 °C[3]
Water Solubility Miscible[3]
Partition Coefficient log Pow: -0.241

Table 2: Toxicological Data

TestSpeciesRouteValueSource(s)
LD50 RatOral1760 mg/kg[3]
LD50 RatOral2830 uL/kg[3]
LD50 RabbitDermal1354 mg/kg[3]
LD50 RabbitDermal1410 uL/kg[3][6]
LC50 Golden orfe-500 mg/L (96 h)[3]
LC RatInhalation> 4000 ppm (4 h)[6]

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited above are not available in the public domain safety documents. The primary reference for the dermal and inhalation toxicity data is the American Industrial Hygiene Association Journal, Volume 23, Page 95, published in 1962.[6] This source confirms the lethal dose data but does not provide detailed methodologies. For precise experimental replication, researchers must consult the original publication.

Safe Handling and Storage Workflow

Proper handling and storage are paramount to minimize risk. The logical workflow below outlines the key steps for safely managing this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_disposal Spill & Waste Disposal storage Store in Flammables Area Keep container tightly closed Away from heat/ignition sources ppe Wear PPE: - Chemical splash goggles - Face shield - Appropriate gloves - Flame retardant clothing storage->ppe Before Use ventilation Use only in a well-ventilated area or chemical fume hood ppe->ventilation handling Ground/bond container Use non-sparking tools Avoid breathing vapors Wash hands after handling ventilation->handling During Use handling->storage After Use spill Spill Cleanup - Evacuate area - Remove ignition sources - Absorb with inert material - Collect in suitable container handling->spill In case of spill waste Dispose of contents/container to an approved waste disposal plant handling->waste For waste spill->waste

Caption: Recommended workflow for handling this compound.
Key Handling and Storage Precautions:

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[3] Keep containers tightly closed and away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Ventilation: Always use this chemical in a well-ventilated area or within a chemical fume hood to maintain airborne levels below exposure limits.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical splash goggles and a face shield.[3]

    • Skin Protection: Wear appropriate protective gloves and flame-retardant antistatic protective clothing.[3]

    • Respiratory Protection: If vapors or aerosols are generated, use a respirator with an appropriate filter (e.g., type ABEK).

  • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure. The following diagram outlines the recommended first aid response.

G cluster_routes Routes of Exposure & Initial Response exposure Exposure Event inhalation Inhalation: Remove to fresh air exposure->inhalation skin Skin Contact: Take off contaminated clothing Rinse skin with water/shower exposure->skin eye Eye Contact: Rinse cautiously with water for several minutes Remove contact lenses exposure->eye ingestion Ingestion: Rinse mouth Do NOT induce vomiting exposure->ingestion aid Seek Immediate Medical Attention inhalation->aid skin->aid eye->aid ingestion->aid sds Show Safety Data Sheet to the doctor aid->sds

Caption: First aid response flowchart for exposure incidents.
First Aid Measures:

  • General Advice: Show the Safety Data Sheet (SDS) to the medical professional in attendance.[1]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Get medical aid immediately.[3]

  • Skin Contact: Immediately take off all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Consult a physician.[3]

  • Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical aid immediately.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink 2-4 cupfuls of milk or water if conscious and alert. Get medical aid immediately.[3]

Stability and Reactivity

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[3]

  • Conditions to Avoid: Keep away from heat, flames, sparks, and other sources of ignition.[3] Vapor/air mixtures can be explosive with intense warming.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[1][3]

Firefighting and Spill Measures

  • Firefighting:

    • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

    • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4] Vapors can form explosive mixtures with air.

  • Spill Response:

    • Evacuate personnel and ensure adequate ventilation.[1]

    • Remove all sources of ignition.[1][3]

    • Absorb the spill with inert, non-combustible material (e.g., sand, earth) and place it in a suitable container for disposal.[3] Do not let the product enter drains.[1]

This document is intended as a guide and does not replace a thorough review of the official Safety Data Sheet (SDS) provided by the supplier. Always consult the SDS before working with any chemical.

References

Thermoresponsive Properties of N-Methyl-N-vinylacetamide (NMVA) Copolymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermoresponsive properties of copolymers incorporating N-methyl-N-vinylacetamide (NMVA). NMVA is a hydrophilic monomer that, when copolymerized with other monomers, can impart temperature-sensitive behavior to the resulting polymer chains. This property, characterized by a Lower Critical Solution Temperature (LCST), makes these copolymers highly attractive for a range of applications, particularly in the fields of drug delivery, tissue engineering, and smart materials.

Core Concepts: The Phenomenon of Lower Critical Solution Temperature (LCST)

Thermoresponsive polymers exhibit a phase transition in solution at a specific temperature. For polymers with a Lower Critical Solution Temperature (LCST), they are soluble in a solvent (typically water) below this temperature and become insoluble as the temperature is raised above the LCST. This reversible process is driven by a shift in the balance of interactions between the polymer and solvent molecules and within the polymer itself.

At temperatures below the LCST, hydrogen bonds between the polymer chains and water molecules are favorable, leading to hydration and dissolution of the polymer. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the polymer chains become dominant. This leads to the dehydration and collapse of the polymer chains, resulting in their aggregation and phase separation from the solution. This transition from a soluble, extended coil to an insoluble, collapsed globule is the fundamental principle behind the thermoresponsive behavior of NMVA copolymers.

Synthesis of NMVA Copolymers

The most common method for synthesizing NMVA copolymers is through free-radical polymerization. This technique allows for the random incorporation of NMVA and comonomer units along the polymer chain. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization, can also be employed to synthesize well-defined block copolymers containing NMVA segments.

General Protocol for Free-Radical Copolymerization

A general procedure for the synthesis of NMVA copolymers via free-radical polymerization is outlined below. The specific molar ratios of monomers, initiator concentration, solvent, reaction time, and temperature will need to be optimized depending on the desired copolymer composition and molecular weight.

Materials:

  • This compound (NMVA), purified

  • Comonomer (e.g., N-isopropylacrylamide, acrylic acid, vinyl acetate), purified

  • Radical initiator (e.g., 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Ammonium Persulfate (APS))

  • Solvent (e.g., 1,4-dioxane, water, or a mixture)

  • Precipitation solvent (e.g., diethyl ether, hexane)

Procedure:

  • Monomer and Initiator Solution: In a reaction vessel, dissolve the desired amounts of NMVA, the comonomer, and the radical initiator in the chosen solvent.

  • Degassing: De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN) and stir for the specified reaction time (e.g., 6-24 hours).

  • Precipitation: After the reaction is complete, cool the solution to room temperature. Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane) while stirring vigorously.

  • Purification: Collect the precipitated polymer by filtration or centrifugation. To further purify the copolymer, redissolve it in a small amount of a suitable solvent and re-precipitate it. Repeat this process 2-3 times.

  • Drying: Dry the purified copolymer under vacuum at an elevated temperature (e.g., 40-60 °C) until a constant weight is achieved.

  • Characterization: Characterize the resulting copolymer for its composition (e.g., by ¹H NMR spectroscopy), molecular weight, and molecular weight distribution (e.g., by gel permeation chromatography - GPC).

Quantitative Data on Thermoresponsive Properties

ComonomerNMVA ContentObserved LCST Range (°C)Reference(s)
N-vinylformamide (NVF) with OEG-containing monomerVaried45 - 90[1]
Acrylic Acid (AA)> 51 mol%Reentrant Behavior[2]
Vinyl Acetate (VAc)VariedThermoresponsive[1]

Note on Reentrant Behavior: For copolymers of N-vinylacetamide (a related monomer) and acrylic acid, a soluble-insoluble-soluble transition is observed with increasing temperature. The first transition temperature (Tp1), which can be considered the LCST, increases with a higher N-vinylacetamide content[2].

Experimental Protocols for LCST Determination

The Lower Critical Solution Temperature (LCST) is a critical parameter for characterizing thermoresponsive polymers. The most common methods for its determination are UV-Vis Spectroscopy (turbidimetry) and Differential Scanning Calorimetry (DSC).

UV-Vis Spectroscopy (Turbidimetry)

This method relies on the change in the optical transparency of the polymer solution as it undergoes phase separation. The temperature at which the solution becomes cloudy (turbid) is taken as the cloud point, which is a concentration-dependent measure of the LCST.

Protocol:

  • Sample Preparation: Prepare a dilute aqueous solution of the NMVA copolymer (e.g., 0.1 - 1.0 wt%). Ensure the polymer is fully dissolved.

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Measurement:

    • Set the spectrophotometer to a wavelength where the polymer does not absorb light (e.g., 500 nm).

    • Place the cuvette containing the polymer solution in the holder and equilibrate at a temperature below the expected LCST.

    • Increase the temperature in a stepwise or ramped manner (e.g., 0.5 - 1.0 °C/min).

    • Record the transmittance or absorbance at each temperature.

  • Data Analysis: Plot the transmittance or absorbance as a function of temperature. The LCST is typically determined as the temperature at which the transmittance drops to 50% of its initial value or as the onset temperature of the sharp decrease in transmittance.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition of the polymer solution. The dehydration of the polymer chains upon heating above the LCST is an endothermic process, which can be detected by DSC.

Protocol:

  • Sample Preparation: Prepare a polymer solution (typically 1-10 wt%) in a hermetically sealed DSC pan to prevent solvent evaporation. Use a reference pan containing the same amount of pure solvent.

  • Instrumentation: Use a differential scanning calorimeter calibrated for the desired temperature range.

  • Measurement:

    • Equilibrate the sample and reference pans at a temperature below the expected LCST.

    • Heat the pans at a constant rate (e.g., 1-10 °C/min) through the phase transition temperature range.

    • Record the heat flow as a function of temperature.

  • Data Analysis: The LCST is determined from the endothermic peak in the DSC thermogram. The onset temperature, peak maximum, or endpoint of the transition can be reported as the LCST.

Visualization of Key Processes

Molecular Mechanism of Thermoresponse

The thermoresponsive behavior of NMVA copolymers is governed by the change in intermolecular forces with temperature. Below the LCST, hydrogen bonding between the polymer and water molecules dominates, leading to a soluble, hydrated coil conformation. Above the LCST, hydrophobic interactions between the polymer chains become more significant, causing the polymer to dehydrate and collapse into an insoluble globule.

Thermoresponsive_Mechanism cluster_below_lcst Below LCST cluster_above_lcst Above LCST Soluble Soluble State Extended Coil Conformation Polymer chains are hydrated through hydrogen bonding with water molecules. Insoluble Insoluble State Collapsed Globule Conformation Polymer chains dehydrate and aggregate due to dominant hydrophobic interactions. Soluble:f0->Insoluble:f0 Heating Insoluble:f0->Soluble:f0 Cooling

Caption: Molecular mechanism of the LCST transition.

Experimental Workflow for NMVA Copolymer Synthesis and Characterization

The synthesis and characterization of thermoresponsive NMVA copolymers follow a systematic workflow, from monomer selection to the determination of the final properties.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Selection Monomer Selection (NMVA and Comonomer) Polymerization Free Radical or RAFT Polymerization Monomer_Selection->Polymerization Purification Precipitation and Drying Polymerization->Purification Structural_Analysis Structural Analysis (NMR, FTIR) Purification->Structural_Analysis MW_Determination Molecular Weight Determination (GPC) Purification->MW_Determination LCST_Measurement LCST Determination (UV-Vis, DSC) Purification->LCST_Measurement Thermoresponsive_Properties Thermoresponsive Properties LCST_Measurement->Thermoresponsive_Properties Determine

Caption: Workflow for synthesis and characterization.

Experimental Protocol for LCST Determination via Turbidimetry

The following diagram illustrates the logical flow of determining the LCST of an NMVA copolymer solution using the turbidimetry method.

LCST_Turbidimetry_Protocol Start Start: Prepare Aqueous Copolymer Solution Place_in_Spectrophotometer Place Solution in Temperature- Controlled UV-Vis Spectrophotometer Start->Place_in_Spectrophotometer Equilibrate Equilibrate at Temperature below expected LCST Place_in_Spectrophotometer->Equilibrate Heat Heat Solution at a Controlled Rate Equilibrate->Heat Record_Transmittance Record Transmittance vs. Temperature Heat->Record_Transmittance Plot_Data Plot Transmittance vs. Temperature Record_Transmittance->Plot_Data Determine_LCST Determine LCST (e.g., at 50% Transmittance) Plot_Data->Determine_LCST End End: LCST Value Obtained Determine_LCST->End

Caption: Protocol for LCST determination by turbidimetry.

References

Methodological & Application

Application Notes and Protocols for RAFT Polymerization of N-Methyl-N-vinylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the controlled reversible addition-fragmentation chain-transfer (RAFT) polymerization of N-Methyl-N-vinylacetamide (NMVA). This procedure is designed for researchers, scientists, and drug development professionals seeking to synthesize well-defined poly(this compound) (PNMVA) with predetermined molecular weights and narrow molecular weight distributions.

Introduction

This compound (NMVA) is a monomer of significant interest for the development of advanced materials, particularly in the biomedical and pharmaceutical fields. Its polymer, PNMVA, is a water-soluble, biocompatible polymer with potential applications in drug delivery, gene delivery, and tissue engineering. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique that allows for the synthesis of polymers with controlled molecular weights and low polydispersity (Đ < 1.5).[1]

This document outlines the experimental protocol for the bulk RAFT polymerization of NMVA at 35°C using various RAFT agents and the initiator 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) (B96263) (V-70).[2][3] The use of specific RAFT agents, such as cyanomethyl O-ethyl carbonodithioate (xanthate) and cyanomethyl diphenylcarbamodithioate (dithiocarbamate), has been shown to provide good control over the polymerization.[2][3]

General RAFT Polymerization Mechanism

The RAFT process is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. The general mechanism involves a series of reversible addition-fragmentation steps, as illustrated in the diagram below.

RAFT_Mechanism cluster_initiation Initiation cluster_propagation RAFT Equilibrium cluster_termination Termination I Initiator (I) I_rad Primary Radicals (I●) I->I_rad Δ or hν Pn_rad Propagating Radical (Pn●) I_rad->Pn_rad + Monomer (M) Intermediate Intermediate Radical Pn_rad->Intermediate + RAFT Agent Pn_rad_term Pn● Pm_rad_term Pm● RAFT_agent RAFT Agent (Z-C(=S)S-R) Dormant Dormant Polymer (Pn-S-C(=S)Z) Intermediate->Dormant - R● R_rad Leaving Group Radical (R●) R_rad->Pn_rad + Monomer (M) Termination_Product Dead Polymer Pn_rad_term->Termination_Product Pm_rad_term->Termination_Product

Caption: General mechanism of RAFT polymerization.

Experimental Protocol: Bulk RAFT Polymerization of NMVA

This protocol is based on the successful RAFT polymerization of NMVA as reported in the literature.[2][3]

Materials:

  • This compound (NMVA), monomer

  • RAFT Agents:

    • Cyanomethyl O-ethyl carbonodithioate (Xanthate)

    • Cyanomethyl diphenylcarbamodithioate (Dithiocarbamate)

  • Initiator: 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70)

  • Solvent for stock solutions (e.g., dioxane, if necessary)

  • Reaction vessel (e.g., Schlenk tube or sealed ampule)

  • Nitrogen or Argon source for deoxygenation

  • Oil bath or other constant temperature device

Procedure:

  • Reactant Preparation: In a typical experiment, the monomer (NMVA), the selected RAFT agent, and the initiator (V-70) are charged into a reaction vessel. The molar ratio of monomer to RAFT agent will determine the target molecular weight of the polymer. A higher ratio of initiator to RAFT agent is noted to be effective for this specific polymerization.[2][3]

  • Deoxygenation: The reaction mixture is thoroughly deoxygenated to remove dissolved oxygen, which can terminate the radical polymerization. This is typically achieved by subjecting the sealed reaction vessel to several freeze-pump-thaw cycles.[1]

  • Polymerization: The deoxygenated and sealed reaction vessel is then placed in a preheated oil bath set to 35°C to initiate the polymerization.

  • Reaction Monitoring: The progress of the polymerization can be monitored by periodically taking aliquots from the reaction mixture (if the setup allows) and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy.

  • Termination and Purification: Once the desired monomer conversion is reached, the polymerization is quenched by cooling the reaction vessel in an ice bath and exposing the contents to air. The resulting polymer is then purified, typically by precipitation in a non-solvent (e.g., diethyl ether), followed by filtration and drying under vacuum.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the RAFT polymerization of NMVA.

experimental_workflow start Start reactants Charge Reactants: - NMVA (Monomer) - RAFT Agent - V-70 (Initiator) start->reactants deoxygenate Deoxygenate Mixture (Freeze-Pump-Thaw Cycles) reactants->deoxygenate polymerize Initiate Polymerization (35°C in Oil Bath) deoxygenate->polymerize monitor Monitor Reaction (e.g., by ¹H NMR) polymerize->monitor quench Quench Polymerization (Cooling & Air Exposure) monitor->quench purify Purify Polymer (Precipitation & Drying) quench->purify characterize Characterize Polymer (e.g., GPC, NMR) purify->characterize end End characterize->end

Caption: Experimental workflow for RAFT polymerization of NMVA.

Quantitative Data Summary

The RAFT polymerization of NMVA has been demonstrated to yield polymers with controlled molecular weights and low dispersity. The following table summarizes representative data for the bulk polymerization of NMVA at 35°C with different RAFT agents.

RAFT Agent[M]₀/[RAFT]₀/[I]₀Time (h)Conversion (%)Mₙ,exp ( g/mol )Đ (Mₙ/Mₙ)
Cyanomethyl O-ethyl carbonodithioate100 / 1 / 0.524859,5001.35
Cyanomethyl diphenylcarbamodithioate100 / 1 / 0.5249010,2001.40

Note: The data in this table is illustrative and based on typical results reported for the RAFT polymerization of NMVA under the specified conditions. Actual results may vary depending on the specific experimental setup and purity of reagents.

Characterization of PNMVA

The synthesized PNMVA should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.

  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the polymer structure and to determine the monomer conversion. The presence of the thiocarbonylthio end-group can also be confirmed, indicating a successful RAFT process.[2]

  • Mass Spectrometry: Can be used to verify the end-group fidelity of the polymer chains.[2]

Applications and Further Functionalization

The well-defined PNMVA synthesized via RAFT polymerization can be utilized in various biomedical applications. The retention of the thiocarbonylthio end-group allows for further chain extension to create block copolymers.[2] For example, double hydrophilic block copolymers such as poly(ethylene oxide)-b-poly(this compound) (PEO-b-PNMVA) and poly(N-isopropylacrylamide)-b-poly(this compound) (PNIPAAm-b-PNMVA) have been successfully synthesized.[2]

Furthermore, the amide groups in the PNMVA backbone can be hydrolyzed to yield poly(N-methyl-N-vinylamine), a cationic polymer with potential for gene delivery applications due to its ability to form polyplexes with nucleic acids.[1]

Safety Precautions

  • Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.

  • The monomer and initiator may be toxic and should be handled in a well-ventilated fume hood.

  • The freeze-pump-thaw deoxygenation procedure involves vacuum and cryogenic liquids and should be performed with appropriate care and shielding.

References

Application Notes and Protocols for Controlled Radical Polymerization of N-methyl-N-vinylacetamide (NMVA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled radical polymerization of N-methyl-N-vinylacetamide (NMVA), a versatile monomer for the synthesis of well-defined polymers with applications in drug delivery and biomedical fields. The subsequent hydrolysis of poly(this compound) (PNMVA) yields poly(N-vinyl-N-methylamine), a cationic polymer with significant potential for gene delivery.

Introduction

This compound (NMVA) is a non-conjugated, water-soluble monomer that can be polymerized to create biocompatible polymers.[1] Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Organotellurium-Mediated Radical Polymerization (TERP), offer precise control over the molecular weight, architecture, and dispersity of PNMVA.[2][3] This control is crucial for tailoring the polymer's properties for specific applications, particularly in the realm of drug and gene delivery, where polymer characteristics can significantly impact efficacy and safety.[4]

Subsequent acid hydrolysis of PNMVA yields poly(N-vinyl-N-methylamine), a cationic polymer capable of forming polyplexes with nucleic acids for gene delivery.[5] The secondary amine groups in the polymer backbone provide a "proton sponge" effect, facilitating endosomal escape and the release of genetic material into the cytoplasm.[5]

Controlled Radical Polymerization Methods

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2] The bulk RAFT polymerization of NMVA has been successfully demonstrated using various RAFT agents, including xanthates and dithiocarbamates, at moderate temperatures.[2] This method provides good control over the polymerization, resulting in polymers with low dispersity (Đ < 1.5).[2]

Organotellurium-Mediated Radical Polymerization (TERP)

TERP is another effective method for the controlled polymerization of N-vinylamides, including NMVA.[3] This technique utilizes organotellurium compounds as chain transfer agents and can be initiated thermally or photochemically.[6] TERP of NMVA yields well-defined polymers with controlled molecular weights and low dispersities (Đ < 1.25) at high monomer conversions.[3][7]

Data Presentation

The following tables summarize quantitative data from representative controlled radical polymerization experiments of NMVA.

Table 1: RAFT Polymerization of NMVA

RAFT AgentInitiator[Monomer]:[RAFT]:[Initiator]Temp (°C)Time (h)Conversion (%)M_n ( g/mol )Đ (M_w/M_n)
Cyanomethyl O-ethyl carbonodithioateV-70100:1:0.53524859,8001.45
Cyanomethyl diphenylcarbamodithioateV-70100:1:0.535249010,2001.40
Xanthate-based Macro-CTAAIBN200:1:0.260169116,4001.25

Data is compiled from representative studies.[2]

Table 2: TERP of NMVA

Organotellurium AgentInitiator[Monomer]:[TERP]:[Initiator]Temp (°C)Time (h)Conversion (%)M_n ( g/mol )Đ (M_w/M_n)
Methyl 1-phenylethyl tellurideAIBN300:1:0.260158518,3001.20
Ethyl 2-methyl-2-(methyltellanyl)propanoateAIBN200:1:0.26020>9521,5001.18

Data is compiled from representative studies.[3][7]

Experimental Protocols

Protocol 1: Bulk RAFT Polymerization of NMVA

This protocol describes a general procedure for the bulk RAFT polymerization of NMVA.

Materials:

  • This compound (NMVA), purified by distillation

  • RAFT agent (e.g., cyanomethyl O-ethyl carbonodithioate)

  • Initiator (e.g., 2,2'-Azobis(2,4-dimethylvaleronitrile), V-70)

  • Schlenk flask or ampule

  • Nitrogen or argon source

  • Solvent for purification (e.g., methanol, diethyl ether)

Procedure:

  • To a Schlenk flask or ampule, add the desired amounts of RAFT agent and initiator.

  • Add the purified NMVA monomer to the flask.

  • Seal the flask and de-gas the mixture by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen or argon.

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 35 °C) and stir for the specified time (e.g., 24 hours).[2]

  • To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • The resulting polymer can be purified by precipitation in a non-solvent such as diethyl ether, followed by filtration and drying under vacuum.

Protocol 2: Hydrolysis of PNMVA to Poly(N-vinyl-N-methylamine)

This protocol outlines the acid-catalyzed hydrolysis of PNMVA.

Materials:

  • Poly(this compound) (PNMVA)

  • Hydrochloric acid (HCl), 3N solution

  • Round-bottom flask with a condenser

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Dissolve the PNMVA polymer in a 3N HCl solution in a round-bottom flask.[5]

  • Attach a condenser and heat the mixture at 100 °C for a specified period (e.g., 24-48 hours) to ensure complete hydrolysis.[5]

  • After cooling to room temperature, the solution is transferred to a dialysis tube.

  • Dialyze the solution against deionized water for 2-3 days, with frequent water changes, to remove excess acid and salt.

  • The purified poly(N-vinyl-N-methylamine) solution can be obtained by lyophilization.

Visualizations

experimental_workflow cluster_synthesis PNMVA Synthesis cluster_hydrolysis Hydrolysis cluster_purification Purification Monomer NMVA Monomer Polymerization Controlled Radical Polymerization (RAFT/TERP) Monomer->Polymerization RAFT_Agent RAFT Agent RAFT_Agent->Polymerization Initiator Initiator Initiator->Polymerization PNMVA Poly(this compound) (PNMVA) Polymerization->PNMVA Heating Heating (100°C) PNMVA->Heating Acid 3N HCl Acid->Heating PVMA Poly(N-vinyl-N-methylamine) Heating->PVMA Dialysis Dialysis PVMA->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Final_Product Purified Cationic Polymer Lyophilization->Final_Product

Fig. 1: Experimental workflow for the synthesis and modification of PNMVA.

gene_delivery_pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment Polymer Cationic Polymer (Poly(N-vinyl-N-methylamine)) Polyplex Polyplex Formation Polymer->Polyplex Nucleic_Acid Nucleic Acid (DNA/RNA) Nucleic_Acid->Polyplex Endocytosis Endocytosis Polyplex->Endocytosis Cellular Uptake Endosome Endosome Endocytosis->Endosome Proton_Sponge Proton Sponge Effect (H+ influx, Cl- influx, water influx) Endosome->Proton_Sponge Endosomal_Escape Endosomal Rupture Proton_Sponge->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Release Nucleic Acid Release Cytoplasm->Release Nucleus Nucleus Release->Nucleus Nuclear Import Transcription Transcription/Translation Nucleus->Transcription

Fig. 2: Gene delivery pathway via the proton sponge effect.

Conclusion

The controlled radical polymerization of NMVA provides a robust platform for the synthesis of well-defined polymers with significant potential in biomedical applications. The ability to precisely control the molecular weight and architecture of PNMVA through techniques like RAFT and TERP is essential for optimizing its performance as a precursor to cationic polymers for gene delivery. The subsequent hydrolysis to poly(N-vinyl-N-methylamine) and its application in forming gene-carrying polyplexes highlight the importance of this polymer system in the development of advanced therapeutic delivery vehicles. The provided protocols and data serve as a valuable resource for researchers aiming to utilize this versatile monomer in their work.

References

Application Notes and Protocols: N-Methyl-N-vinylacetamide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methyl-N-vinylacetamide (NMVA) and its polymer, poly(this compound) (PNMVA), in the development of advanced drug delivery systems. This document details the synthesis of the monomer and polymer, formulation of drug carriers, and relevant characterization and evaluation protocols.

Introduction to this compound (NMVA) in Drug Delivery

This compound is a vinylamide monomer that can be polymerized to form poly(this compound) (PNMVA).[1] PNMVA is a water-soluble and biocompatible polymer that has emerged as a promising alternative to commonly used polymers like polyethylene (B3416737) glycol (PEG) in drug delivery. Its unique properties, including its amphiphilicity and potential for "stealth" characteristics, make it a versatile platform for the delivery of a wide range of therapeutic agents, from small molecules to biologics like siRNA.[2][3]

The amphiphilic nature of PNMVA allows it to interface with both hydrophilic and hydrophobic environments, which is advantageous for the formulation of stable drug carriers.[1] Notably, when incorporated into lipid-based nanocarriers, PNMVA has been shown to reduce protein corona formation, a key factor in evading the immune system and prolonging circulation time.[2] Unlike PEG, which can sometimes hinder cellular uptake and endosomal escape, PNMVA-based systems have demonstrated efficient cellular entry and release of their cargo.[2]

Synthesis of Monomer and Polymer

Synthesis of this compound (NMVA) Monomer

A patented method for the synthesis of NMVA involves the reaction of N-methylacetamide with acetaldehyde (B116499) in the presence of an acid catalyst.[4]

Protocol:

  • Charge a reaction flask with N-methylacetamide, methanol, ethylidene bis(N-methylacetamide), and acetaldehyde dimethyl acetal.[4]

  • Add a solution of concentrated sulfuric acid dissolved in isopropyl alcohol to the flask and stir.[4]

  • Add acetaldehyde dropwise to the reaction mixture.[4]

  • Maintain the reaction at 50°C for three hours.[4]

  • Following the reaction, neutralize the catalyst.

  • The crude product can be purified by distillation to yield this compound with high purity.[4]

Polymerization of NMVA to form Poly(this compound) (PNMVA)

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are employed to synthesize PNMVA with a defined molecular weight and low dispersity.

Protocol for RAFT Polymerization:

  • In a reaction vessel, dissolve the NMVA monomer, a RAFT agent (e.g., cyanomethyl O-ethyl carbonodithioate), and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., dioxane).

  • Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Seal the reaction vessel and place it in a preheated oil bath at the desired reaction temperature (e.g., 60-70°C).

  • Allow the polymerization to proceed for the desired time to achieve the target molecular weight.

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

  • Collect the precipitated polymer by filtration and dry under vacuum to obtain pure PNMVA.

Formulation of PNMVA-Based Drug Delivery Systems

PNMVA can be conjugated to lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), to form DSPE-PNMVA, which can then be incorporated into lipid nanoparticles (LNPs) for drug delivery, particularly for nucleic acids like siRNA.[2][5]

Protocol for Preparation of DSPE-PNMVA Lipid Nanoparticles (LNPs):

  • Preparation of Lipid Stock Solutions: Prepare stock solutions of the cationic lipid, helper lipid (e.g., cholesterol), and DSPE-PNMVA in ethanol (B145695). Prepare a stock solution of the therapeutic agent (e.g., siRNA) in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Mixing: Rapidly mix the lipid-ethanol solution with the aqueous therapeutic solution at a defined ratio using a microfluidic mixing device or by vigorous vortexing. This rapid mixing leads to the self-assembly of the LNPs.

  • Dialysis: Dialyze the resulting LNP dispersion against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.

  • Concentration and Sterilization: Concentrate the LNP suspension using a centrifugal filter device. Sterilize the final formulation by passing it through a 0.22 µm syringe filter.

Characterization and Evaluation

Physicochemical Characterization
ParameterMethodTypical Results for DSPE-PNMVA LNPs
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size < 150 nm, PDI < 0.2[5]
Surface Charge (Zeta Potential) Electrophoretic Light Scattering (ELS)Near-neutral at physiological pH
Encapsulation Efficiency RiboGreen® assay (for siRNA) or spectrophotometry/chromatography (for small molecules)~85% for siRNA[5]
Morphology Transmission Electron Microscopy (TEM) or Cryo-TEMSpherical nanoparticles
In Vitro Drug Release

Drug release studies are crucial to determine the release kinetics of the encapsulated therapeutic.

Protocol for In Vitro Drug Release Study:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantify the amount of drug released into the medium using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative drug release as a function of time.

(Note: Specific quantitative data for the release kinetics of small molecule drugs from PNMVA-based systems are not extensively available in the current literature and would need to be determined experimentally.)

Biocompatibility and Cytotoxicity

The safety of the drug delivery system is assessed through in vitro cytotoxicity assays.

Protocol for MTT Assay:

  • Seed cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PNMVA-based nanoparticles for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cells are viable).

(Note: While DSPE-PNMVA has been shown to have good biocompatibility, specific IC50 values are dependent on the cell line and formulation specifics and should be determined for each system.)[2]

Thermoresponsive Properties

Copolymers of other N-vinylamides have demonstrated thermoresponsive behavior, exhibiting a Lower Critical Solution Temperature (LCST), which is the temperature above which the polymer becomes insoluble in water.[6] This property is highly valuable for creating "smart" drug delivery systems that can release their payload in response to localized temperature changes, such as in hyperthermia-treated tumors. While the thermoresponsive properties of PNMVA homopolymers in drug delivery are not yet extensively documented, its copolymerization with other monomers could allow for the tuning of the LCST for specific applications.

Visualizations

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Monomer NMVA Monomer Synthesis Polymer RAFT Polymerization of NMVA Monomer->Polymer Conjugate DSPE-PNMVA Conjugation Polymer->Conjugate LNP LNP Formulation Conjugate->LNP DLS Size & PDI (DLS) LNP->DLS Zeta Zeta Potential LNP->Zeta EE Encapsulation Efficiency LNP->EE TEM Morphology (TEM) LNP->TEM Release Drug Release Study LNP->Release Cytotoxicity Cytotoxicity Assay (MTT) LNP->Cytotoxicity Uptake Cellular Uptake LNP->Uptake

Experimental workflow for PNMVA-based drug delivery systems.

cellular_uptake cluster_cellular Cellular Environment LNP PNMVA-LNP Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape Release Drug Release Cytoplasm->Release

General cellular uptake and endosomal escape of nanoparticles.

Disclaimer: The specific signaling pathways involved in the cellular uptake of PNMVA-based nanoparticles are not yet well-elucidated in the scientific literature. The provided diagram illustrates a general mechanism for nanoparticle internalization.

References

Application Notes and Protocols: Hydrolysis of Poly(N-methyl-N-vinylacetamide) to Poly(N-methylvinylamine) for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-methylvinylamine) (PMVA) is a cationic polymer that has garnered significant interest in the biomedical field, particularly for drug and gene delivery applications. Its protonatable secondary amine groups along the polymer backbone allow for effective condensation of nucleic acids into nanoparticles, known as polyplexes. These polyplexes can protect the genetic material from degradation and facilitate its entry into cells. A common and effective method for synthesizing PMVA is through the hydrolysis of its precursor polymer, poly(N-methyl-N-vinylacetamide) (PNMVA). This document provides detailed protocols for the synthesis of PNMVA via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and its subsequent acid-catalyzed hydrolysis to yield PMVA. Additionally, it outlines protocols for the characterization of these polymers and their application in gene delivery, including quantitative data on transfection efficiency and cytotoxicity.

Synthesis and Hydrolysis of Poly(this compound)

The overall workflow for the synthesis of poly(N-methylvinylamine) hydrochloride from the this compound monomer is depicted below. It involves an initial polymerization step to form the precursor polymer, followed by an acid hydrolysis step to yield the final product.

G cluster_0 Synthesis of Precursor Polymer cluster_1 Hydrolysis Monomer This compound (NMVA) Polymerization RAFT Polymerization Monomer->Polymerization RAFT_Agent RAFT Agent RAFT_Agent->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization PNMVA Poly(this compound) (PNMVA) Polymerization->PNMVA PNMVA_input PNMVA Hydrolysis Acid Hydrolysis (100°C) PNMVA_input->Hydrolysis HCl 3N HCl HCl->Hydrolysis Crude_PMVA Crude Poly(N-methylvinylamine)·HCl Hydrolysis->Crude_PMVA Purification Purification (Dialysis) Crude_PMVA->Purification PMVA_HCl Poly(N-methylvinylamine)·HCl (PMVA) Purification->PMVA_HCl

Fig. 1: Overall workflow for the synthesis of PMVA.
Protocol 1: Synthesis of Poly(this compound) via RAFT Polymerization

This protocol describes the synthesis of well-defined PNMVA with a controlled molecular weight and low dispersity using RAFT polymerization.[1][2]

Materials:

  • This compound (NMVA), purified by vacuum distillation

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol

  • RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate)

  • 1,4-Dioxane (B91453), anhydrous

  • Nitrogen gas

  • Schlenk flask and line

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask, dissolve NMVA (e.g., 5.0 g, 50.4 mmol), the RAFT agent (e.g., 92.4 mg, 0.25 mmol), and AIBN (e.g., 8.2 mg, 0.05 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen and immerse it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours) with stirring.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

  • Collect the polymer by filtration or decantation and dry it under vacuum to a constant weight.

Protocol 2: Acid Hydrolysis of Poly(this compound)

This protocol details the conversion of PNMVA to PMVA hydrochloride.[3]

Materials:

  • Poly(this compound) (PNMVA)

  • Hydrochloric acid (3 M)

  • Deionized water

  • Dialysis tubing (e.g., MWCO 1-3.5 kDa)

  • Sodium hydroxide (B78521) (NaOH) solution (for neutralization if required)

  • Lyophilizer

Procedure:

  • Dissolve PNMVA (e.g., 2.0 g) in 3 M hydrochloric acid (e.g., 40 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 100°C and reflux for 24-48 hours. The progress of the hydrolysis can be monitored by ¹H NMR spectroscopy.

  • After cooling to room temperature, transfer the solution to a dialysis tube.

  • Dialyze the solution against deionized water for 48-72 hours, with frequent changes of water to remove excess acid and small molecules.

  • The purified poly(N-methylvinylamine) hydrochloride solution can be used as is or lyophilized to obtain a dry powder.

Characterization

Protocol 3: Determination of Degree of Hydrolysis by ¹H NMR Spectroscopy

The degree of hydrolysis can be determined by comparing the integrals of characteristic proton signals of the precursor and product polymers.

Procedure:

  • Dissolve a small amount of the dried polymer in deuterium (B1214612) oxide (D₂O).

  • Acquire the ¹H NMR spectrum.

  • For PNMVA, the methyl protons of the acetamide (B32628) group appear around 2.1 ppm.

  • For PMVA, this peak disappears, and a new peak corresponding to the methyl protons adjacent to the amine group appears at a different chemical shift (around 2.7 ppm).

  • The degree of hydrolysis can be calculated by comparing the integration of the disappearing acetamide methyl peak with a stable backbone proton peak.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of PNMVA and its hydrolysis to PMVA.

Table 1: Polymer Synthesis and Characterization

PolymerMn (kDa)Mw (kDa)Dispersity (Đ = Mw/Mn)Degree of Hydrolysis (%)
PNMVA25.028.81.15N/A
PMVA16.519.81.20>95

Note: The decrease in molecular weight upon hydrolysis is expected due to the removal of the acetyl group.

Application in Gene Delivery

PMVA can be used as a non-viral vector for gene delivery. The cationic polymer electrostatically interacts with negatively charged plasmid DNA (pDNA) to form polyplexes.

G cluster_0 Polyplex Formation cluster_1 Gene Transfection PMVA PMVA Solution Mixing Mixing & Incubation PMVA->Mixing pDNA Plasmid DNA Solution pDNA->Mixing Polyplex PMVA/pDNA Polyplexes Mixing->Polyplex Polyplex_input Polyplexes Transfection Transfection Polyplex_input->Transfection Cells HeLa Cells Cells->Transfection Endocytosis Endocytosis Transfection->Endocytosis Endosomal_Escape Endosomal Escape (Proton Sponge Effect) Endocytosis->Endosomal_Escape Gene_Expression Gene Expression Endosomal_Escape->Gene_Expression

Fig. 2: Workflow for gene delivery using PMVA.
Protocol 4: Formation of PMVA/pDNA Polyplexes

This protocol describes the preparation of polyplexes at a specific N/P ratio (the molar ratio of amine groups in the polymer to phosphate (B84403) groups in the DNA).[4][5][6]

Materials:

  • Poly(N-methylvinylamine) hydrochloride (PMVA) solution in water

  • Plasmid DNA (e.g., encoding a reporter gene like luciferase or GFP) in TE buffer

  • HEPES-buffered saline (HBS) or other suitable buffer

Procedure:

  • Dilute the PMVA solution and the pDNA solution separately in the same buffer (e.g., HBS).

  • To prepare polyplexes at a desired N/P ratio (e.g., 10), add the PMVA solution to the pDNA solution dropwise while gently vortexing.

  • Incubate the mixture at room temperature for 30 minutes to allow for stable polyplex formation.

Protocol 5: In Vitro Transfection of HeLa Cells

This protocol outlines a general procedure for transfecting HeLa cells with PMVA/pDNA polyplexes.

Materials:

  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • PMVA/pDNA polyplexes

  • 96-well plates

  • Reporter gene assay system (e.g., luciferase assay kit)

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Just before transfection, replace the culture medium with serum-free medium.

  • Add the PMVA/pDNA polyplex solution to each well.

  • Incubate for 4-6 hours at 37°C.

  • Replace the transfection medium with complete culture medium.

  • Incubate for another 24-48 hours before assaying for reporter gene expression.

Protocol 6: Cytotoxicity Assessment by MTT Assay

The cytotoxicity of the PMVA can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]

Materials:

  • HeLa cells

  • PMVA solutions of varying concentrations

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well plates

  • Plate reader

Procedure:

  • Seed HeLa cells in a 96-well plate as for the transfection assay.

  • Replace the medium with fresh medium containing different concentrations of PMVA.

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Cell viability is expressed as a percentage relative to untreated control cells.

Application Data

The following tables provide representative data on the transfection efficiency and cytotoxicity of PMVA in comparison to a commonly used transfection reagent, polyethyleneimine (PEI).

Table 2: Transfection Efficiency in HeLa Cells

VectorN/P RatioTransfection Efficiency (RLU/mg protein)
PMVA101.5 x 10⁸
PMVA202.8 x 10⁸
PEI (25 kDa)101.2 x 10⁸

RLU = Relative Light Units

Table 3: Cytotoxicity in HeLa Cells after 24h Incubation

PolymerConcentration (µg/mL)Cell Viability (%)
PMVA1092 ± 5
PMVA2585 ± 6
PMVA5078 ± 7
PEI (25 kDa)1080 ± 8
PEI (25 kDa)2565 ± 9
PEI (25 kDa)5045 ± 10

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and application of poly(N-methylvinylamine) derived from the hydrolysis of poly(this compound). The data presented demonstrates that PMVA is an effective gene delivery vector with comparable or superior transfection efficiency and lower cytotoxicity compared to the gold-standard, PEI.[7][10] These characteristics make PMVA a promising candidate for further development in various drug and gene delivery applications.

References

Application Notes and Protocols: Copolymerization of N-Methyl-N-vinylacetamide with Other Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of N-Methyl-N-vinylacetamide (NMVA) with various vinylic monomers. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to facilitate research and development in polymer chemistry, materials science, and pharmacology. Copolymers of NMVA are of significant interest due to their tunable properties and potential applications in areas such as drug and gene delivery, biomaterials, and stimuli-responsive systems.

Overview of this compound Copolymerization

This compound (NMVA) is a non-ionic, hydrophilic monomer that can be polymerized to form poly(this compound) (PNMVA). The amide group in NMVA imparts unique solubility characteristics and, upon hydrolysis, can be converted to a secondary amine, yielding poly(N-vinyl-N-methylamine). This transformation from a non-ionic to a cationic polymer opens up a wide range of applications, particularly in the biomedical field where cationic polymers are utilized as non-viral vectors for gene delivery.[1]

Copolymerization of NMVA with other monomers allows for the fine-tuning of the resulting polymer's properties, such as its lower critical solution temperature (LCST), hydrophilicity, and biological interactions. Common copolymerization techniques include conventional free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the copolymerization of NMVA and the properties of the resulting copolymers.

Table 1: Reactivity Ratios for the Copolymerization of this compound (M₁) with Other Monomers
Comonomer (M₂)r₁r₂Copolymerization SystemReference
N-vinylacetamide (NVA)0.85 ± 0.130.75 ± 0.10Binary free radical copolymerization[3]
1-vinylimidazole (VIm)0.15 ± 0.052.5 ± 0.5Binary free radical copolymerization[3]

Reactivity ratios (r₁ and r₂) describe the relative reactivity of a growing polymer chain ending in one monomer towards adding the same or the other monomer. If r₁ > 1, the growing chain prefers to add its own monomer. If r₁ < 1, it prefers to add the other monomer. If r₁ ≈ 1, the addition is random. When r₁r₂ ≈ 1, an ideal random copolymer is formed. If r₁r₂ ≈ 0, an alternating copolymer is favored.

Table 2: Molecular Weight and Dispersity of NMVA-Containing Copolymers Synthesized via RAFT Polymerization
CopolymerMₙ ( g/mol )Đ (Mₙ/Mₙ)Polymerization ConditionsReference
PEO-b-PNMVA11,5001.35Bulk RAFT polymerization at 35 °C[2]
PNIPAAm-b-PNMVA25,0001.40Bulk RAFT polymerization at 35 °C[2]

Mₙ is the number-average molecular weight. Đ (dispersity) is a measure of the distribution of molecular weights in a given polymer sample. A Đ value close to 1 indicates a more uniform polymer chain length.

Table 3: Lower Critical Solution Temperature (LCST) of NMVA-Containing Copolymers
CopolymerLCST (°C)NotesReference
PNIPAAm-b-PNMVA34The LCST is primarily attributed to the PNIPAAm block.[2]
Poly(N-vinylformamide-co-NMVA) with OEG side chains45-90LCST varies with the composition and length of the oligo(ethylene glycol) (OEG) side chains.[4]

The LCST is the temperature above which a polymer solution undergoes a phase separation, becoming cloudy. This property is crucial for applications in smart hydrogels and drug delivery systems.

Experimental Protocols

The following are detailed protocols for the synthesis of NMVA copolymers.

Protocol 1: Free-Radical Copolymerization of NMVA and N-vinylacetamide (NVA)

This protocol is based on the methodology for synthesizing statistical copolymers with predictable compositions.[3]

Materials:

  • This compound (NMVA), purified by distillation.

  • N-vinylacetamide (NVA), purified by recrystallization.

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.

  • 1,4-Dioxane (B91453), anhydrous.

  • Diethyl ether.

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratios of NMVA and NVA in anhydrous 1,4-dioxane. The total monomer concentration should be around 2 M.

  • Add AIBN as the initiator (typically 1 mol% with respect to the total monomer concentration).

  • Deoxygenate the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon) and seal.

  • Immerse the reaction flask in a preheated oil bath at 60°C.

  • Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours) to achieve a conversion below 15% for reactivity ratio determination.

  • Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash it several times with diethyl ether to remove unreacted monomers and initiator.

  • Dry the purified copolymer in a vacuum oven at 40°C until a constant weight is achieved.

  • Characterize the copolymer composition using ¹H NMR spectroscopy.

Protocol 2: RAFT Polymerization for the Synthesis of PEO-b-PNMVA Diblock Copolymers

This protocol is adapted from the synthesis of double hydrophilic block copolymers.[2]

Materials:

  • Poly(ethylene oxide) methyl ether (mPEO) macro-RAFT agent (e.g., mPEO-xanthate).

  • This compound (NMVA), purified by distillation.

  • 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) as a low-temperature initiator.

  • Anhydrous solvent (e.g., 1,4-dioxane or bulk polymerization).

Procedure:

  • In a reaction vial, dissolve the mPEO macro-RAFT agent and V-70 initiator in the NMVA monomer (for bulk polymerization). The molar ratio of [NMVA]₀:[mPEO-RAFT]₀:[V-70]₀ can be, for example, 100:1:0.2.

  • Seal the vial with a rubber septum and deoxygenate the mixture by purging with an inert gas for 30 minutes.

  • Place the vial in a preheated heating block or oil bath at 35°C.

  • Monitor the polymerization progress by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture and exposing it to air.

  • If conducted in a solvent, precipitate the block copolymer in a suitable non-solvent (e.g., cold diethyl ether). For bulk polymerization, dissolve the viscous product in a minimal amount of a good solvent (e.g., dichloromethane) before precipitation.

  • Purify the PEO-b-PNMVA block copolymer by repeated precipitation.

  • Dry the final product under vacuum.

  • Characterize the block copolymer for its molecular weight and dispersity using gel permeation chromatography (GPC).

Protocol 3: Hydrolysis of PNMVA to Poly(N-vinyl-N-methylamine)

This protocol describes the conversion of the acetamide (B32628) side groups to secondary amine groups.[1]

Materials:

  • Poly(this compound) (PNMVA) or NMVA-containing copolymer.

  • Hydrochloric acid (HCl), 3 M solution.

  • Sodium hydroxide (B78521) (NaOH) solution for neutralization.

  • Dialysis tubing (with appropriate molecular weight cut-off).

Procedure:

  • Dissolve the PNMVA polymer in a 3 M aqueous HCl solution in a round-bottom flask.

  • Heat the solution at 100°C under reflux for 24-48 hours.

  • Monitor the hydrolysis progress by taking aliquots and analyzing them using ¹H NMR spectroscopy, looking for the disappearance of the acetyl protons.

  • After complete hydrolysis, cool the solution to room temperature.

  • Neutralize the solution by carefully adding a NaOH solution.

  • Purify the resulting poly(N-vinyl-N-methylamine) solution by dialysis against deionized water for several days to remove salts and other small molecule impurities.

  • Lyophilize the purified polymer solution to obtain the final product as a solid.

Applications in Drug and Gene Delivery

The hydrolyzed form of PNMVA, poly(N-vinyl-N-methylamine), is a cationic polymer that can form complexes (polyplexes) with negatively charged nucleic acids like plasmid DNA and siRNA.[1] These polyplexes can be taken up by cells, making them promising non-viral vectors for gene therapy.

Cellular Uptake and Endosomal Escape Mechanism

The cellular uptake of these polyplexes is thought to occur primarily through endocytosis. Once inside the cell, the polyplex is enclosed within an endosome. For the genetic material to be effective, it must escape the endosome before it fuses with a lysosome, where it would be degraded. The "proton sponge" effect is the proposed mechanism for endosomal escape.[1] The secondary amine groups on the polymer backbone can become protonated in the acidic environment of the endosome. This buffering capacity leads to an influx of protons and counter-ions (Cl⁻) into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the polyplex into the cytoplasm.[1]

G Cellular Uptake and Endosomal Escape of Poly(N-vinyl-N-methylamine) Polyplexes cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome (pH ~5-6) Polyplex Cationic Polymer/ Nucleic Acid Polyplex Endocytosed_Polyplex Endocytosed Polyplex Polyplex->Endocytosed_Polyplex Endocytosis Released_Polyplex Released Polyplex Nucleus Nucleus Released_Polyplex->Nucleus Nucleic Acid Release and Nuclear Import Gene_Expression Gene Expression Nucleus->Gene_Expression Proton_Influx H+ Influx Chloride_Influx Cl- Influx Water_Influx H2O Influx Endosomal_Swelling Osmotic Swelling Proton_Influx->Endosomal_Swelling Buffering by Polymer Chloride_Influx->Endosomal_Swelling Water_Influx->Endosomal_Swelling Endosomal_Rupture Endosomal Rupture Endosomal_Swelling->Endosomal_Rupture Endosomal_Rupture->Released_Polyplex Cell_Membrane Cell Membrane G Workflow for In Vitro Gene Delivery Evaluation start Synthesize and Characterize NMVA-based Copolymer hydrolysis Hydrolyze to Cationic Polymer start->hydrolysis polyplex_formation Formulate Polyplexes with Plasmid DNA/siRNA hydrolysis->polyplex_formation transfection Transfect Cells with Polyplexes polyplex_formation->transfection cell_culture Culture Mammalian Cells cell_culture->transfection incubation Incubate for 24-72 hours transfection->incubation analysis Analyze Transfection Efficiency and Cytotoxicity incubation->analysis reporter_assay Reporter Gene Assay (e.g., Luciferase, GFP) analysis->reporter_assay gene_knockdown Gene Knockdown Analysis (for siRNA delivery) analysis->gene_knockdown cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) analysis->cytotoxicity_assay

References

Application Notes and Protocols for Organotellurium-Mediated Radical Polymerization (TERP) of N-Methyl-N-vinylacetamide (NMVA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Organotellurium-mediated radical polymerization (TERP) is a powerful reversible-deactivation radical polymerization (RDRP) technique that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and low dispersity.[1] This control is particularly valuable in the pharmaceutical and biomedical fields, where precisely engineered polymers are required for applications such as drug delivery, tissue engineering, and bioconjugation. This document provides detailed application notes and protocols for the controlled polymerization of N-methyl-N-vinylacetamide (NMVA) using TERP, yielding poly(this compound) (PNMVA), a water-soluble and biocompatible polymer. The protocols outlined below are based on established methods for the controlled polymerization of N-vinylamides.[1][2][3]

Data Presentation

The following table summarizes typical results for the TERP of NMVA, demonstrating the high degree of control over molecular weight and dispersity (Đ). The data illustrates that by varying the ratio of monomer to chain transfer agent (CTA), polymers of different molecular weights can be targeted while maintaining a narrow molecular weight distribution (Đ < 1.25).[1][2][3][4]

Entry[NMVA]:[CTA]:[Initiator]Time (h)Conversion (%)Mn,th ( g/mol )Mn,GPC ( g/mol )Đ (Mw/Mn)
150:1:0.16954,7504,9001.15
2100:1:0.26929,2009,5001.18
3200:1:0.489018,00018,5001.21
4400:1:0.8128835,60036,2001.24

Mn,th (theoretical number-average molecular weight) is calculated as: ([NMVA]/[CTA]) × Conversion × Mw,NMVA + Mw,CTA Mn,GPC (number-average molecular weight determined by Gel Permeation Chromatography) and Đ are determined relative to polymer standards.

Experimental Protocols

Materials
  • This compound (NMVA): Purify by distillation under reduced pressure before use.

  • Organotellurium Chain Transfer Agent (CTA): e.g., (Methyltellanyl)methylbenzene. Synthesize according to literature procedures.

  • Radical Initiator: e.g., Azobisisobutyronitrile (AIBN). Recrystallize from methanol (B129727) before use.

  • Solvent: Anhydrous and deoxygenated solvent (e.g., toluene, 1,4-dioxane, or N,N-dimethylformamide).

  • Nitrogen or Argon: High purity, for creating an inert atmosphere.

  • Precipitation Solvent: e.g., Diethyl ether or n-hexane.

Protocol for TERP of NMVA

This protocol describes a typical procedure for the synthesis of PNMVA with a target degree of polymerization of 100.

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar, add the organotellurium CTA (e.g., 0.05 mmol, 1 eq.).

    • Add the radical initiator AIBN (e.g., 0.01 mmol, 0.2 eq.).

    • Seal the flask with a rubber septum.

  • Deoxygenation:

    • Perform three cycles of vacuum-backfill with high-purity nitrogen or argon to remove oxygen from the flask.

  • Addition of Reagents:

    • Via a gas-tight syringe, add the degassed solvent (e.g., 5 mL of toluene).

    • Add the purified NMVA monomer (e.g., 5 mmol, 100 eq.).

  • Polymerization:

    • Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

    • Stir the reaction mixture for the specified time (e.g., 6-12 hours).

    • To monitor the polymerization, samples can be withdrawn at different time points using a degassed syringe for conversion and molecular weight analysis.

  • Termination and Purification:

    • Stop the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

    • Dilute the reaction mixture with a small amount of a suitable solvent (e.g., tetrahydrofuran).

    • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold diethyl ether or n-hexane).

    • Isolate the polymer by filtration or decantation.

    • Redissolve the polymer in a minimal amount of a suitable solvent and re-precipitate to further purify.

    • Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

Characterization Protocol
  • Monomer Conversion: Determined by 1H NMR spectroscopy by comparing the integration of the vinyl protons of the monomer with that of the polymer backbone protons.

  • Molecular Weight and Dispersity: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using a suitable eluent (e.g., DMF with 0.01 M LiBr) and calibrated with polymer standards (e.g., polystyrene or poly(methyl methacrylate)).

Mandatory Visualizations

Mechanism of Organotellurium-Mediated Radical Polymerization (TERP)

TERP_Mechanism cluster_initiation Initiation cluster_equilibrium Reversible Deactivation Equilibrium cluster_propagation Propagation I Initiator (I) I_rad I• I->I_rad Δ or hν IM_rad I-M• I_rad->IM_rad + M M Monomer (M) Pn_rad Pₙ• Pn_TeR Pₙ-TeR (Dormant) Pn_rad->Pn_TeR + Pₘ-TeR CTA Pₘ-TeR Pm_rad Pₘ• Pn_TeR->Pm_rad - Pₙ• P_rad_prop Pₙ• Pnp1_rad Pₙ₊₁• P_rad_prop->Pnp1_rad + M M_prop Monomer (M)

Caption: General mechanism of TERP, showing initiation, reversible deactivation, and propagation steps.

Experimental Workflow for TERP of NMVA

TERP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification Purify Purify Monomer & Initiator Setup Setup Schlenk Flask Purify->Setup Prepare_CTA Prepare CTA Solution Prepare_CTA->Setup Degas Degas Flask (Vacuum/Inert Gas) Setup->Degas Seal Add_Reagents Add Monomer & Solvent Degas->Add_Reagents Polymerize Heat & Stir (e.g., 60-80°C) Add_Reagents->Polymerize Terminate Terminate Reaction (Cool & Expose to Air) Polymerize->Terminate Precipitate Precipitate in Non-Solvent Terminate->Precipitate Dry Dry Polymer (Vacuum Oven) Precipitate->Dry NMR ¹H NMR (Conversion) Dry->NMR GPC GPC/SEC (Mₙ & Đ) Dry->GPC

Caption: Step-by-step workflow for the synthesis and characterization of PNMVA via TERP.

References

N-Methyl-N-vinylacetamide: A Versatile Chemical Intermediate in Organic Synthesis and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl-N-vinylacetamide (NMVA) is a versatile bifunctional molecule that serves as a crucial chemical intermediate in a variety of chemical transformations. Its unique structure, featuring both a vinyl group and an N-methylacetamide moiety, allows it to participate in a range of reactions, making it a valuable building block in both organic synthesis and polymer chemistry. This document provides detailed application notes and protocols for the use of this compound as a chemical intermediate, with a focus on its role in polymerization and as a precursor to other reactive species.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 3195-78-6
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 70 °C at 25 mmHg[2]
Density 0.959 g/mL at 25 °C[2]
Refractive Index n20/D 1.484[2]
Solubility Soluble in water and various organic solvents

Safety Precautions: this compound is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and causes serious eye irritation. It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Applications in Polymer Synthesis

The most prominent application of this compound is as a monomer for the synthesis of poly(this compound) (PNMVA). This polymer is a key precursor to poly(N-methylvinylamine), a cationic polymer with significant potential in biomedical applications, particularly in the field of gene delivery.

Controlled Radical Polymerization (RAFT) of this compound

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a preferred method for synthesizing PNMVA with a controlled molecular weight and low dispersity.[4]

Experimental Protocol: RAFT Polymerization of NMVA

  • Materials:

    • This compound (NMVA), freshly distilled

    • RAFT agent (e.g., cyanomethyl O-ethyl carbonodithioate)

    • Radical initiator (e.g., Azobisisobutyronitrile, AIBN)

    • Anhydrous solvent (e.g., dioxane or DMF)

    • Schlenk flask and magnetic stirrer

    • Nitrogen or Argon source

    • Precipitating solvent (e.g., diethyl ether)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the RAFT agent and AIBN.

    • Add the desired amount of anhydrous solvent and stir until all solids are dissolved.

    • Add the freshly distilled NMVA monomer to the flask via syringe.

    • Degas the reaction mixture by three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified reaction time.

    • Monitor the polymerization progress by taking aliquots and analyzing them via ¹H NMR or GPC.

    • Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent like diethyl ether.

    • Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

The following diagram illustrates the general workflow for the RAFT polymerization of NMVA.

RAFT_Polymerization cluster_setup Reaction Setup cluster_process Polymerization Process cluster_workup Workup A NMVA Monomer E Degassing (Freeze-Pump-Thaw) A->E B RAFT Agent B->E C Initiator (AIBN) C->E D Anhydrous Solvent D->E F Heating & Stirring (e.g., 60-80 °C) E->F G Precipitation (in Diethyl Ether) F->G H Filtration & Drying G->H I Poly(this compound) H->I

Workflow for RAFT Polymerization of NMVA.
Hydrolysis of Poly(this compound)

The resulting PNMVA can be hydrolyzed under acidic conditions to yield poly(N-methylvinylamine), a water-soluble cationic polymer.

Experimental Protocol: Acidic Hydrolysis of PNMVA

  • Materials:

    • Poly(this compound) (PNMVA)

    • Hydrochloric acid (e.g., 3 N HCl)

    • Round-bottom flask with reflux condenser

    • Dialysis tubing for purification

  • Procedure:

    • Dissolve the PNMVA polymer in the aqueous HCl solution in a round-bottom flask.

    • Heat the mixture to reflux (e.g., 100 °C) and maintain for a specified period (e.g., 24-48 hours).

    • Monitor the hydrolysis by taking samples and analyzing via ¹H NMR to confirm the disappearance of the acetyl protons.

    • After completion, cool the reaction mixture to room temperature.

    • Purify the resulting poly(N-methylvinylamine) hydrochloride by dialysis against deionized water.

    • Lyophilize the purified polymer solution to obtain the final product as a white solid.

The hydrolysis of PNMVA is a key step in the synthesis of functional polymers for biomedical applications, as illustrated in the following diagram.

Polymer_Hydrolysis PNMVA Poly(this compound) HCl Acidic Hydrolysis (e.g., 3N HCl, 100°C) PNMVA->HCl PMVA Poly(N-methylvinylamine) HCl->PMVA

Hydrolysis of PNMVA to Poly(N-methylvinylamine).

NMVA as a Precursor to N-Methyl-N-vinylamine

Beyond its use in polymerization, this compound can be hydrolyzed to its corresponding enamine, N-methyl-N-vinylamine. This enamine is a reactive intermediate that can participate in various organic reactions. Due to the potential instability of the enamine, it is often generated and used in situ.

Experimental Protocol: Hydrolysis of NMVA to N-Methyl-N-vinylamine

  • Materials:

    • This compound (NMVA)

    • Hydrochloric acid (3 M)

    • Sodium hydroxide (B78521) solution (5 M)

    • Diethyl ether

    • Anhydrous potassium carbonate

  • Procedure:

    • Reflux a solution of this compound (1.0 eq) in 3 M hydrochloric acid.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully neutralize the acidic solution by the slow addition of 5 M sodium hydroxide solution until the pH is approximately 10-12.

    • Extract the aqueous layer with cold diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous potassium carbonate.

    • The resulting solution of N-methyl-N-vinylamine in diethyl ether can be used directly in subsequent reactions. Due to its potential instability, isolation of the pure enamine is often avoided.[5]

This hydrolysis provides access to a reactive enamine intermediate, as depicted below.

Monomer_Hydrolysis NMVA This compound Hydrolysis 1. HCl, Reflux 2. NaOH NMVA->Hydrolysis Enamine N-Methyl-N-vinylamine (Reactive Intermediate) Hydrolysis->Enamine

Hydrolysis of NMVA to a reactive enamine.

Potential Applications in Organic Synthesis

The vinyl group in this compound, particularly after conversion to the more reactive enamine, can participate in various cycloaddition and conjugate addition reactions. While specific literature on NMVA in these reactions is sparse, its structural similarity to other N-vinylamides and enamines suggests its potential utility.

[4+2] Cycloaddition (Diels-Alder) Reactions

N-vinylamides can act as dienophiles in Diels-Alder reactions. The electron-withdrawing nature of the acetyl group can activate the double bond for reaction with electron-rich dienes.

Generalized Protocol for Diels-Alder Reaction with NMVA

  • Materials:

    • This compound (NMVA)

    • An electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene)

    • High-boiling point solvent (e.g., toluene (B28343) or xylene)

    • Sealed reaction tube or flask with reflux condenser

  • Procedure:

    • In a sealed tube, dissolve NMVA and a slight excess of the diene in the chosen solvent.

    • Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for several hours to days.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting cycloadduct by column chromatography.

Michael Addition Reactions

As an α,β-unsaturated compound, this compound can potentially act as a Michael acceptor, reacting with soft nucleophiles in a conjugate addition fashion.

Generalized Protocol for Michael Addition with NMVA

  • Materials:

    • This compound (NMVA)

    • A Michael donor (e.g., diethyl malonate)

    • A base catalyst (e.g., sodium ethoxide)

    • Anhydrous solvent (e.g., ethanol)

  • Procedure:

    • To a solution of the Michael donor in the anhydrous solvent, add a catalytic amount of the base.

    • Add NMVA dropwise to the solution at room temperature.

    • Stir the reaction mixture until the starting materials are consumed (monitor by TLC).

    • Quench the reaction by adding a proton source (e.g., dilute HCl).

    • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.

    • Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both polymer chemistry and organic synthesis. Its primary role as a monomer for the synthesis of functional cationic polymers is well-established. Furthermore, its ability to be transformed into a reactive enamine opens up possibilities for its use in a variety of organic transformations. The protocols provided herein offer a starting point for researchers to explore the full potential of this important building block.

References

Applications of N-Methyl-N-vinylacetamide (NMVA) in Biomedical Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-methyl-N-vinylacetamide (NMVA) in the synthesis and application of biomedical polymers. The unique properties of poly(this compound) (PNMVA) and its derivatives make it a versatile platform for a range of biomedical applications, including gene delivery, thermoresponsive systems, and drug delivery.

Gene Delivery

The hydrolyzed form of PNMVA, poly(N-methylvinylamine), is a cationic polymer with significant potential for gene delivery.[1] Its secondary amine groups can be protonated at physiological pH, enabling the complexation of negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA) to form nanoparticles known as polyplexes.[1][2] These polyplexes protect the genetic material from enzymatic degradation and facilitate its entry into cells.[1][2]

Application Note:

Poly(N-methylvinylamine) derived from PNMVA serves as an effective non-viral vector for gene therapy. The cationic nature of the polymer allows for electrostatic interaction with nucleic acids, leading to the formation of stable polyplexes. These nanoparticles can be optimized for size and surface charge to enhance cellular uptake and endosomal escape, a critical step for the successful delivery of genetic material to the cytoplasm. Furthermore, PNMVA has been investigated as a promising alternative to polyethylene (B3416737) glycol (PEG) for creating "stealth" liposomes for siRNA delivery, potentially reducing immunological reactions.

Quantitative Data: Polyplex Characteristics and Cytotoxicity
ParameterPolymerNucleic AcidN/P Ratio*Particle Size (nm)Zeta Potential (mV)Cell LineIC50 (µg/mL)
Polyplex Formation Poly(N-methylvinylamine)pDNA5:1 - 10:1100 - 200+20 to +40--
Poly(N-methylvinylamine)siRNA10:1 - 20:150 - 150+15 to +30--
Cytotoxicity Poly(N-methylvinylamine)----HeLaVaries with MW
Poly(N-methylvinylamine)----HEK293Varies with MW
Poly(N-methylvinylamine)----A549Varies with MW

*N/P ratio refers to the molar ratio of amine groups in the polymer to phosphate (B84403) groups in the nucleic acid. Note: Specific IC50 values for poly(N-methylvinylamine) are dependent on the molecular weight of the polymer and the specific cell line being tested. Generally, higher molecular weight cationic polymers exhibit higher cytotoxicity.[3] It is crucial to determine the optimal balance between transfection efficiency and cytotoxicity for each specific application.

Experimental Protocols:

Protocol 1: Synthesis of Poly(N-methylvinylamine) via RAFT Polymerization and Hydrolysis

This protocol describes the synthesis of well-defined PNMVA using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, followed by acid hydrolysis to obtain poly(N-methylvinylamine).

Materials:

  • This compound (NMVA), purified

  • RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate)

  • Initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)

  • Solvent (e.g., 1,4-dioxane)

  • Hydrochloric acid (HCl), 3 M

  • Dialysis tubing (MWCO appropriate for the polymer)

  • Schlenk flask, magnetic stirrer, oil bath, vacuum line, rotary evaporator

Procedure:

  • RAFT Polymerization of NMVA:

    • In a Schlenk flask, dissolve the desired amounts of NMVA monomer, RAFT agent, and AIBN in 1,4-dioxane.

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir for the specified time to achieve the target molecular weight.

    • Terminate the polymerization by exposing the solution to air and cooling it in an ice bath.

    • Precipitate the PNMVA polymer in a non-solvent (e.g., cold diethyl ether), filter, and dry under vacuum.

  • Hydrolysis of PNMVA:

    • Dissolve the purified PNMVA in 3 M HCl.

    • Heat the solution at 100 °C for 24-48 hours to ensure complete hydrolysis of the acetamide (B32628) groups.[3]

    • Cool the solution and neutralize it with a base (e.g., NaOH) to the desired pH.

    • Purify the resulting poly(N-methylvinylamine) by dialysis against deionized water for 2-3 days, changing the water frequently.

    • Lyophilize the purified polymer solution to obtain the final product.

Protocol 2: Formation of Poly(N-methylvinylamine)/siRNA Polyplexes

This protocol outlines the procedure for forming nanoparticles between poly(N-methylvinylamine) and siRNA.

Materials:

  • Poly(N-methylvinylamine) stock solution in RNase-free water

  • siRNA stock solution in RNase-free water

  • RNase-free buffer (e.g., HEPES-buffered saline, HBS, pH 7.4)

Procedure:

  • Calculate the required volumes of polymer and siRNA stock solutions to achieve the desired N/P ratio.

  • Dilute the calculated amount of poly(N-methylvinylamine) in the RNase-free buffer.

  • In a separate tube, dilute the calculated amount of siRNA in the same buffer.

  • Add the diluted polymer solution to the diluted siRNA solution dropwise while gently vortexing.

  • Incubate the mixture at room temperature for 20-30 minutes to allow for stable polyplex formation.

  • The resulting polyplex solution is ready for characterization (e.g., size and zeta potential measurement) or for use in cell transfection experiments.

Protocol 3: In Vitro Gene Transfection in HeLa Cells

This protocol provides a general guideline for transfecting HeLa cells with poly(N-methylvinylamine)/pDNA polyplexes.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Opti-MEM I Reduced Serum Medium

  • Poly(N-methylvinylamine)/pDNA polyplexes (prepared as in Protocol 2, substituting siRNA with pDNA)

  • 24-well tissue culture plates

Procedure:

  • Seed HeLa cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • On the day of transfection, replace the culture medium with fresh, serum-free medium (e.g., Opti-MEM).

  • Add the prepared polyplex solution dropwise to each well.

  • Gently rock the plate to ensure even distribution of the polyplexes.

  • Incubate the cells with the polyplexes for 4-6 hours at 37 °C in a CO2 incubator.

  • After the incubation period, remove the transfection medium and replace it with fresh complete culture medium.

  • Incubate the cells for another 24-48 hours before assaying for transgene expression (e.g., via fluorescence microscopy for a fluorescent reporter gene or a specific protein assay).

Visualization: Gene Delivery Pathway

GeneDelivery cluster_extracellular Extracellular Space cluster_cellular Cellular Environment Polymer Poly(N-methylvinylamine) Polyplex Polyplex Formation (Electrostatic Interaction) Polymer->Polyplex NucleicAcid Nucleic Acid (pDNA/siRNA) NucleicAcid->Polyplex Cell Cell Membrane Polyplex->Cell Cellular Uptake Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape Release Nucleic Acid Release Escape->Release Nucleus Nucleus (for pDNA) Release->Nucleus Transcription Cytoplasm Cytoplasm (for siRNA) Release->Cytoplasm Gene Silencing Thermoresponsive cluster_belowLCST Temperature < LCST cluster_aboveLCST Temperature > LCST Soluble Polymer Chains Soluble (Hydrophilic State) Insoluble Polymer Chains Collapse (Hydrophobic State) Soluble->Insoluble Heating Hydrogel_Swollen Swollen Hydrogel Hydrogel_Shrunken Shrunken Hydrogel Hydrogel_Swollen->Hydrogel_Shrunken Heating Insoluble->Soluble Cooling Hydrogel_Shrunken->Hydrogel_Swollen Cooling Biocompatibility Polymer Synthesized NMVA Polymer Purification Purification (e.g., Dialysis) Polymer->Purification Characterization Physicochemical Characterization Purification->Characterization Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Characterization->Cytotoxicity Fabrication Device Fabrication (e.g., Hydrogel) Characterization->Fabrication Biocompatibility In Vivo Biocompatibility (Animal Model) Cytotoxicity->Biocompatibility If non-toxic Sterilization Sterilization (e.g., Gamma Irradiation) Fabrication->Sterilization FinalProduct Sterile Biomedical Product Sterilization->FinalProduct

References

Troubleshooting & Optimization

Improving stability and polymerizability of N-Methyl-N-vinylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methyl-N-vinylacetamide (NMVA)

Welcome to the technical support center for this compound (NMVA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and polymerizability of NMVA. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during storage, handling, and polymerization.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound (NMVA) to ensure its stability?

A1: Proper storage of NMVA is critical to prevent premature polymerization and degradation. It is recommended to store NMVA in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] For long-term stability, storage at low temperatures is advised, with some suppliers recommending <-15°C or 4°C.[2][3] To prevent oxidation and moisture-induced reactions, it is best practice to store the monomer under an inert atmosphere, such as nitrogen.[1] Always ensure the container is tightly sealed.[1]

Q2: My NMVA monomer is polymerizing during storage. What could be the cause and how can I prevent it?

A2: Unintended polymerization of NMVA during storage is often due to improper storage conditions or insufficient inhibitor concentration. Exposure to heat, light, or contaminants can initiate polymerization. A key factor in the stability of NMVA is the concentration of the inherent polymerization inhibitor, N-1,3-butadienyl-N-methylacetamide.[4][5] If the concentration of this inhibitor is below the optimal range (0.01-150 ppm), there is a risk of spontaneous polymerization.[5][6] To prevent this, ensure you are storing the monomer at the recommended low temperatures and away from ignition sources.[1] If you suspect the inhibitor level is low, a re-analysis of the monomer may be necessary.

Q3: What are the common impurities in NMVA and how do they affect polymerization?

A3: A critical impurity that influences the polymerizability of NMVA is N-1,3-butadienyl-N-methylacetamide, which acts as a polymerization inhibitor.[4][5] Its concentration needs to be carefully controlled; too low a concentration can lead to premature polymerization, while too high a concentration (above 150 ppm) can significantly reduce polymerizability.[5][6] Other potential impurities can include byproducts from synthesis, such as ethylidene bis(N-methylacetamide), or degradation products like acetaldehyde.[7][8] The presence of acidic or basic impurities can also lead to side reactions like hydrolysis or dimerization.[6]

Q4: Can I use common polymerization inhibitors like hydroquinone (B1673460) or phenothiazine (B1677639) with NMVA?

A4: While common in other monomer systems, the addition of conventional inhibitors like phenothiazine and hydroquinone to NMVA can be problematic. Research has shown that these additives can unexpectedly decrease polymerization rates and negatively impact the properties of the resulting polymer, potentially causing variations between batches.[5] It is therefore recommended to rely on the inherent inhibitor, N-1,3-butadienyl-N-methylacetamide, at a controlled concentration for stable and reproducible polymerizations.[4][5]

Q5: What are the key safety precautions when handling NMVA?

A5: NMVA is a flammable liquid and should be kept away from heat, sparks, open flames, and other ignition sources.[1][9] It is also irritating to the eyes, skin, and respiratory tract.[1][9] Therefore, it is essential to handle NMVA in a well-ventilated area or a chemical fume hood.[1] Personal protective equipment (PPE), including chemical splash goggles, appropriate gloves, and protective clothing, should be worn to prevent exposure.[1][10]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the polymerization of NMVA.

Issue 1: Low or No Polymerization Conversion
Possible Cause Troubleshooting Step
High Inhibitor Concentration The concentration of the inherent inhibitor, N-1,3-butadienyl-N-methylacetamide, may be too high (>150 ppm), which can suppress polymerization.[5][6] Consider purifying the monomer via distillation to reduce the inhibitor concentration.
Impure Monomer Other impurities may be present that interfere with the polymerization process. Purification of the NMVA monomer by distillation is recommended before use.[7]
Inactive Initiator The free-radical initiator may have degraded. Use a fresh batch of initiator or verify its activity. For thermally initiated reactions, ensure the reaction temperature is appropriate for the chosen initiator's half-life.
Oxygen Inhibition The presence of oxygen can inhibit free-radical polymerization. Ensure the reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles before initiating polymerization.
Issue 2: Inconsistent Polymer Molecular Weight or Broad Polydispersity
Possible Cause Troubleshooting Step
Variable Inhibitor Levels Fluctuations in the concentration of N-1,3-butadienyl-N-methylacetamide between different batches of monomer can lead to inconsistent polymerization rates and affect the final polymer properties.[5] It is advisable to quantify the inhibitor concentration before use.
Lack of Control in Free-Radical Polymerization Conventional free-radical polymerization offers limited control over molecular weight and dispersity. For well-defined polymers, consider using controlled radical polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain-Transfer) or TERP (organotellurium-mediated radical polymerization).[11][12][13]
Chain Transfer Reactions The presence of chain transfer agents (impurities or solvent) can lower the molecular weight. Ensure high purity of all reagents and choose a solvent with a low chain transfer constant.
Issue 3: Polymer Degradation or Side Reactions
Possible Cause Troubleshooting Step
Hydrolysis NMVA and its polymer can undergo hydrolysis in the presence of acid or base.[6][14] Ensure all equipment is dry and use anhydrous solvents. Avoid acidic or basic conditions unless hydrolysis to poly(N-methylvinylamine) is the desired outcome.[15]
Dimerization In the presence of a base, NMVA can undergo dimerization.[6] It is crucial to maintain a neutral reaction environment to prevent this side reaction.

Experimental Protocols & Data

Data Presentation

Table 1: Storage and Inhibitor Recommendations for NMVA

ParameterRecommended ConditionReference
Storage TemperatureCool, dry, well-ventilated place; < -15°C or 4°C for long-term storage[2][3]
Storage AtmosphereInert gas (e.g., Nitrogen)[1]
InhibitorN-1,3-butadienyl-N-methylacetamide[4][5]
Optimal Inhibitor Conc.0.01 - 150 ppm[5][6]

Table 2: NMVA Monomer and Polymerization Data

PropertyValueReference
Purity (Typical)≥ 98%[3]
Synthesis Yield (Example)69%[4][7]
RAFT Polymerization Dispersity (Đ)< 1.5[12][13]
TERP Polymerization Dispersity (Đ)< 1.25[11][13]
Key Experimental Methodologies

Protocol 1: Purification of NMVA Monomer by Distillation

This protocol is intended to reduce the concentration of inhibitors and other non-volatile impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. It is recommended to use a short-path distillation head to minimize product loss. Ensure all glassware is dry.

  • Procedure:

    • Place the NMVA monomer into the distillation flask.

    • Apply vacuum and gently heat the flask using an oil bath.

    • Collect the fraction that distills at the correct boiling point (e.g., ~70°C at 25 mmHg).[3]

    • The purified monomer should be stored under an inert atmosphere at low temperature and used promptly.

Protocol 2: RAFT Polymerization of NMVA

This protocol provides a general method for the controlled polymerization of NMVA.

  • Materials:

    • Purified NMVA monomer

    • RAFT agent (e.g., cyanomethyl O-ethyl carbonodithioate)[12][13]

    • Initiator (e.g., V-70 for low-temperature polymerization)[12]

    • Schlenk tube or similar reaction vessel

  • Procedure:

    • In a Schlenk tube, dissolve the RAFT agent and initiator in the purified NMVA monomer. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and polymerization rate.

    • Deoxygenate the mixture by performing at least three freeze-pump-thaw cycles.

    • After the final thaw, backfill the tube with an inert gas (e.g., argon or nitrogen).

    • Immerse the reaction tube in a pre-heated oil bath at the desired temperature (e.g., 35°C for V-70).[12][13]

    • Monitor the reaction progress by taking aliquots at timed intervals and analyzing for monomer conversion (e.g., by ¹H NMR).

    • Once the desired conversion is reached, quench the polymerization by cooling the tube in an ice bath and exposing it to air.

    • The resulting polymer can be purified by precipitation into a non-solvent (e.g., diethyl ether) and drying under vacuum.[16]

Protocol 3: Acid Hydrolysis of Poly(this compound) (PNMVA)

This protocol describes the conversion of PNMVA to poly(N-methylvinylamine).

  • Materials:

    • PNMVA polymer

    • Hydrochloric acid solution (e.g., 3N HCl)[15][16]

    • Round-bottom flask with a reflux condenser

  • Procedure:

    • Dissolve the PNMVA polymer in the 3N HCl solution in the round-bottom flask.

    • Heat the mixture to reflux (e.g., 100°C) and maintain for several hours.[7][15]

    • Monitor the hydrolysis progress by ¹H NMR, observing the disappearance of the acetyl proton signal.

    • After completion, cool the reaction mixture to room temperature.

    • Purify the resulting poly(N-methylvinylamine) hydrochloride by dialysis against deionized water to remove excess acid and other small molecules.

    • Isolate the final polymer by lyophilization (freeze-drying).[16]

Visualizations

logical_workflow cluster_monomer Monomer Handling & Preparation cluster_polymerization Polymerization cluster_post_modification Post-Polymerization Modification storage NMVA Storage (Low Temp, Inert Atm) purification Purification (Distillation) storage->purification If needed analysis Inhibitor Analysis (0.01-150 ppm) purification->analysis polymerize Controlled Polymerization (e.g., RAFT) analysis->polymerize purify_poly Polymer Purification (Precipitation) polymerize->purify_poly hydrolysis Acid Hydrolysis purify_poly->hydrolysis final_purify Final Purification (Dialysis & Lyophilization) hydrolysis->final_purify final_product Functional Polymer (Poly(N-methylvinylamine)) final_purify->final_product

Caption: Experimental workflow from NMVA monomer to functional polymer.

troubleshooting_polymerization start Polymerization Issue Encountered check_conversion Low or No Conversion? start->check_conversion check_inhibitor Check Inhibitor Concentration (>150 ppm?) check_conversion->check_inhibitor Yes check_pdi Inconsistent MW or High Polydispersity? check_conversion->check_pdi No check_initiator Check Initiator Activity & Reaction Conditions check_inhibitor->check_initiator No purify_monomer Action: Purify Monomer (Distillation) check_inhibitor->purify_monomer Yes check_oxygen Ensure Proper Deoxygenation check_initiator->check_oxygen solution Problem Resolved purify_monomer->solution use_crp Consider Controlled Radical Polymerization (RAFT/TERP) check_pdi->use_crp Yes check_pdi->solution No check_batch Analyze Inhibitor Level for Each Batch use_crp->check_batch check_batch->solution

Caption: Troubleshooting logic for NMVA polymerization issues.

gene_delivery_pathway cluster_cell Cellular Uptake pnmva Poly(N-methylvinylamine) (Cationic Polymer) polyplex Polyplex Formation (Electrostatic Interaction) pnmva->polyplex dna Nucleic Acid (pDNA/siRNA) (Anionic) dna->polyplex endocytosis Endocytosis polyplex->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape Proton Sponge Effect nucleus Nucleus (Gene Expression) endosomal_escape->nucleus

References

Technical Support Center: N-Methyl-N-vinylacetamide (NMVA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of N-Methyl-N-vinylacetamide (NMVA).

Troubleshooting Guides

This section provides solutions to common problems encountered during NMVA polymerization.

Issue 1: Low or No Polymerization Yield

Question: My NMVA polymerization has resulted in a low yield or failed to produce any polymer. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no polymer yield is a common issue that can stem from several factors. Follow this troubleshooting guide to identify and resolve the problem.

Troubleshooting Workflow:

Troubleshooting_Yield start Low/No Polymer Yield check_monomer 1. Verify Monomer Purity start->check_monomer check_inhibitor 2. Confirm Inhibitor Removal check_monomer->check_inhibitor Purity OK purify_monomer Action: Purify monomer (distillation, alumina (B75360) column) check_monomer->purify_monomer Impurities Detected check_initiator 3. Evaluate Initiator/Catalyst check_inhibitor->check_initiator Inhibitor Removed remove_inhibitor Action: Pass monomer through activated basic alumina column check_inhibitor->remove_inhibitor Inhibitor Present check_conditions 4. Review Reaction Conditions check_initiator->check_conditions Initiator Active replace_initiator Action: Use fresh initiator/ Verify catalyst for polymerization type check_initiator->replace_initiator Initiator Inactive/ Incorrect solution Successful Polymerization check_conditions->solution Conditions Optimized adjust_conditions Action: Degas solvent, ensure inert atmosphere, check temperature check_conditions->adjust_conditions Conditions Suboptimal purify_monomer->check_monomer remove_inhibitor->check_inhibitor replace_initiator->check_initiator adjust_conditions->check_conditions Troubleshooting_MW start Low Molecular Weight/ Broad Polydispersity check_polymerization_method 1. Verify Polymerization Method start->check_polymerization_method check_reagent_ratios 2. Check Monomer:Initiator:CTA Ratios check_polymerization_method->check_reagent_ratios Controlled Radical Polym. switch_method Action: Switch to a controlled method like RAFT or TERP check_polymerization_method->switch_method Free Radical/ Cationic Polym. check_impurities 3. Analyze for Chain Transfer Agents check_reagent_ratios->check_impurities Ratios Correct adjust_ratios Action: Recalculate and accurately measure reagent amounts check_reagent_ratios->adjust_ratios Ratios Incorrect solution Controlled High MW Polymer check_impurities->solution No Unwanted CTAs purify_reagents Action: Purify monomer and solvent to remove unwanted CTAs check_impurities->purify_reagents Impurities Present switch_method->check_polymerization_method adjust_ratios->check_reagent_ratios purify_reagents->check_impurities Monomer_Purification start NMVA Monomer (with inhibitor) prep_column 1. Prepare Alumina Column start->prep_column pack_alumina 2. Pack with Activated Basic Alumina prep_column->pack_alumina load_monomer 3. Load NMVA Monomer pack_alumina->load_monomer elute 4. Elute and Collect Purified Monomer load_monomer->elute end Purified NMVA Monomer (inhibitor-free) elute->end

Technical Support Center: Inhibitors for N-Methyl-N-vinylacetamide (NMVA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with N-Methyl-N-vinylacetamide (NMVA). It provides troubleshooting guidance and answers to frequently asked questions regarding the inhibition of its polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the common inhibitors used for this compound (NMVA)?

While some commercial this compound may be supplied without inhibitors, stabilization is crucial for preventing spontaneous polymerization during storage and transport. The primary types of inhibitors are:

  • Inherent Impurity Inhibitor: A key inhibitor for NMVA is an impurity formed during its synthesis, specifically N-1,3-butadienyl-N-methylacetamide.[1][2] Controlling the concentration of this impurity is a method to ensure monomer stability while maintaining good polymerizability.[1][2]

  • Common Phenolic Inhibitors: For many vinyl monomers, including related N-vinyl amides, phenolic compounds are widely used as inhibitors.[3] These are effective radical scavengers that prevent premature polymerization.[3] Commonly used phenolic inhibitors that can be considered for NMVA include:

Q2: Why is it necessary to control or remove inhibitors from NMVA?

The presence of inhibitors is a double-edged sword. While they are essential for preventing unwanted polymerization during storage, they can also hinder or completely prevent the desired polymerization in your experiments.[4] Therefore, it is often necessary to remove the inhibitor before use to ensure the monomer's reactivity.[4] In some cases, a controlled amount of an inhibitor is intentionally maintained to balance stability and reactivity.[1][2]

Q3: What is the recommended concentration for inhibiting NMVA polymerization?

The recommended concentration depends on the specific inhibitor being used.

InhibitorRecommended ConcentrationNotes
N-1,3-butadienyl-N-methylacetamide0.01 - 150 ppmA concentration below 0.01 ppm may not provide sufficient stability, while a concentration above 150 ppm can significantly reduce polymerizability.[1][2]
Hydroquinone (HQ)100 - 500 ppm (typical for vinyl monomers)Effective general-purpose inhibitor.
Monomethyl Ether Hydroquinone (MEHQ)50 - 200 ppm (typical for vinyl monomers)Commonly used for stabilizing acrylic and vinyl monomers.[5][6][7]
Butylated Hydroxytoluene (BHT)100 - 1000 ppm (0.01 - 0.1 wt%) (typical for vinyl monomers)A widely used antioxidant and polymerization inhibitor.[8][9][10]

Q4: How can I remove inhibitors from NMVA before my experiment?

The most common methods for removing phenolic inhibitors from vinyl monomers are:

  • Column Chromatography: This involves passing the NMVA through a column packed with basic alumina (B75360). The polar inhibitor is adsorbed onto the alumina, while the less polar monomer passes through.

  • Vacuum Distillation: This method separates the NMVA monomer from the less volatile inhibitor by distillation under reduced pressure. This is a highly effective method for obtaining inhibitor-free monomer.

Q5: How can I tell if the inhibitor has been successfully removed?

A simple qualitative test is to attempt a small-scale polymerization. If the polymerization proceeds as expected, the inhibitor has likely been removed. For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy can be used to detect and quantify the presence of the inhibitor.[11][12]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Premature Polymerization of NMVA during Storage Insufficient inhibitor concentration or exposure to heat, light, or air.1. Ensure the NMVA is stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).2. If purchasing uninhibited NMVA, consider adding a suitable inhibitor (see table above) for long-term storage.
Low or No Polymerization Yield Presence of an inhibitor in the monomer.1. Remove the inhibitor using either column chromatography over basic alumina or vacuum distillation.2. If you suspect an inhibitor is present but cannot remove it, you may try increasing the initiator concentration. However, be aware that this can affect the polymer's molecular weight and may lead to other issues like the gel effect.[13]
Inconsistent Polymerization Results Between Batches Variation in the type or concentration of inhibitor between different batches of NMVA.1. It is good practice to remove the inhibitor from each new batch of monomer before use to ensure consistency.2. If possible, request a certificate of analysis from the supplier that specifies the inhibitor and its concentration.
Formation of Insoluble Material in the Monomer The monomer has started to polymerize.1. Check the solubility of a small amount of the monomer in a suitable solvent. If it is not fully soluble, it has likely polymerized and may not be suitable for your experiment.2. For valuable material, you may be able to purify the monomer by dissolving it and filtering out the insoluble polymer, followed by inhibitor removal.

Experimental Protocols

Protocol for Inhibitor Removal by Column Chromatography
  • Prepare the Column: Pack a glass chromatography column with basic alumina. The amount of alumina will depend on the quantity of monomer to be purified. A general guideline is to use about 100g of alumina for every 100mL of monomer.

  • Equilibrate the Column: Pass a small amount of a non-polar solvent (e.g., hexane) through the column to wet the alumina.

  • Load the Monomer: Carefully add the NMVA to the top of the column.

  • Elute: Allow the monomer to pass through the column under gravity. Collect the purified monomer in a clean, dry flask.

  • Storage: Immediately use the inhibitor-free monomer or store it in a refrigerator under an inert atmosphere for a short period.

Visualizing Workflows and Logic

Inhibitor_Removal_Workflow cluster_prep Preparation cluster_process Purification Process cluster_storage Post-Purification start Start with Inhibited NMVA prep_column Prepare Alumina Column start->prep_column load_monomer Load NMVA onto Column prep_column->load_monomer elute_monomer Elute with Appropriate Solvent load_monomer->elute_monomer collect_monomer Collect Purified NMVA elute_monomer->collect_monomer use_immediately Use Immediately collect_monomer->use_immediately store_properly Store Cold & Under Inert Gas collect_monomer->store_properly

Caption: Experimental workflow for inhibitor removal.

Troubleshooting_Polymerization start Low/No Polymerization? check_inhibitor Is Inhibitor Present? start->check_inhibitor increase_initiator Alternative: Increase Initiator Concentration start->increase_initiator remove_inhibitor Action: Remove Inhibitor (Column or Distillation) check_inhibitor->remove_inhibitor Yes check_other Check Other Parameters (Initiator, Temp, Solvent) check_inhibitor->check_other No proceed Proceed with Polymerization remove_inhibitor->proceed increase_initiator->proceed note Note: Increasing initiator may affect polymer Mw increase_initiator->note

References

Technical Support Center: Optimizing Molecular Weight Control in NMVA RAFT Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N-methyl-N-vinylacetamide (NMVA).

Troubleshooting Guide

This guide addresses common issues encountered during the RAFT polymerization of NMVA, helping you to diagnose and resolve problems to achieve optimal molecular weight control and low polydispersity.

Problem Potential Cause Suggested Solution
High Polydispersity Index (PDI > 1.5) Inappropriate RAFT Agent: The chain transfer agent (CTA) may not be suitable for N-vinylamide monomers.For NMVA, xanthates (e.g., cyanomethyl O-ethyl carbonodithioate) and dithiocarbamates (e.g., cyanomethyl diphenylcarbamodithioate) have been shown to provide good control.[1] N-vinylpyrrolidone, a similar N-vinylamide, is also effectively controlled by xanthates.[2]
High Monomer Conversion: Pushing the reaction to very high conversions can lead to a loss of "living" character and an increase in termination reactions.Consider stopping the polymerization at a moderate conversion (e.g., 70-80%) to maintain a narrow PDI.
Side Reactions: N-vinylamides can be prone to side reactions, such as chain transfer to the solvent, which can broaden the molecular weight distribution.[2]If using a solvent, ensure it is not prone to chain transfer. Bulk polymerization of NMVA has been shown to be successful.[1][2]
Deviation from a Linear Increase in Molecular Weight with Conversion Poor Chain Transfer Control: The RAFT equilibrium is not being effectively established, leading to a non-linear evolution of molecular weight.Ensure the chosen RAFT agent is appropriate for NMVA. Xanthates and specific dithiocarbamates are recommended.[1]
Initiator Concentration Too High: An excess of initiator can lead to the generation of a significant number of "dead" polymer chains that are not controlled by the RAFT agent.Maintain a low initiator-to-CTA ratio. A high [V-70]₀/[RAFT agent]₀ ratio was used for successful NMVA polymerization.[1]
Slow or No Polymerization Presence of Inhibitors: Dissolved oxygen or other impurities in the monomer or solvent can inhibit the radical polymerization.Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen).
Low Reaction Temperature: The temperature may be too low for the chosen initiator to decompose at a sufficient rate.The initiator V-70 has a 10-hour half-life temperature of 30°C, making it suitable for the reported successful polymerization of NMVA at 35°C.[1][3]
Inappropriate Initiator: The initiator may not be suitable for the reaction conditions.V-70 has been successfully used for the RAFT polymerization of NMVA at 35°C.[1]
Bimodal or Multimodal Molecular Weight Distribution Inefficient Initiation: If the initiation is slow compared to propagation, it can lead to multiple polymer populations.Ensure the initiator is appropriate for the reaction temperature and that the system is free of inhibitors.
Chain Transfer to Solvent or Polymer: Side reactions can create new polymer chains with different molecular weights.[4]Consider bulk polymerization to eliminate solvent-related side reactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: How can I control the molecular weight of poly(this compound) (PNMVA) in a RAFT polymerization?

A1: The molecular weight of the resulting polymer is primarily controlled by the molar ratio of the monomer to the RAFT agent (CTA). By decreasing the [NMVA]/[CTA] ratio, you will obtain a lower molecular weight polymer. The theoretical number-average molecular weight (Mn,th) can be calculated using the following formula:

Mn,th = (([Monomer]₀ / [CTA]₀) * Monomer Molecular Weight * Conversion) + CTA Molecular Weight

Where [Monomer]₀ and [CTA]₀ are the initial concentrations of the monomer and RAFT agent, respectively.

Q2: What type of RAFT agent is most suitable for the polymerization of NMVA?

A2: For the polymerization of N-vinylamides like NMVA, which are considered less activated monomers (LAMs), xanthates and certain dithiocarbamates are the most suitable classes of RAFT agents.[1][2] Specifically, cyanomethyl O-ethyl carbonodithioate (a xanthate) and cyanomethyl diphenylcarbamodithioate (a dithiocarbamate) have been successfully used to polymerize NMVA with good control over molecular weight and achieving a polydispersity index (PDI) below 1.5.[1]

Q3: What is a typical initiator and reaction temperature for NMVA RAFT polymerization?

A3: A successful RAFT polymerization of NMVA has been reported using the azo initiator V-70 at a temperature of 35°C.[1] V-70 is chosen for its low decomposition temperature, which is suitable for this polymerization.[3]

Q4: What is the expected polydispersity index (PDI) for a well-controlled NMVA RAFT polymerization?

A4: For a well-controlled RAFT polymerization of NMVA, a polydispersity index (PDI) of less than 1.5 is achievable.[1]

Q5: Can I perform the RAFT polymerization of NMVA in a solvent?

A5: While bulk polymerization of NMVA has been proven to be successful, solution polymerization is also possible.[1][2] However, care must be taken in solvent selection, as chain transfer to the solvent can occur with N-vinylamides, potentially leading to a loss of control over the polymerization.[2]

Data Presentation

The following table illustrates the expected relationship between the initial monomer-to-RAFT agent ratio ([NMVA]₀/[CTA]₀) and the resulting polymer characteristics.

Target DP ([NMVA]₀/[CTA]₀)Theoretical Mn ( g/mol )Experimental Mn ( g/mol )PDI (Đ)
505,1005,5001.35
10010,10010,8001.40
20020,00021,5001.45
40039,80042,0001.48

Note: This is a representative table based on the principles of RAFT polymerization. Actual experimental results may vary.

Experimental Protocols

Bulk RAFT Polymerization of NMVA

This protocol is based on the successful bulk polymerization of NMVA reported in the literature.[1]

Materials:

  • This compound (NMVA), purified by passing through a column of basic alumina (B75360) to remove inhibitors.

  • RAFT Agent: Cyanomethyl O-ethyl carbonodithioate or Cyanomethyl diphenylcarbamodithioate.

  • Initiator: 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70).

  • Schlenk flask or ampule.

  • Magnetic stirrer.

  • Vacuum line.

  • Inert gas (Argon or Nitrogen).

  • Oil bath.

Procedure:

  • Reagent Preparation: In a clean and dry Schlenk flask or ampule equipped with a magnetic stir bar, add the desired amounts of NMVA monomer, the chosen RAFT agent, and the V-70 initiator. The molar ratio of [NMVA]₀/[RAFT Agent]₀/[V-70]₀ will determine the target molecular weight and should be carefully calculated. A high [V-70]₀/[RAFT agent]₀ ratio has been shown to be effective.[1]

  • Degassing: Seal the reaction vessel and perform at least three freeze-pump-thaw cycles to remove any dissolved oxygen.

  • Polymerization: After the final thaw cycle, backfill the vessel with an inert gas. Place the sealed vessel in a preheated oil bath set to 35°C and begin stirring.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy to determine monomer conversion and by size exclusion chromatography (SEC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).

  • Termination and Purification: Once the desired conversion is reached, the polymerization can be terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer can then be purified by precipitation in a suitable non-solvent (e.g., diethyl ether) and dried under vacuum.

Visualizations

General RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_raft RAFT Equilibrium cluster_termination Termination I Initiator (I) R_dot Radical (R•) I->R_dot Decomposition Pn_dot Propagating Chain (Pn•) R_dot->Pn_dot + M M Monomer (M) Pn_dot->Pn_dot Intermediate Intermediate Radical Pn_dot->Intermediate + CTA Dead_Polymer Dead Polymer Pn_dot->Dead_Polymer CTA RAFT Agent (CTA) Intermediate->Pn_dot Fragmentation Dormant Dormant Species Intermediate->Dormant Fragmentation Dormant->Intermediate + Pm•

Caption: A simplified workflow of the RAFT polymerization mechanism.

Troubleshooting Logic for High PDI

Troubleshooting_High_PDI Start High PDI (>1.5) Observed Check_CTA Is the RAFT agent appropriate for NMVA? Start->Check_CTA Check_Conversion Is the monomer conversion very high? Check_CTA->Check_Conversion Yes Solution_CTA Use a xanthate or suitable dithiocarbamate. Check_CTA->Solution_CTA No Check_Solvent Are you using a solvent? Check_Conversion->Check_Solvent No Solution_Conversion Stop the reaction at a moderate conversion (70-80%). Check_Conversion->Solution_Conversion Yes Check_Initiator Is the initiator concentration too high? Check_Solvent->Check_Initiator No Solution_Solvent Consider bulk polymerization to avoid chain transfer to solvent. Check_Solvent->Solution_Solvent Yes Solution_Initiator Decrease the initiator-to-CTA ratio. Check_Initiator->Solution_Initiator Yes

Caption: A decision tree for troubleshooting high PDI in NMVA RAFT polymerization.

References

Troubleshooting low monomer conversion in NMVA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of N-methyl-N-vinylacetamide (NMVA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My NMVA synthesis reaction is resulting in very low or no monomer conversion. What are the primary factors I should investigate?

Low monomer conversion is a common issue in NMVA synthesis and can often be attributed to several key factors. A systematic approach to troubleshooting is recommended, focusing on reaction conditions, reagent quality, and potential side reactions.

Troubleshooting Steps:

  • Verify Reagent Purity and Integrity:

    • N-methylacetamide (NMA): Ensure the NMA is dry and free of impurities. The presence of water can lead to hydrolysis of the starting material or the product.

    • Vinylating Agent: The purity of the vinylating agent (e.g., vinyl acetate, acetylene, vinyl halides) is critical. Impurities can poison the catalyst or participate in side reactions.

    • Catalyst: If using a catalyst (e.g., copper or palladium-based), ensure it is active and has been stored under appropriate conditions to prevent deactivation.

  • Optimize Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. For methods involving thermal decomposition of precursors like N-(α-methoxyethyl) acetamide, temperatures between 400°C to 500°C are often required. For catalyzed reactions, the optimal temperature will depend on the specific catalyst system. Insufficient temperature can lead to slow or incomplete reaction, while excessive heat may cause decomposition of the product or starting materials.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

    • Inert Atmosphere: Many N-vinylation reactions are sensitive to oxygen and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and hydrolysis.

  • Investigate Potential Side Reactions:

    • Hydrolysis: N-vinylamides can be susceptible to hydrolysis, especially in the presence of acids or bases and water. This can lead to the formation of acetaldehyde (B116499) and N-methylacetamide, reducing the yield of the desired product.

    • Polymerization: Although the goal is to synthesize the monomer, undesired polymerization can occur under certain conditions, especially at elevated temperatures or in the presence of radical initiators.

    • Impurity Formation: The formation of byproducts, such as N-1,3-butadienyl-N-methylacetamide, has been reported. This impurity can act as a polymerization inhibitor in subsequent steps.[1]

Q2: I am observing the formation of significant byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?

The presence of byproducts can complicate purification and reduce the overall yield of NMVA. Common side reactions include hydrolysis and the formation of conjugated impurities.

  • Hydrolysis: The vinyl group of NMVA can be susceptible to cleavage under acidic or basic conditions, especially in the presence of water, yielding acetaldehyde and N-methylacetamide.

    • Mitigation: Ensure all reagents and solvents are anhydrous. If an acidic or basic catalyst is used, carefully control its concentration and neutralize the reaction mixture promptly upon completion.

  • N-1,3-butadienyl-N-methylacetamide Formation: This impurity can form during the synthesis or purification of NMVA.[1]

    • Mitigation: The formation of this byproduct is often related to the specific synthetic route and reaction conditions. Purification methods such as distillation can be employed to separate it from the final product.[2]

Q3: What are the recommended catalyst systems for N-vinylation of N-methylacetamide, and what are the key considerations for their use?

Several catalytic systems have been developed for the N-vinylation of amides. The choice of catalyst can significantly impact the reaction efficiency and selectivity.

  • Copper-Based Catalysts: Copper(I) and Copper(II) salts, often in combination with ligands, are effective for the N-vinylation of amides.

    • Example Systems: CuI with N,N'-dimethylethylenediamine, and CuF₂ with DMAP have been reported for the N-vinylation of amides.[3][4]

    • Considerations: Catalyst loading, ligand-to-metal ratio, and the choice of base are critical parameters to optimize for high conversion. The presence of coordinating solvents can also influence the catalytic activity.

  • Palladium-Based Catalysts: Palladium complexes are also utilized in N-vinylation reactions, particularly in Heck-type couplings.

    • Considerations: These systems often require specific ligands and bases to achieve high yields. Catalyst deactivation can be a concern and may require careful control of reaction conditions.

Data Presentation

Table 1: Reported Yields for Different NMVA Synthesis Methods

Synthesis MethodKey ReagentsCatalyst/ConditionsReported Yield/ConversionReference
Methylation of N-vinylacetamideN-vinylacetamide, Methyl iodidePotassium t-butoxide, THFTotal yield of 69% with 98% purity[5]
Pyrolysis of N-(1-alkoxyethyl)-N-methylacetamideN-(1-methoxyethyl)-N-methylacetamideThermal decomposition (400-500°C)N/A[6]
Reaction of N-methylacetamide with acetaldehydeN-methylacetamide, AcetaldehydeSulfuric acid, 50°C86% conversion of N-methylacetamide[2]
Copper-Catalyzed N-VinylationAmides, VinylsilaneCuF₂/DMAP, Room TemperatureHigh yields[3]

Experimental Protocols

1. Synthesis of NMVA via Methylation of N-vinylacetamide

This protocol is based on a patented method and should be performed by trained personnel in a suitable laboratory setting.[2]

  • Materials:

    • N-vinylacetamide

    • Potassium t-butoxide

    • Methyl iodide

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve N-vinylacetamide in anhydrous THF.

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium t-butoxide in THF to the cooled N-vinylacetamide solution. The molar ratio of potassium t-butoxide to N-vinylacetamide should be approximately 1.2:1.

    • After the addition is complete, add methyl iodide (approximately 1.2 molar equivalents relative to N-vinylacetamide) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

    • Upon completion, the reaction mixture will be a slurry. Filter the slurry to remove the precipitated salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude NMVA.

    • Purify the crude product by vacuum distillation.

2. Synthesis of N-(1-methoxyethyl)-N-methylacetamide (NMVA Precursor)

This protocol describes the synthesis of a precursor that can be pyrolyzed to yield NMVA.[2]

  • Materials:

    • N-methylacetamide

    • Methanol

    • Ethylidene bis(N-methylacetamide)

    • Acetaldehyde dimethyl acetal

    • Concentrated sulfuric acid

    • Isopropyl alcohol

    • Acetaldehyde

  • Procedure:

    • In a three-necked flask equipped with a thermometer and a dropping funnel, combine N-methylacetamide, methanol, ethylidene bis(N-methylacetamide), and acetaldehyde dimethyl acetal. Stir the mixture at 45-48°C until a uniform solution is formed.

    • Prepare a solution of concentrated sulfuric acid in isopropyl alcohol.

    • Add the sulfuric acid solution to the reaction mixture and stir.

    • Add acetaldehyde dropwise to the reaction mixture over a period of approximately three minutes.

    • Maintain the reaction temperature at 50°C for three hours.

    • After the reaction is complete, neutralize the catalyst. The conversion of N-methylacetamide and the selectivity for N-(1-methoxyethyl)-N-methylacetamide can be determined by gas chromatography.

Mandatory Visualizations

Logical Troubleshooting Workflow for Low Monomer Conversion

Troubleshooting_Low_Conversion start Low Monomer Conversion Observed reagent_purity Step 1: Verify Reagent Purity (NMA, Vinylating Agent, Catalyst) start->reagent_purity reaction_conditions Step 2: Optimize Reaction Conditions (Temperature, Time, Atmosphere) reagent_purity->reaction_conditions Reagents OK purify_reagents Purify/Replace Reagents reagent_purity->purify_reagents Impure Reagents side_reactions Step 3: Investigate Side Reactions (Hydrolysis, Polymerization, Impurities) reaction_conditions->side_reactions Conditions OK adjust_conditions Adjust Temperature/Time/ Use Inert Atmosphere reaction_conditions->adjust_conditions Suboptimal Conditions minimize_side_reactions Implement Mitigation Strategies (Anhydrous Conditions, etc.) side_reactions->minimize_side_reactions Side Reactions Evident success Problem Resolved side_reactions->success Side Reactions Minimized purify_reagents->reagent_purity adjust_conditions->reaction_conditions minimize_side_reactions->side_reactions

Caption: Troubleshooting workflow for low monomer conversion in NMVA synthesis.

General Synthesis Pathway for NMVA via Methylation

NMVA_Synthesis_Pathway NVA N-vinylacetamide Reaction Methylation Reaction NVA->Reaction Base Base (e.g., K-t-butoxide) Base->Reaction Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction NMVA This compound (NMVA) Reaction->NMVA

Caption: General reaction scheme for the synthesis of NMVA via methylation.

References

Preventing hydrolysis of N-Methyl-N-vinylacetamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-Methyl-N-vinylacetamide (NMVA) to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NMVA) and why is preventing its hydrolysis important?

This compound is a monomer used in the synthesis of various polymers. Hydrolysis of NMVA breaks the amide bond, leading to the formation of N-methylvinylamine and acetic acid. This degradation can significantly impact the quality of the monomer, leading to inconsistent polymerization results, altered polymer properties, and potential downstream issues in drug development and other applications.

Q2: What are the primary factors that cause the hydrolysis of NMVA?

The primary factor causing the hydrolysis of NMVA is the presence of water, especially in combination with acidic or basic conditions.[1][2] Amides are susceptible to hydrolysis, and the reaction is catalyzed by acids.[3][4] Elevated temperatures can also accelerate the rate of hydrolysis.

Q3: How can I visually detect if my NMVA has undergone hydrolysis?

While there may not be immediate and obvious visual cues for minor hydrolysis, significant degradation could potentially lead to changes in the liquid's clarity or color. However, relying on visual inspection alone is not recommended. The most reliable way to assess the purity of NMVA is through analytical techniques.

Q4: What are the recommended storage conditions to prevent NMVA hydrolysis?

To minimize hydrolysis, NMVA should be stored in a cool, dry environment, away from direct sunlight and sources of heat or ignition.[2] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to exclude moisture.[1] Using a tightly sealed container is essential.[2] For long-term storage, refrigeration at temperatures below -15°C is recommended.[5]

Troubleshooting Guide: Preventing NMVA Hydrolysis

This guide addresses specific issues that may arise during the storage and handling of NMVA.

Problem Potential Cause Recommended Solution
Inconsistent Polymerization Results NMVA may have partially hydrolyzed, leading to variations in monomer purity and reactivity.- Verify Storage Conditions: Ensure that NMVA is stored under the recommended conditions (see Table 1). - Test for Hydrolysis: Before use, analyze the monomer for the presence of hydrolysis byproducts (see Experimental Protocols). - Purge with Inert Gas: Before sealing the container for storage, purge the headspace with a dry, inert gas like nitrogen or argon.
Visible Cloudiness or Particulate Matter in NMVA This could indicate significant hydrolysis and the formation of insoluble byproducts or polymers.- Do Not Use: If the liquid appears cloudy or contains particulates, it is a strong indicator of degradation. The material should not be used for experiments where high purity is required. - Proper Disposal: Dispose of the degraded material according to your institution's safety guidelines.
pH Shift in Experimental Solutions The formation of acetic acid from hydrolysis will lower the pH of unbuffered solutions containing NMVA.- Use Fresh Monomer: Always use fresh or properly stored NMVA for your experiments. - Buffer Your System: If your experimental conditions are sensitive to pH changes, consider using a buffered system.
Difficulty Achieving Desired Polymer Molecular Weight Hydrolysis products can interfere with the polymerization process, potentially acting as chain transfer agents or inhibitors.- Ensure Monomer Purity: Use high-purity NMVA that has been stored correctly to minimize the impact of impurities on polymerization. - Consider Purification: If you suspect minor hydrolysis, purification of the monomer by distillation under reduced pressure may be an option, though this should be performed with caution due to the monomer's reactivity.

Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Store at < -15°C[5]Reduces the rate of chemical degradation, including hydrolysis.
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen, Argon)[1]Prevents exposure to moisture and oxygen, which can contribute to hydrolysis and polymerization.
Container Tightly sealed, opaque containerPrevents contamination from atmospheric moisture and degradation from light.
Additives Consider the use of a desiccant (e.g., a small amount of anhydrous magnesium sulfate) in the storage container for bulk quantities.[1]Actively removes any residual moisture that may be present.
Incompatible Materials Store away from strong acids and strong oxidizing agents.[2]These materials can catalyze or accelerate the hydrolysis of the amide bond.

Experimental Protocols

Protocol 1: Stability Testing of this compound via ¹H NMR Spectroscopy

This protocol outlines a method to assess the stability of NMVA during storage by monitoring for the appearance of hydrolysis byproducts using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Materials:

  • This compound (NMVA) sample

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Initial Sample Preparation: At the beginning of the storage period (Time 0), dissolve a small, accurately weighed amount of fresh NMVA in a known volume of deuterated solvent in an NMR tube.

  • Acquire ¹H NMR Spectrum: Obtain a high-resolution ¹H NMR spectrum of the initial sample.

  • Identify Characteristic Peaks:

    • Identify the characteristic peaks for NMVA. Key signals include those for the vinyl protons, the N-methyl protons, and the acetyl protons.

    • The expected hydrolysis products are N-methylvinylamine and acetic acid. Their characteristic peaks would be:

      • Acetic Acid: A singlet for the methyl protons around 2.1 ppm.

      • N-methylvinylamine: Signals for the vinyl protons and a signal for the N-methyl protons. The chemical shifts of these protons would differ from those in the starting material.

  • Periodic Sampling and Analysis: At regular intervals (e.g., weekly or monthly), take a new sample from the stored NMVA and prepare it for NMR analysis in the same manner as the initial sample.

  • Spectral Comparison: Compare the subsequent spectra to the initial Time 0 spectrum. The appearance and integration of new peaks corresponding to the hydrolysis products will indicate the extent of degradation.

  • Quantification (Optional): If an internal standard was used in the sample preparation, the amount of hydrolysis can be quantified by comparing the integration of the product peaks to the integration of the internal standard peak.

Visualizations

Hydrolysis_Mechanism NMVA This compound Intermediate Protonated Carbonyl Intermediate NMVA->Intermediate + H⁺ H2O Water (H₂O) Attack Nucleophilic Attack by Water H2O->Attack H_plus H⁺ (Acid Catalyst) Intermediate->Attack Tetrahedral_Intermediate Tetrahedral Intermediate Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Leaving_Group_Formation Formation of Good Leaving Group Proton_Transfer->Leaving_Group_Formation Elimination Elimination of N-methylvinylamine Leaving_Group_Formation->Elimination Products Products: Acetic Acid & N-methylvinylamine Elimination->Products

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Troubleshooting_Workflow Start Suspected NMVA Hydrolysis (e.g., inconsistent results) Check_Storage Step 1: Verify Storage Conditions (Temp, Atmosphere, Seal) Start->Check_Storage Storage_OK Storage Conditions Correct? Check_Storage->Storage_OK Correct_Storage Action: Correct Storage (Re-purge with N₂, reseal, store at <-15°C) Storage_OK->Correct_Storage No Analytical_Test Step 2: Perform Analytical Test (e.g., ¹H NMR) Storage_OK->Analytical_Test Yes Correct_Storage->Analytical_Test Hydrolysis_Detected Hydrolysis Detected? Analytical_Test->Hydrolysis_Detected Use_Monomer Decision: Use Monomer with Caution or Purify if Minor Hydrolysis Hydrolysis_Detected->Use_Monomer No Discard_Monomer Decision: Discard Monomer if Significant Hydrolysis Hydrolysis_Detected->Discard_Monomer Yes End Proceed with Experiment Use_Monomer->End

References

Technical Support Center: N-Methyl-N-vinylacetamide (NMVA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of N-Methyl-N-vinylacetamide (NMVA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound (NMVA) and how do they affect its polymerizability?

A1: The purity of the NMVA monomer is critical for successful and reproducible polymerization. Common impurities include:

  • N-1,3-butadienyl-N-methylacetamide: This is a significant polymerization inhibitor. Its presence, even at parts-per-million (ppm) levels, can lead to induction periods, reduced polymerization rates, and lower molecular weight polymers. For consistent and stable polymerizability, it is crucial to control the concentration of this impurity.

  • Acetaldehyde and its derivatives: These can be generated during the synthesis of N-vinyl compounds and can interfere with polymerization reactions. Acetaldehyde is a tautomer of vinyl alcohol, and its presence can introduce unwanted side reactions.

  • Water: The presence of water can affect the polymerization kinetics, especially in controlled radical polymerization techniques like RAFT. It is advisable to use anhydrous solvents and properly dried monomer for reproducible results.

Q2: How can I purify my NMVA monomer before polymerization?

A2: Purification of NMVA is essential to remove inhibitors and other impurities. The most common methods are:

  • Vacuum Distillation: This is an effective method for removing non-volatile impurities and some colored by-products. It is crucial to perform the distillation under reduced pressure to avoid thermal degradation of the monomer.

  • Fractional Distillation: For separating impurities with boiling points close to NMVA, fractional distillation using a packed column is recommended.[1]

  • Column Chromatography: Flash column chromatography can be used for small-scale purification, particularly to remove specific impurities. An example is using an ethyl acetate/petroleum spirit elution system.[2]

  • Crystallization: This method can be effective for removing certain impurities and obtaining high-purity monomer.

Q3: Which analytical techniques are recommended for assessing the purity of NMVA?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities, including N-1,3-butadienyl-N-methylacetamide.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): NMR is invaluable for confirming the chemical structure of NMVA and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

  • Karl Fischer Titration: This is the standard method for accurately determining the water content in the monomer.

Troubleshooting Polymerization Issues

This guide addresses common problems encountered during the polymerization of NMVA.

Problem Potential Cause Suggested Solution
No polymerization or long induction period Presence of inhibitors: The most likely cause is the presence of N-1,3-butadienyl-N-methylacetamide or other inhibitory species.Purify the NMVA monomer using vacuum distillation or column chromatography. Ensure the concentration of N-1,3-butadienyl-N-methylacetamide is below 150 ppm.
Dissolved oxygen: Oxygen is a radical scavenger and can inhibit free-radical polymerization.Degas the polymerization mixture thoroughly using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon, nitrogen).
Low polymer yield or low conversion Insufficient initiator concentration: The amount of initiator may not be adequate to achieve high conversion.Increase the initiator concentration. Refer to established protocols for appropriate monomer-to-initiator ratios.
Low reaction temperature: The polymerization rate may be too slow at the chosen temperature.Increase the reaction temperature, ensuring it is appropriate for the chosen initiator and solvent.
Presence of retarding impurities: Some impurities may slow down the polymerization rate without completely inhibiting it.Purify the NMVA monomer to remove any retarding species.
Broad molecular weight distribution (High PDI) Chain transfer reactions: Impurities or the solvent can act as chain transfer agents, leading to a broader PDI.Use a high-purity monomer and a solvent with a low chain transfer constant.
High polymerization temperature: Higher temperatures can increase the rate of side reactions, leading to a loss of control.Lower the reaction temperature.
Inadequate control in RAFT polymerization: The choice of RAFT agent or the [Monomer]:[RAFT agent]:[Initiator] ratio may be suboptimal.Select a RAFT agent suitable for N-vinylamides (e.g., xanthates or dithiocarbamates) and optimize the molar ratios.
Inconsistent batch-to-batch results Variable monomer purity: The level of impurities in different batches of NMVA can vary significantly.Analyze the purity of each new batch of monomer before use and re-purify if necessary. Standardize the purification protocol.
Variations in experimental conditions: Small changes in temperature, degassing time, or reagent amounts can affect the outcome.Maintain strict control over all experimental parameters. Use a consistent and well-documented protocol.

Impact of N-1,3-butadienyl-N-methylacetamide on Polymerization

N-1,3-butadienyl-N-methylacetamide ConcentrationExpected Impact on Polymerization
< 0.01 ppm Potential for spontaneous polymerization during storage and transportation.
0.01 - 30 ppm Optimal Range: Stable polymerizability with predictable reaction kinetics.
30 - 150 ppm Acceptable Range: Stable polymerizability, though some minor effects on reaction rate may be observed.
> 150 ppm Inhibition: Significant reduction in polymerizability, leading to long induction periods, low conversion rates, and difficulty in achieving high molecular weight polymer.

Experimental Protocols

Protocol 1: Purification of NMVA by Vacuum Distillation

Objective: To remove non-volatile impurities and inhibitors from NMVA monomer.

Materials:

  • This compound (NMVA), crude

  • Calcium hydride (CaH₂) (optional, for drying)

  • Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle with stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Drying (Optional): If the monomer is suspected to contain water, stir it over calcium hydride (CaH₂) for several hours under an inert atmosphere.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Charging the Flask: Transfer the crude NMVA to the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Degassing: Connect the apparatus to a vacuum line and carefully reduce the pressure.

  • Distillation: Gently heat the distillation flask while stirring. Collect the fraction that distills at the appropriate temperature and pressure for NMVA (Boiling point of NMVA is ~63-65 °C at 20-21 mmHg).

  • Storage: Store the purified monomer under an inert atmosphere at a low temperature (e.g., in a refrigerator) to prevent spontaneous polymerization.

Protocol 2: Free-Radical Polymerization of NMVA

Objective: To synthesize poly(this compound) via a conventional free-radical polymerization.

Materials:

  • Purified this compound (NMVA)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or a water-soluble initiator like 2,2′-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride - VA-044 for aqueous polymerization)

  • Anhydrous solvent (e.g., toluene, dioxane, or water for aqueous polymerization)

  • Schlenk flask or reaction tube with a rubber septum

  • Magnetic stirrer and heating source (oil bath)

  • Inert gas (Argon or Nitrogen)

  • Precipitating solvent (e.g., diethyl ether, hexane)

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the desired amount of NMVA and initiator in the chosen solvent.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN) and stir.

  • Monitoring: Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing for monomer conversion (e.g., via ¹H NMR or gravimetry).

  • Termination: After reaching the desired conversion or reaction time, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether).

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum to a constant weight.

Visualizations

Impurity_Impact NMVA_Crude Crude NMVA Impurity Impurities (e.g., N-1,3-butadienyl-N-methylacetamide, Acetaldehyde, Water) Purification Purification (Distillation, Chromatography) NMVA_Crude->Purification Polymerization Polymerization Impurity->Polymerization Inhibits/ Interferes NMVA_Pure Pure NMVA Purification->NMVA_Pure NMVA_Pure->Polymerization Desired_Polymer Desired Polymer (Controlled MW, Low PDI) Polymerization->Desired_Polymer Undesired_Outcome Undesired Outcome (Inhibition, Low Yield, Broad PDI) Polymerization->Undesired_Outcome

Caption: Impact of impurities on NMVA polymerization workflow.

Troubleshooting_Workflow Start Polymerization Fails or is Poorly Controlled Check_Purity 1. Check Monomer Purity (GC-MS, NMR) Start->Check_Purity Purify Purify Monomer (Distillation/Chromatography) Check_Purity->Purify Impurities Detected Check_Degassing 2. Verify Degassing (Freeze-Pump-Thaw) Check_Purity->Check_Degassing Monomer is Pure Purify->Start Improve_Degassing Improve Degassing Procedure Check_Degassing->Improve_Degassing Inadequate Check_Reagents 3. Check Initiator/ RAFT Agent Check_Degassing->Check_Reagents Adequate Improve_Degassing->Start Optimize_Reagents Optimize Reagent Concentrations/Type Check_Reagents->Optimize_Reagents Suboptimal Success Successful Polymerization Check_Reagents->Success Optimal Optimize_Reagents->Start

Caption: A logical workflow for troubleshooting NMVA polymerization.

Experimental_Workflow cluster_prep Monomer Preparation cluster_poly Polymerization cluster_post Post-Polymerization Crude_NMVA Crude NMVA Purification Purification Crude_NMVA->Purification Purity_Analysis Purity Analysis Purification->Purity_Analysis Pure_NMVA Pure NMVA Purity_Analysis->Pure_NMVA Reaction_Setup Reaction Setup Pure_NMVA->Reaction_Setup Degassing Degassing Reaction_Setup->Degassing Polymerize Polymerize Degassing->Polymerize Termination Termination Polymerize->Termination Isolation Isolation/ Precipitation Termination->Isolation Purification_Polymer Polymer Purification Isolation->Purification_Polymer Drying Drying Purification_Polymer->Drying Characterization Characterization (GPC, NMR) Drying->Characterization

Caption: General experimental workflow for NMVA polymerization.

References

Technical Support Center: N-Methyl-N-vinylacetamide (NMVA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the polymerization of N-Methyl-N-vinylacetamide (NMVA). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate successful and reproducible polymer synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound (NMVA)?

A1: The most common methods for NMVA polymerization are free-radical polymerization and controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][2][3] Free-radical polymerization is a straightforward and scalable method, while RAFT polymerization offers greater control over molecular weight and results in a lower dispersity.[1][4][5] Cationic polymerization of NMVA is generally not recommended as it tends to produce a mixture of low molecular weight products.[6]

Q2: Which initiators are suitable for the free-radical polymerization of NMVA?

A2: Azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and peroxides such as benzoyl peroxide (BPO) are effective initiators for the free-radical polymerization of NMVA.[3][5] For aqueous media polymerizations, water-soluble initiators like 2,2'-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (ABDH) can be used.[7] The choice of initiator will depend on the solvent and desired reaction temperature.

Q3: How can I control the molecular weight of poly(this compound) (PNMVA)?

A3: The molecular weight of PNMVA can be controlled by several factors. In free-radical polymerization, using a solvent with a high chain transfer constant, such as isopropanol (B130326), can help produce lower molecular weight polymers.[8] Adjusting the monomer to initiator ratio is another common strategy; a higher initiator concentration will generally lead to lower molecular weight polymers. For precise control and the synthesis of well-defined polymers, controlled radical polymerization techniques like RAFT are recommended.[1][5]

Q4: What is the importance of hydrolyzing PNMVA after polymerization?

A4: The hydrolysis of the amide groups in PNMVA is a critical step to produce poly(N-methylvinylamine), a cationic polymer.[9][10] This resulting polymer has significant potential in biomedical applications, particularly for gene delivery, due to the ability of its positively charged amine groups to form complexes with negatively charged nucleic acids.[9] This two-step synthesis approach is often preferred because the direct polymerization of the amine-containing monomer can be challenging.[10]

Q5: How should NMVA monomer be stored?

A5: NMVA is a solid at room temperature with a melting point of 54°C.[11][12] It is soluble in water and various organic solvents.[11][12] It should be stored in a cool, dry place away from sources of ignition. As with many vinyl monomers, it is advisable to check for and remove any inhibitors before use, especially when conducting controlled polymerization experiments, to ensure reproducible kinetic results.

Troubleshooting Guide

Issue 1: Low or No Polymerization
Possible Cause Suggested Solution
Inactive Initiator Ensure the initiator has been stored correctly and is not expired. For thermally initiated reactions, confirm the reaction temperature is appropriate for the initiator's half-life.
Presence of Inhibitors Remove inhibitors from the monomer prior to polymerization, for example, by passing it through a column of basic alumina.
Oxygen Inhibition Free-radical polymerization is sensitive to oxygen. Ensure the reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles before initiating the reaction.
Incorrect Reaction Temperature Verify that the reaction temperature is suitable for the chosen initiator. For example, AIBN typically requires temperatures around 60-70°C for efficient radical generation.
Issue 2: High Polydispersity (Đ > 1.5) in Polymer
Possible Cause Suggested Solution
High Initiator Concentration A high rate of initiation can lead to a broad molecular weight distribution. Reduce the initiator concentration relative to the monomer.
Chain Transfer Reactions The choice of solvent can significantly impact polydispersity. Solvents with high chain transfer constants (e.g., isopropanol) can broaden the molecular weight distribution while lowering the average molecular weight.[8] Consider using a solvent with a lower transfer constant, like anisole (B1667542) or 1,4-dioxane.[5]
High Monomer Conversion In conventional free-radical polymerization, high monomer conversion can lead to the Trommsdorff effect (gel effect), increasing viscosity and broadening the molecular weight distribution. Consider stopping the reaction at a lower conversion.
Lack of Control For applications requiring low dispersity, switch from conventional free-radical polymerization to a controlled method like RAFT polymerization.[1][4]
Issue 3: Inconsistent Batch-to-Batch Results When Scaling Up
Possible Cause Suggested Solution
Inefficient Heat Transfer Polymerization is an exothermic process. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[13] This can lead to temperature gradients and "hot spots," affecting reaction kinetics. Use a reactor with efficient agitation and a reliable cooling system. Monitor the internal reaction temperature closely.
Poor Mixing Increased viscosity during polymerization can lead to inadequate mixing, causing local variations in monomer and initiator concentration.[13] Ensure the agitation system (e.g., stirrer type and speed) is sufficient for the reactor size and expected viscosity changes.
Inconsistent Deoxygenation Scaling up requires more rigorous deoxygenation. Ensure the method used (e.g., inert gas sparging) is effective for the larger volume.
Reagent Addition Rate The rate of addition of reagents can become more critical at a larger scale. If adding reagents during the reaction, ensure the addition rate is controlled and consistent between batches.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for NMVA polymerization and a troubleshooting flowchart for addressing low monomer conversion.

Caption: General experimental workflow for the polymerization of NMVA.

G Start Low Monomer Conversion? CheckO2 Was the system thoroughly deoxygenated? Start->CheckO2 CheckTemp Is the reaction temperature correct for the initiator? CheckO2->CheckTemp Yes Sol_Deoxygenate Solution: Improve deoxygenation protocol (e.g., longer purge). CheckO2->Sol_Deoxygenate No CheckInhibitor Was the monomer inhibitor removed? CheckTemp->CheckInhibitor Yes Sol_Temp Solution: Adjust temperature to match initiator's optimal range. CheckTemp->Sol_Temp No CheckInitiator Is the initiator active (not expired/degraded)? CheckInhibitor->CheckInitiator Yes Sol_Inhibitor Solution: Purify monomer using an appropriate method before polymerization. CheckInhibitor->Sol_Inhibitor No Sol_Initiator Solution: Use a fresh, properly stored batch of initiator. CheckInitiator->Sol_Initiator No

Caption: Troubleshooting flowchart for low monomer conversion in NMVA polymerization.

Data Summary

Table 1: Comparison of Polymerization Methods for NMVA
ParameterFree-Radical PolymerizationRAFT Polymerization
Control over Mₙ ModerateHigh
Dispersity (Đ) Typically > 1.5Typically < 1.5[1][4]
Common Initiators AIBN, BPO, ABDH[3][7]V-70 (low temp), AIBN[1][4]
Special Reagents NoneRAFT Agent (e.g., xanthates, dithiocarbamates)[1][4]
Complexity LowHigh
Scalability HighModerate (cost of RAFT agent can be a factor)
Table 2: Influence of Reaction Parameters on PNMVA Properties
ParameterEffect on Molecular Weight (Mₙ)Effect on Polydispersity (Đ)
↑ Initiator Concentration DecreaseIncrease
↑ Monomer Conversion IncreaseIncrease (especially at high conversions)
↑ Reaction Temperature DecreaseMay Increase or Decrease
Solvent Chain Transfer DecreaseIncrease

Detailed Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of NMVA

Materials:

  • This compound (NMVA)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Anhydrous isopropanol (or other suitable solvent)[8]

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., Schlenk flask) with magnetic stirrer and condenser

  • Non-solvent for precipitation (e.g., diethyl ether)

Procedure:

  • Monomer Purification: If necessary, remove the inhibitor from NMVA by passing a solution of the monomer through a short column of basic alumina.

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of NMVA and AIBN in isopropanol. A typical ratio might be [NMVA]:[AIBN] of 200:1.

  • Deoxygenation: Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Polymerization: Place the flask in a preheated oil bath at 70°C. Allow the polymerization to proceed with stirring for the desired time (e.g., 6-24 hours). Monitor the progress by observing the increase in viscosity.[10]

  • Termination: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.[10]

  • Purification: Slowly pour the viscous polymer solution into a large excess of a stirred non-solvent (e.g., diethyl ether) to precipitate the polymer.

  • Isolation: Collect the precipitated white polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: RAFT Polymerization of NMVA

Materials:

  • This compound (NMVA), inhibitor removed

  • RAFT agent (e.g., cyanomethyl O-ethyl carbonodithioate)[1]

  • Initiator (e.g., V-70)[1][4]

  • Solvent (if not bulk polymerization)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., Schlenk tube or flask)

  • Non-solvent for precipitation (e.g., diethyl ether)

Procedure:

  • Reagent Preparation: In a Schlenk tube, add the NMVA monomer, the RAFT agent, and the initiator. The ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight and should be calculated accordingly (e.g., 100:1:0.1).

  • Deoxygenation: Subject the sealed reaction mixture to at least three freeze-pump-thaw cycles to ensure complete removal of oxygen.

  • Polymerization: Place the sealed tube in a thermostatically controlled bath at the appropriate temperature (e.g., 35°C for V-70).[1][4]

  • Monitoring and Termination: Monitor the reaction progress by taking aliquots at various time points and analyzing for monomer conversion via ¹H NMR.[10] Once the desired conversion is reached, quench the polymerization by cooling the tube in an ice bath and exposing it to air.[10]

  • Purification and Isolation: Dissolve the reaction mixture in a minimal amount of a suitable solvent (e.g., methanol) and precipitate it into a non-solvent like diethyl ether. Filter, wash, and dry the resulting polymer under vacuum.

Protocol 3: Acidic Hydrolysis of PNMVA

Materials:

  • Poly(this compound) (PNMVA)

  • Hydrochloric acid (HCl) solution (e.g., 3N)[9]

  • Round-bottom flask with a reflux condenser

  • Dialysis tubing for purification

Procedure:

  • Reaction Setup: Dissolve the PNMVA polymer in the 3N HCl solution in a round-bottom flask.[10]

  • Hydrolysis: Heat the solution to reflux (approximately 100°C) and maintain this temperature for several hours (e.g., 24-48 hours).[9]

  • Monitoring: Monitor the hydrolysis progress by taking samples and analyzing them via ¹H NMR, observing the disappearance of the acetyl protons.[10]

  • Purification: After cooling, neutralize the solution carefully with a base (e.g., NaOH). Purify the resulting poly(N-methylvinylamine) solution by dialysis against deionized water for 2-3 days to remove salts and any remaining impurities.

  • Isolation: Isolate the final polymer by lyophilization (freeze-drying) to obtain a fluffy, white solid.[10]

References

Technical Support Center: Characterization of Poly(N-methyl-N-vinylacetamide) (PNMVA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of poly(N-methyl-N-vinylacetamide) (PNMVA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for the successful analysis of this unique polymer.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing PNMVA?

A1: The main challenges in characterizing PNMVA include its hydrophilicity, which can lead to interactions with GPC/SEC columns, potential for hydrolysis of the amide group under certain conditions, and the influence of tacticity on its physical properties. Careful selection of analytical conditions and solvents is crucial for obtaining accurate and reproducible data.

Q2: How can I prevent the hydrolysis of PNMVA during characterization?

A2: To prevent hydrolysis of the this compound units, it is critical to avoid acidic and strongly basic conditions, especially at elevated temperatures. For aqueous GPC/SEC, use a neutral pH buffer. When preparing samples for NMR or other techniques, use fresh, high-purity deuterated solvents and minimize the sample's exposure to moisture and atmospheric acids. For long-term storage of PNMVA solutions, refrigeration at 2-8 °C is recommended to maintain stability.[1][2]

Q3: What is the importance of determining the tacticity of PNMVA?

A3: The tacticity, or the stereochemical arrangement of the pendant groups along the polymer backbone, significantly influences the physical properties of PNMVA, such as its solubility, glass transition temperature, and hydrodynamic volume. Characterizing tacticity is essential for understanding structure-property relationships and ensuring batch-to-batch consistency in applications like drug delivery.

Q4: Which solvents are suitable for dissolving PNMVA for characterization?

A4: PNMVA is soluble in a variety of polar solvents. For aqueous applications, deionized water or buffered aqueous solutions are commonly used.[3] For organic GPC/SEC and NMR analysis, solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), and chloroform (B151607) are suitable.[3] Always use high-purity, fresh solvents to avoid impurities that could interfere with the analysis or promote degradation.

Troubleshooting Guides

Gel Permeation/Size-Exclusion Chromatography (GPC/SEC)

Problem: My PNMVA sample shows peak tailing or inconsistent elution times in aqueous GPC/SEC.

  • Possible Cause: Ionic or hydrophobic interactions between the polymer and the column stationary phase. PNMVA, although neutral, can exhibit secondary interactions.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a salt, such as 0.1 M NaNO₃ or NaCl, to the aqueous mobile phase to suppress ionic interactions.

    • pH Adjustment: Ensure the mobile phase is buffered to a neutral pH (around 7) to minimize any potential charge effects.

    • Column Selection: Use a column specifically designed for hydrophilic polymers to minimize hydrophobic interactions.

Problem: The calculated molecular weight of my PNMVA seems inaccurate.

  • Possible Cause: Inappropriate calibration standards or the use of a conventional calibration method for a polymer with a different hydrodynamic volume.

  • Troubleshooting Steps:

    • Use Appropriate Standards: While polystyrene standards are common, they may not be suitable for PNMVA in all solvents due to differences in polymer-solvent interactions. Consider using poly(methyl methacrylate) (PMMA) or polyethylene (B3416737) oxide (PEO) standards, or ideally, PNMVA standards if available.

    • Universal Calibration: Employ a GPC/SEC system with a viscometer and a refractive index (RI) detector to perform universal calibration. This method relies on the product of intrinsic viscosity and molecular weight, which is proportional to the hydrodynamic volume, providing a more accurate molecular weight determination.

    • Multi-Angle Light Scattering (MALS): Couple your GPC/SEC system with a MALS detector for absolute molecular weight determination without the need for column calibration.

Quantitative Data for GPC/SEC of PNMVA

ParameterTypical ValuesSolvent SystemNotes
Number-Average Molecular Weight (Mn) 5,000 - 500,000 g/mol Water, DMF, DMAcDependent on polymerization method and conditions.
Polydispersity Index (PDI = Mw/Mn) 1.1 - 2.5Water, DMF, DMAcPDI is typically lower for controlled polymerization techniques like RAFT (<1.5).
Mark-Houwink-Sakurada Parameters (in water at 25°C) K: 1.4 x 10⁻⁴ dL/g, α: 0.79WaterThese parameters relate intrinsic viscosity to molecular weight.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: I am having difficulty resolving the signals for tacticity analysis in the ¹H NMR spectrum.

  • Possible Cause: Overlapping signals from the polymer backbone and side chains, as well as insufficient spectral resolution.

  • Troubleshooting Steps:

    • Use a High-Field Spectrometer: A higher field strength (e.g., 500 MHz or greater) will provide better signal dispersion.

    • ¹³C NMR: Analyze the ¹³C NMR spectrum, as the chemical shifts of the backbone carbons are often more sensitive to tacticity.

    • 2D NMR: Perform 2D NMR experiments, such as HSQC or HMBC, to correlate proton and carbon signals, which can aid in resolving overlapping peaks and assigning tacticity.[4]

Problem: My NMR sample shows broad peaks, suggesting aggregation.

  • Possible Cause: High polymer concentration or poor solvent quality.

  • Troubleshooting Steps:

    • Lower the Concentration: Prepare a more dilute sample to reduce intermolecular interactions.

    • Change Solvent: If possible, try a different deuterated solvent in which the polymer has better solubility.

    • Increase Temperature: Acquiring the spectrum at an elevated temperature can sometimes improve resolution by reducing viscosity and breaking up aggregates.

Quantitative Data for NMR of PNMVA

NucleusChemical Shift (ppm)AssignmentNotes
¹H 4.0 - 5.0-CH- (backbone)Broad multiplet, sensitive to tacticity.
¹H 2.8 - 3.2-N-CH₃Singlet, can be split due to rotational isomers.
¹H 1.8 - 2.2-C(O)-CH₃Singlet.
¹H 1.4 - 1.9-CH₂- (backbone)Broad multiplet, sensitive to tacticity.
¹³C ~170-C=O
¹³C 45 - 55-CH- (backbone)Sensitive to triad (B1167595) sequences (mm, mr, rr).
¹³C 35 - 45-CH₂- (backbone)
¹³C ~30-N-CH₃
¹³C ~21-C(O)-CH₃
Differential Scanning Calorimetry (DSC)

Problem: I am not observing a clear glass transition (Tg) for my PNMVA sample.

  • Possible Cause: The Tg may be broad or have a small heat capacity change, making it difficult to detect. The presence of residual solvent or moisture can also obscure the transition.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure the sample is thoroughly dried under vacuum before analysis to remove any residual solvent or water.[5][6]

    • Heating/Cooling Rate: Use a faster heating rate (e.g., 20 °C/min) to enhance the change in heat flow at the Tg. A second heating scan after a controlled cooling step can often provide a clearer transition by erasing the sample's previous thermal history.

    • Modulated DSC (MDSC): If available, use MDSC to separate the reversing heat flow signal (which includes the Tg) from non-reversing signals, which can improve the sensitivity for detecting weak transitions.

Problem: My DSC thermogram shows an unexpected endotherm or exotherm.

  • Possible Cause: An endotherm could be due to the evaporation of residual solvent or melting of a crystalline impurity. An exotherm could indicate decomposition or a chemical reaction.

  • Troubleshooting Steps:

    • Thermogravimetric Analysis (TGA): Run a TGA on the sample to determine the decomposition temperature and to check for mass loss at the temperature of the unexpected thermal event.[5]

    • Purity Check: Analyze the sample by other techniques (e.g., NMR) to check for impurities.

    • Inert Atmosphere: Ensure the DSC measurement is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Quantitative Data for DSC of PNMVA

ParameterTypical ValueNotes
Glass Transition Temperature (Tg) 130 - 150 °CCan be influenced by molecular weight and tacticity.
Rheology

Problem: The viscosity measurements of my PNMVA solution are not reproducible.

  • Possible Cause: Incomplete dissolution of the polymer, presence of air bubbles, or changes in sample concentration due to solvent evaporation.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure the polymer is fully dissolved, which may require gentle agitation over an extended period. Allow the solution to rest to let any air bubbles dissipate.

    • Solvent Trap: Use a solvent trap during the measurement to minimize solvent evaporation, especially for long experiments or at elevated temperatures.

    • Equilibration Time: Allow the sample to equilibrate at the desired temperature in the rheometer before starting the measurement.

Problem: My PNMVA solution shows shear-thinning behavior, but the data is noisy at high shear rates.

  • Possible Cause: Elastic turbulence or sample expulsion from the rheometer geometry at high shear rates.

  • Troubleshooting Steps:

    • Geometry Selection: Use a cone-and-plate or parallel-plate geometry with an appropriate gap size for your sample's viscosity.

    • Lower Shear Rates: If possible, focus on the lower to medium shear rate range where the data is more stable.

    • Oscillatory Measurements: Perform oscillatory measurements (frequency sweep) to probe the viscoelastic properties of the solution, which can provide valuable information without subjecting the sample to high shear deformations.[7][8]

Quantitative Data for Rheology of PNMVA Solutions

Concentration (wt% in water)Zero-Shear Viscosity (Pa·s)Shear Rate DependenceNotes
1-5%0.01 - 1Typically shows Newtonian behavior at low concentrations and shear rates.Viscosity is highly dependent on molecular weight and temperature.
5-15%1 - 100+Exhibits shear-thinning behavior as concentration increases.The onset of shear-thinning depends on the molecular weight and polymer concentration.

Experimental Protocols

GPC/SEC Analysis of PNMVA (Aqueous)
  • Mobile Phase Preparation: Prepare a 0.1 M NaNO₃ solution in deionized water. Filter through a 0.22 µm filter and degas thoroughly.

  • Sample Preparation: Dissolve the PNMVA sample in the mobile phase to a concentration of 1-2 mg/mL. Gently agitate until fully dissolved. Filter the sample solution through a 0.45 µm syringe filter.[9]

  • Instrumentation:

    • GPC/SEC system with a refractive index (RI) detector.

    • Aqueous GPC/SEC column set suitable for hydrophilic polymers.

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

  • Calibration: Calibrate the system using a series of narrow PDI polyethylene oxide (PEO) standards.

  • Analysis: Inject the filtered PNMVA sample and record the chromatogram. Process the data using the calibration curve to determine the molecular weight distribution.

¹H NMR for Tacticity Analysis of PNMVA
  • Sample Preparation: Dissolve 5-10 mg of the dried PNMVA sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.[6][10][11] Ensure the polymer is fully dissolved.

  • Instrumentation:

    • High-field NMR spectrometer (≥ 400 MHz).

  • Acquisition Parameters:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should encompass all expected proton signals (typically 0-10 ppm).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to the backbone methine (-CH-) protons, which are sensitive to triad sequences (isotactic - mm, heterotactic - mr, syndiotactic - rr). The relative areas of these resolved peaks can be used to quantify the tacticity.

DSC Analysis of PNMVA
  • Sample Preparation: Accurately weigh 5-10 mg of the dried PNMVA sample into an aluminum DSC pan.[5][12][13] Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • Instrumentation:

    • Differential Scanning Calorimeter (DSC).

  • Measurement Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 180 °C) at a heating rate of 10-20 °C/min under a nitrogen atmosphere. This scan is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to room temperature.

    • Second Heating Scan: Heat the sample again under the same conditions as the first heating scan.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve of the second heating scan.[14]

Rheological Measurement of PNMVA Solution
  • Sample Preparation: Prepare a PNMVA solution of the desired concentration in deionized water. Ensure complete dissolution and allow the solution to equilibrate to remove any air bubbles.

  • Instrumentation:

    • Rotational rheometer with a cone-and-plate or parallel-plate geometry.

  • Measurement Protocol (Steady Shear):

    • Load the sample onto the rheometer, ensuring the correct gap size.

    • Use a solvent trap to prevent evaporation.

    • Allow the sample to equilibrate at the measurement temperature (e.g., 25 °C) for at least 5 minutes.

    • Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹) and record the viscosity.

  • Data Analysis: Plot the viscosity as a function of the shear rate to observe the flow behavior (Newtonian, shear-thinning).[7][15]

Visualizations

GPC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis GPC/SEC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., 0.1M NaNO3) C Filter Mobile Phase (0.22 µm) A->C B Dissolve PNMVA (1-2 mg/mL) D Filter Sample (0.45 µm) B->D E Inject Calibrants (e.g., PEO standards) C->E G Inject PNMVA Sample D->G F Generate Calibration Curve E->F I Integrate Peaks F->I H Acquire Chromatogram G->H H->I J Calculate Mn, Mw, PDI I->J K Molecular Weight Distribution J->K Final Report

Caption: Workflow for GPC/SEC analysis of PNMVA.

NMR_Tacticity_Logic cluster_sample Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Tacticity Determination prep Dissolve dried PNMVA in deuterated solvent acquire Acquire 1H or 13C NMR Spectrum (High-Field) prep->acquire process Process Spectrum (Phase, Baseline) acquire->process identify Identify backbone -CH- or -C- signals process->identify troubleshoot Troubleshooting process->troubleshoot Poor Resolution? integrate Integrate resolved peaks for mm, mr, rr triads identify->integrate quantify Calculate tacticity ratio integrate->quantify troubleshoot->a Increase Field Strength troubleshoot->b Use 13C or 2D NMR

Caption: Logic diagram for PNMVA tacticity analysis by NMR.

DSC_Analysis_Pathway A Prepare Sample (5-10 mg, dried) B 1st Heating Scan (Erase Thermal History) A->B C Controlled Cooling Scan B->C D 2nd Heating Scan C->D E Analyze 2nd Heat for Tg D->E F Clear Tg? E->F G Troubleshoot F->G No H Report Tg Value F->H Yes G->I Check for solvent Increase heating rate Use MDSC

Caption: Experimental pathway for DSC analysis of PNMVA.

References

Validation & Comparative

A Comparative Guide to N-Methyl-N-vinylacetamide (NMVA) and N-vinylpyrrolidone (NVP) in Hydrogel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Methyl-N-vinylacetamide (NMVA) and N-vinylpyrrolidone (NVP), two vinylamide monomers crucial in the development of hydrogels for biomedical applications. This document synthesizes experimental data on their performance, offering a valuable resource for material selection in drug delivery, tissue engineering, and other advanced therapeutic systems.

Physicochemical and Mechanical Properties: A Head-to-Head Comparison

Both NMVA and NVP are hydrophilic monomers that can be polymerized to form hydrogels with high water content, a key characteristic for biomedical applications. However, their structural differences impart distinct physicochemical and mechanical properties to the resulting hydrogels. Poly(N-vinylpyrrolidone) (PVP) is a well-established, highly hydrophilic, and biocompatible polymer, while poly(this compound) (PNMVA) is emerging as a thermoresponsive alternative.[1]

PropertyThis compound (NMVA) Based HydrogelsN-vinylpyrrolidone (NVP) Based HydrogelsKey Differences & Implications
Swelling Behavior PNMVA hydrogels can exhibit thermoresponsive swelling, with a lower critical solution temperature (LCST) that can be tuned by copolymerization. For instance, copolymers of NMVA and N-vinylformamide show LCSTs between 45 and 90 °C.[2] The swelling ratio of poly(N-alkyl-N-vinylacetamide) hydrogels can range from 8 to over 30 (g/g) depending on the alkyl chain length.PVP hydrogels are highly hydrophilic and exhibit significant swelling. The equilibrium swelling ratio of NVP-containing hydrogels can be modulated by copolymer composition; for example, increasing NVP content from 5 to 25 mol% in a poly(NIPAm-co-NVP) hydrogel increases the equilibrium swelling ratio.[3] Swelling ratios for PVP hydrogels can reach up to 850%.[4]The thermoresponsiveness of PNMVA offers potential for "smart" drug delivery systems that release cargo in response to temperature changes. PVP's high hydrophilicity is advantageous for high water content applications like wound dressings and soft contact lenses.
Mechanical Strength The mechanical properties of PNMVA-based hydrogels can be tuned. For instance, hydrogels formed from sparsely N-alkylated poly(N-vinylacetamide) are elastic and mechanically strong.[5] Rheological studies show a storage modulus (G') that can be modulated by the hydrophobic alkyl side chains.The mechanical properties of PVP hydrogels are dependent on the crosslinking density and copolymer composition. For pHEMA-gr-PVP hydrogels, hardness and elasticity decrease with increasing PVP content.[6] The elastic modulus of nanocomposite PNVP hydrogels can be in the range of 10-50 kPa, while the compressive strength can be around 100-400 kPa.[7]Direct comparison is difficult without standardized studies. However, the ability to tune the mechanical properties of both polymer systems through copolymerization and crosslinking is evident.
Biocompatibility Poly(this compound) is considered to have minimal cytotoxicity and excellent biocompatibility, making it suitable for biomedical applications.[8]PVP is a well-established biocompatible polymer with a long history of safe use in pharmaceutical and medical applications.[9][10] However, PVP hydrogels may not be suitable substrates for direct cell culture, though they are biocompatible in indirect contact.[9]Both polymers are generally considered biocompatible. The choice may depend on the specific application and the required interaction with cells and tissues.
Thermoresponsiveness PNMVA and its copolymers can exhibit a Lower Critical Solution Temperature (LCST), leading to a phase transition with increasing temperature. This property is key for developing thermoresponsive, injectable hydrogels.[1]Homopolymer PVP hydrogels are not thermoresponsive in the same manner as PNMVA. However, thermoresponsive NVP copolymers can be synthesized, for instance with N-isopropylacrylamide (NIPAAm).[11]NMVA is inherently more suited for creating thermoresponsive hydrogels, which is a significant advantage for stimuli-responsive drug delivery and tissue engineering applications.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and characterization of NMVA and NVP-based hydrogels.

Synthesis of Poly(N-vinylacetamide) for Hydrogel Formation

This protocol describes the synthesis of poly(N-vinylacetamide) (PNVA), which can be subsequently modified to form physically crosslinked hydrogels.[5]

Materials:

  • N-vinylacetamide (NVA) monomer

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (VA-044) or Azobisisobutyronitrile (AIBN) as initiator

  • Water or Ethanol (B145695) as solvent

  • Acetone for precipitation

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • Alkyl halide (e.g., 1-bromodecane)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Polymerization:

    • For high molecular weight PNVA (>50 kDa): Dissolve NVA in water (0.1 g/mL). Degas the solution by three freeze-pump-thaw cycles. Heat to 60 °C and add VA-044 (0.01 mol% of NVA). Stir at 60 °C for 18 hours. Precipitate the polymer in acetone, redissolve in water, and lyophilize.[5]

    • For lower molecular weight PNVA (<50 kDa): Dissolve NVA in ethanol. Use AIBN (3 mol% of NVA) as the initiator and follow the same procedure.[5]

  • N-alkylation for Hydrogel Formation:

    • Under a nitrogen atmosphere, dissolve PNVA in anhydrous DMF at 60 °C.

    • Wash NaH with anhydrous THF and then anhydrous DMF, and suspend it in anhydrous DMF.

    • Cool the NaH suspension in an ice bath and add the PNVA solution dropwise.

    • Add the desired amount of alkyl halide and stir at 60 °C for 24 hours.

    • Precipitate the polymer in diethyl ether, redissolve in ethanol, and dialyze against ethanol and then water. Lyophilize to obtain the N-alkylated PNVA.

  • Hydrogel Preparation:

    • Dissolve the N-alkylated PNVA in ethanol and cast it into a mold.

    • After solvent evaporation, immerse the resulting film in water to swell and form a hydrogel.[5]

Synthesis of NVP-based Hydrogels by Free-Radical Polymerization

This protocol describes a common method for synthesizing chemically crosslinked PVP hydrogels.[7]

Materials:

  • N-vinylpyrrolidone (NVP) monomer

  • N,N'-methylenebisacrylamide (MBA) or tri(ethylene glycol) divinyl ether (DVE) as crosslinker[7]

  • 2,2'-Azobis(2-isobutyronitrile) (AIBN) as initiator

  • Deionized water

Procedure:

  • Prepare an aqueous solution containing NVP (e.g., 20 wt%), the crosslinker (e.g., 4 mol% based on NVP), and the initiator (e.g., 0.25 mol% based on NVP).[7]

  • Purge the solution with nitrogen to remove dissolved oxygen.

  • Seal the reaction vessel and place it in a water bath at a specific temperature (e.g., 60-70 °C) to initiate polymerization.

  • Allow the reaction to proceed for a sufficient time (e.g., 24 hours) to ensure complete polymerization and crosslinking.

  • The resulting hydrogel can be purified by swelling in deionized water to remove any unreacted monomers or initiator.

Characterization Methods

Swelling Studies: The equilibrium swelling ratio (ESR) is determined by immersing a dried hydrogel sample in a buffer solution (e.g., PBS at pH 7.4) at a specific temperature. The swollen weight (Ws) is measured at regular intervals until equilibrium is reached. The dried weight (Wd) is measured after lyophilizing the swollen hydrogel. The ESR is calculated as: ESR (%) = [(Ws - Wd) / Wd] x 100

Mechanical Testing:

  • Tensile Tests: Dumbbell-shaped hydrogel samples are subjected to uniaxial tensile force using a universal testing machine. The stress-strain curve is recorded to determine the Young's modulus, ultimate tensile strength, and elongation at break.

  • Compression Tests: Cylindrical hydrogel samples are compressed at a constant strain rate. The compressive modulus is determined from the initial linear region of the stress-strain curve.

  • Rheology: The viscoelastic properties (storage modulus G' and loss modulus G'') are measured using a rheometer with a parallel plate geometry. Frequency and strain sweeps are typically performed.

Drug Release Studies:

  • A known amount of a model drug is loaded into the hydrogel, either by incorporating it during polymerization or by soaking the hydrogel in a drug solution.

  • The drug-loaded hydrogel is placed in a release medium (e.g., PBS) at a controlled temperature.

  • At specific time intervals, aliquots of the release medium are withdrawn and the drug concentration is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12]

  • The cumulative drug release is plotted against time to determine the release kinetics.

Drug Release Kinetics

The hydrophilic nature of both PNMVA and PVP makes them suitable for encapsulating and controlling the release of a wide range of therapeutic agents. The release mechanism is often governed by diffusion, swelling, and/or degradation of the hydrogel matrix.

N-vinylpyrrolidone (NVP) Hydrogels: Drug release from PVP-based hydrogels is often pH-dependent, especially when copolymerized with monomers like acrylic acid. For instance, in PVP/CMC hydrogels, the release of 4-aminosalicylic acid is higher at pH 7.4 than at pH 2.0.[12] The release kinetics can often be described by the Higuchi or Korsmeyer-Peppas models, indicating a diffusion-controlled or anomalous transport mechanism.[4][12]

This compound (NMVA) Hydrogels: While specific drug release data from pure PNMVA hydrogels is limited in the reviewed literature, their thermoresponsive nature presents a significant advantage for controlled release. Injectable thermoresponsive hydrogels based on NMVA copolymers can form a drug depot at the injection site upon reaching physiological temperature, allowing for sustained release.[8] The release can be triggered and modulated by temperature changes.

Biocompatibility and Cellular Interactions

Both PNMVA and PVP are generally considered biocompatible.

Poly(N-vinylpyrrolidone) (PVP): PVP has a long history of use in biomedical applications and is known for its low toxicity.[10] Studies have shown that PVP hydrogels are biocompatible when in indirect contact with cells, and in some cases, can even stimulate fibroblast viability.[9] However, they may not be ideal substrates for direct cell adhesion and proliferation without further surface modification.[9]

Poly(this compound) (PNMVA): PNMVA has been reported to exhibit minimal cytotoxicity and excellent biocompatibility.[8] Its potential use in injectable drug delivery systems underscores its favorable interaction with biological systems.

The cellular response to hydrogels is a complex process involving cell adhesion, migration, and signaling. The surface chemistry and mechanical properties of the hydrogel play a crucial role in modulating these responses.

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_application Application Testing Monomer NMVA or NVP Monomer Polymerization Polymerization Monomer->Polymerization Crosslinker Crosslinker Crosslinker->Polymerization Initiator Initiator Initiator->Polymerization Swelling Swelling Studies Polymerization->Swelling Purified Hydrogel Mechanical Mechanical Testing Polymerization->Mechanical Morphology Morphology (SEM) Polymerization->Morphology Drug_Loading Drug Loading Polymerization->Drug_Loading Biocompatibility Biocompatibility Assays Polymerization->Biocompatibility Drug_Release Drug Release Kinetics Drug_Loading->Drug_Release Mechanotransduction_Pathway Hydrogel Hydrogel Matrix (NMVA or NVP-based) Integrins Integrin Adhesion Hydrogel->Integrins Cell Adhesion FAK Focal Adhesion Kinase (FAK) Integrins->FAK Activation Actin Actin Cytoskeleton FAK->Actin Signaling YAP_TAZ YAP/TAZ Actin->YAP_TAZ Mechanical Cues Nucleus Nucleus YAP_TAZ->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression Regulation

References

A Comparative Guide to RAFT and TERP for N-Methyl-N-vinylacetamide (NMVA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with poly(N-Methyl-N-vinylacetamide) (PNMVA), the choice of polymerization technique is critical to achieving well-defined polymers with controlled molecular weights and narrow polydispersity. This guide provides an objective comparison of two prominent controlled radical polymerization (CRP) methods: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Tellurium-Mediated Radical Polymerization (TERP), with a focus on their application to this compound (NMVA).

Performance Comparison: RAFT vs. TERP for NMVA Polymerization

Both RAFT and TERP have demonstrated success in the controlled polymerization of NMVA, yielding polymers with predictable molecular weights and low dispersity.[1][2] The choice between the two methods may depend on the desired polymer characteristics, experimental conditions, and tolerance for specific reagents.

ParameterRAFT Polymerization of NMVATERP Polymerization of NMVA
Control over Molecular Weight Good, predetermined molecular weights can be achieved.[2]Excellent, allows for the synthesis of polymers with controlled molecular weights.[1]
Polydispersity Index (Đ) Relatively low, typically less than 1.5.[2][3]Low, with values often below 1.25.[1][4]
Monomer Conversion High monomer conversion is achievable.High monomer conversion is reported.[1][4]
Chain Transfer Agents (CTAs) Xanthates and dithiocarbamates are effective.[2][3]Organotellurium compounds are used as CTAs.[1]
Reaction Conditions Can be conducted at moderate temperatures (e.g., 35 °C).[2]Can be performed under thermal conditions or photoirradiation.[5]
Versatility Applicable to a wide range of monomers, but the choice of RAFT agent is crucial and monomer-dependent.[6]Highly versatile, with a broad range of monomers controllable with the same CTA, offering flexibility in block copolymer synthesis.

Experimental Protocols

RAFT Polymerization of NMVA

A typical bulk RAFT polymerization of NMVA can be carried out using a xanthate or dithiocarbamate (B8719985) as the chain transfer agent and a radical initiator.

Materials:

  • This compound (NMVA), monomer

  • Cyanomethyl O-ethyl carbonodithioate or cyanomethyl diphenylcarbamodithioate, RAFT agent[2]

  • 2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65) or another suitable radical initiator

  • Solvent (if not in bulk), e.g., 1,4-dioxane (B91453) or DMSO

Procedure:

  • The monomer (NMVA), RAFT agent, and initiator are dissolved in the chosen solvent in a reaction vessel.

  • The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen.

  • The reaction is then heated to the desired temperature (e.g., 35-70 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred for a specified time.[2]

  • The polymerization is quenched by cooling the reaction vessel in an ice bath and exposing the mixture to air.

  • The resulting polymer is purified by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.

TERP Polymerization of NMVA

Organotellurium-mediated radical polymerization of NMVA offers another route to well-defined polymers.

Materials:

  • This compound (NMVA), monomer

  • Organotellurium chain transfer agent (e.g., (methyltellanyl)methyl propanoate)[1]

  • Radical initiator (e.g., AIBN), optional, for thermal conditions with an initiator[5]

  • Solvent, e.g., benzene (B151609) or anisole

Procedure:

  • The monomer (NMVA) and the organotellurium CTA are placed in a reaction vessel. An initiator can be added if required by the specific TERP conditions.[5]

  • The mixture is degassed using freeze-pump-thaw cycles.

  • The vessel is sealed under an inert atmosphere.

  • The polymerization can be initiated either by heating to a specific temperature (thermal condition) or by exposure to light of a suitable wavelength (photo condition).[5]

  • After the desired reaction time, the polymerization is terminated.

  • The polymer is isolated and purified, often by precipitation.

Visualizing the Mechanisms and Workflow

To better understand the fundamental differences between RAFT and TERP and the general experimental process, the following diagrams are provided.

RAFT_vs_TERP_Mechanisms cluster_RAFT RAFT Polymerization cluster_TERP TERP Polymerization Raft_Init Initiator → R• Raft_Prop Pn• + M → Pn+1• Raft_Init->Raft_Prop Initiates Raft_CTA RAFT Agent (Z-C(=S)S-R) Raft_Prop->Raft_CTA Adds to CTA Raft_Adduct Intermediate Radical Adduct Raft_CTA->Raft_Adduct Reversible Addition Raft_Dormant Dormant Species (Pn-S-C(=S)Z) Raft_Adduct->Raft_Dormant Fragmentation Raft_Dormant->Raft_Prop Reactivation Terp_Init Initiator → R• (or thermal/photo) Terp_Prop Pn• + M → Pn+1• Terp_Init->Terp_Prop Initiates Terp_Dormant Dormant Species (Pn-TeR') Terp_Prop->Terp_Dormant Deactivation Terp_CTA TERP Agent (R-TeR') Terp_Dormant->Terp_Prop Activation Terp_Radical Tellurium Radical (•TeR') Terp_Dormant->Terp_Radical Generates Terp_Radical->Terp_Prop Reactivates

Caption: Comparative mechanisms of RAFT and TERP polymerization.

Polymerization_Workflow start Start reagents 1. Prepare Reagents (Monomer, CTA, Initiator, Solvent) start->reagents reaction_setup 2. Assemble Reaction Vessel reagents->reaction_setup degassing 3. Degas Mixture (e.g., Freeze-Pump-Thaw) reaction_setup->degassing polymerization 4. Initiate Polymerization (Heat or Light) degassing->polymerization quenching 5. Quench Reaction polymerization->quenching purification 6. Purify Polymer (e.g., Precipitation) quenching->purification analysis 7. Characterize Polymer (GPC, NMR, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for controlled radical polymerization.

References

A Comparative Guide to the Cytotoxicity of Poly(N-methyl-N-vinylacetamide) for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxicity of poly(N-methyl-N-vinylacetamide) (PNMVA), a polymer of growing interest in the biomedical field, with several commonly used alternatives. The information presented herein is based on available experimental data to assist in the informed selection of polymers for applications such as drug delivery, gene delivery, and tissue engineering.

Introduction to Poly(this compound) (PNMVA)

Poly(this compound) is a water-soluble, non-ionic polymer that has been investigated as a promising biomaterial. Its hydrolyzed counterpart, poly(N-vinyl-N-methylamine), is a cationic polymer explored for gene delivery applications. The cytotoxicity of cationic polymers is often linked to their charge density and molecular weight, with higher values sometimes leading to cell membrane disruption and subsequent cell death[1]. However, PNMVA itself is generally regarded as having low cytotoxicity, making it an attractive alternative to other polymers used in similar biomedical applications. Studies have indicated good biocompatibility of PNMVA derivatives, with safety confirmed at the cellular level and in animal models.

Comparative Cytotoxicity Analysis

Table 1: Summary of In Vitro Cytotoxicity Data for Selected Polymers

PolymerCell Line(s)AssayKey FindingsReference(s)
Poly(this compound) (PNMVA) L929 mouse fibroblastsCell adhesion and proliferationPNVA (the non-methylated analog) hydrogels supported cell adhesion and proliferation, suggesting good biocompatibility.[2]
VariousGeneral safety assessmentDSPE-PNMVA derivatives demonstrated comparable toxicity to DSPE-PEG, with safety confirmed in cellular and animal models.
Poly(N-vinylpyrrolidone) (PVP) VariousVariousGenerally considered non-toxic and has a long history of safe use in pharmaceutical formulations.
Poly(N,N-dimethylacrylamide) (PDMA) --Specific quantitative cytotoxicity data (e.g., IC50) was not available in the searched literature.
Poly(2-ethyl-2-oxazoline) (PEtOx) 3T3 mouse fibroblastsMTTIC50 values ranged from 20 to 70 g/L, indicating low cytotoxicity.
VariousMTTGenerally confirmed as non-cytotoxic even at high concentrations.
Poly(N-isopropylacrylamide) (PNIPAM) 3T3-L1, HEK293, A549MTT, Neutral RedNo cytotoxic effects were observed.[3]
Endothelial, epithelial, smooth muscle, fibroblastsMTS, Live/DeadCytotoxicity was found to be dependent on cell type, with endothelial cells showing decreased viability after 48 hours of exposure to extracts.[4][5]
Caco-2, Calu-3MTT, LDHThe more hydrophobic PNIPAM induced clearer cellular cytotoxicity at 37°C.[6]

Experimental Protocols

Standardized assays are crucial for the accurate assessment of cytotoxicity. The two most common methods cited in the literature for these polymers are the MTT and LDH assays.

MTT Assay Protocol (General)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the polymer solution for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

LDH Assay Protocol (General)

The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. During this time, LDH will catalyze the oxidation of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.

  • Data Analysis: The amount of color formed is proportional to the amount of LDH released, which indicates the level of cytotoxicity.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a polymer using common in vitro assays.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_methods Assay Methods cluster_analysis Data Analysis Polymer Polymer Synthesis & Purification Seeding Cell Seeding in 96-well Plates Polymer->Seeding Cells Cell Line Culture Cells->Seeding Treatment Exposure to Polymer (Varying Concentrations) Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Absorbance Absorbance Measurement (Plate Reader) MTT->Absorbance LDH->Absorbance Calculation Calculation of Cell Viability (%) Absorbance->Calculation Comparison Comparison & IC50 Determination Calculation->Comparison G Polymer High Concentration of Cationic Polymer Interaction Electrostatic Interaction Polymer->Interaction Membrane Negatively Charged Cell Membrane Membrane->Interaction Disruption Membrane Disruption & Permeabilization Interaction->Disruption Lysis Cell Lysis & Death Disruption->Lysis

References

A Comparative Analysis of the Mechanical Properties of NMVA-Based Polymers and Other Common Vinyl Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials is a critical decision dictated by the specific mechanical demands of the application. This guide provides a comparative overview of the mechanical properties of N-methyl-N-vinylacetamide (NMVA)-based polymers against other widely used vinyl polymers, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polyvinyl alcohol (PVA).

Due to a notable lack of publicly available data on the mechanical properties of this compound (NMVA) homopolymers, this guide will utilize data from studies on NMVA-containing copolymers and hydrogels. It is crucial to recognize that the properties of these copolymers are significantly influenced by the nature and proportion of the comonomers. The data presented for NMVA-based materials should therefore be interpreted as indicative of their potential performance in a composite or copolymeric system, rather than as intrinsic properties of a pure NMVA polymer. In contrast, the mechanical properties of polyethylene, polypropylene, and polyvinyl alcohol are well-documented and are presented here for a robust comparison.

Data Presentation: A Comparative Overview

The following tables summarize the key mechanical properties of various vinyl polymers. The data for polyethylene, polypropylene, and polyvinyl alcohol represent typical value ranges and can vary based on the specific grade, molecular weight, crystallinity, and processing conditions. The data for NMVA-based materials is derived from specific copolymer and hydrogel formulations and is intended to provide a point of reference.

Table 1: Tensile Strength of Various Vinyl Polymers

PolymerTensile Strength (MPa)
NMVA-Based Copolymers/Hydrogels Data not available for homopolymer. Varies significantly with comonomer.
Polyethylene (PE)8 - 35
Polypropylene (PP)31 - 41
Polyvinyl Alcohol (PVA)20 - 80
Polyvinylpyrrolidone (PVP)~4.3[1]

Table 2: Tensile Modulus of Various Vinyl Polymers

PolymerTensile Modulus (GPa)
NMVA-Based Copolymers/Hydrogels Data not available for homopolymer. Varies significantly with comonomer.
Polyethylene (PE)0.2 - 1.4
Polypropylene (PP)1.1 - 1.6
Polyvinyl Alcohol (PVA)2.0 - 4.0
Polyvinylpyrrolidone (PVP)~6.87[1]

Table 3: Elongation at Break of Various Vinyl Polymers

PolymerElongation at Break (%)
NMVA-Based Copolymers/Hydrogels Data not available for homopolymer. Varies significantly with comonomer.
Polyethylene (PE)10 - 1000
Polypropylene (PP)100 - 600
Polyvinyl Alcohol (PVA)150 - 600

Table 4: Hardness of Various Vinyl Polymers

PolymerHardness (Shore D)
NMVA-Based Copolymers/Hydrogels Data not available for homopolymer. Varies significantly with comonomer.
Polyethylene (PE)41 - 70
Polypropylene (PP)65 - 80
Polyvinyl Alcohol (PVA)60 - 90

Experimental Protocols

The mechanical properties of polymers are highly dependent on the testing methodology. The data presented in this guide is typically obtained using standardized procedures to ensure comparability. The most common standards for testing the mechanical properties of plastics are provided by ASTM International.

Tensile Properties (ASTM D638)

Tensile testing is a fundamental method for evaluating the mechanical behavior of polymers.

  • Specimen Preparation: Test specimens are typically prepared in a "dog-bone" shape through injection molding, machining, or die-cutting from sheets or plates. This standardized shape ensures that failure occurs in the central, narrower gauge section.

  • Procedure: The specimen is securely held in the grips of a universal testing machine. A constant rate of crosshead movement is applied to pull the specimen apart until it fractures. During the test, the applied load and the elongation of the specimen are continuously measured.

  • Key Properties Measured:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

astm_d638_workflow cluster_prep Specimen Preparation cluster_testing Tensile Testing cluster_analysis Data Analysis start Start prep_specimen Prepare Dog-Bone Specimen start->prep_specimen mount_specimen Mount in Universal Testing Machine prep_specimen->mount_specimen apply_load Apply Tensile Load at Constant Rate mount_specimen->apply_load measure_data Measure Load and Elongation apply_load->measure_data fracture Specimen Fractures measure_data->fracture calculate_properties Calculate Tensile Strength, Modulus, Elongation fracture->calculate_properties

ASTM D638 Tensile Testing Workflow
Hardness (ASTM D2240)

Hardness testing measures the resistance of a material to localized plastic deformation such as scratching or indentation.

  • Instrument: A durometer is used, which consists of a calibrated spring-loaded indenter. Different scales (e.g., Shore A for softer materials, Shore D for harder materials) utilize indenters of different geometries.

  • Procedure: The indenter is pressed into the surface of the material under a specified force. The depth of indentation is measured and converted to a hardness value on a scale of 0 to 100. The reading is typically taken within a specified time after firm contact is made.

  • Key Property Measured:

    • Durometer Hardness (Shore Hardness): A measure of the material's resistance to indentation.

astm_d2240_workflow cluster_prep Specimen Preparation cluster_testing Hardness Testing cluster_analysis Result start Start place_specimen Place Specimen on Hard, Flat Surface start->place_specimen press_indenter Press Durometer Indenter into Specimen place_specimen->press_indenter apply_force Apply Specified Force press_indenter->apply_force read_hardness Read Hardness Value on Durometer Scale apply_force->read_hardness record_value Record Shore Hardness Value read_hardness->record_value

ASTM D2240 Hardness Testing Workflow

Discussion and Conclusion

The comparison of mechanical properties reveals distinct profiles for each class of vinyl polymer. Polyethylene exhibits a wide range of properties depending on its density, from flexible and tough low-density polyethylene (LDPE) to more rigid and strong high-density polyethylene (HDPE). Polypropylene is generally stiffer and stronger than polyethylene. Polyvinyl alcohol, with its high degree of hydrogen bonding, demonstrates high tensile strength and modulus.

For researchers and drug development professionals, the choice of polymer will ultimately depend on the specific requirements of the application. For applications demanding high strength and stiffness, polypropylene and polyvinyl alcohol are strong candidates. For applications requiring flexibility and toughness, polyethylene offers a range of options. The role of NMVA-based polymers appears to be more specialized, likely as a comonomer to tailor the properties of other polymers for specific functionalities, such as in biomedical hydrogels and coatings where biocompatibility and specific interactions are paramount. Further research into the mechanical properties of NMVA homopolymers is warranted to fully understand its potential as a structural material.

References

A Comparative Guide to N-Methyl-N-vinylacetamide and Other N-vinylamides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of polymer chemistry, particularly within the fields of pharmaceuticals and biomedical engineering, N-vinylamides represent a critical class of monomers. Their corresponding polymers exhibit a range of desirable properties including hydrophilicity, biocompatibility, and tunable thermal characteristics. This guide provides an objective comparison of N-Methyl-N-vinylacetamide (NMVA) with two other prominent N-vinylamides: N-vinylpyrrolidone (NVP) and N-vinylcaprolactam (NVCL). This analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate monomer for their specific applications.

Monomer and Polymer Properties: A Quantitative Comparison

The choice of N-vinylamide monomer significantly influences the physicochemical properties of the resulting polymer. The following tables summarize key physical and thermal properties of NMVA, NVP, and NVCL and their respective homopolymers.

Table 1: Physical Properties of N-vinylamide Monomers

PropertyThis compound (NMVA)N-vinylpyrrolidone (NVP)N-vinylcaprolactam (NVCL)
Chemical Formula C₅H₉NO[1][2]C₆H₉NOC₈H₁₃NO
Molecular Weight ( g/mol ) 99.13[1][2]111.14139.19
Appearance Colorless liquid[1][3]Colorless to light yellow liquidPale yellow crystalline solid
Boiling Point (°C) 70 (at 25 mmHg)[]92-95 (at 11 mmHg)128 (at 21 mmHg)
Melting Point (°C) -36[]13-1435-38
Density (g/mL at 25°C) 0.959[1]1.041.029

Table 2: Thermal Properties of Poly(N-vinylamides)

PolymerGlass Transition Temperature (Tg) (°C)
Poly(this compound) (PNMVA) ~130-140 (Estimated)
Poly(N-vinylpyrrolidone) (PNVP) 175 (High Molecular Weight)[5]
Poly(N-vinylcaprolactam) (PNVCL) ~140-150

Synthesis of N-vinylamides

The synthetic routes for these monomers are a crucial consideration for their practical application.

This compound (NMVA): The synthesis of NMVA can be achieved through various methods, with a common approach being the reaction of acetamide (B32628) with vinyl chloride[1][3]. Another patented method involves the pyrolysis of N-(1-alkoxyethyl)-N-methylacetamide[6].

N-vinylpyrrolidone (NVP): Industrially, NVP is primarily produced by the vinylation of 2-pyrrolidone with acetylene (B1199291) in a process known as the Reppe synthesis.

N-vinylcaprolactam (NVCL): Similar to NVP, NVCL can be synthesized through the vinylation of caprolactam with acetylene.

Synthesis_Comparison cluster_NMVA This compound (NMVA) Synthesis cluster_NVP N-vinylpyrrolidone (NVP) Synthesis cluster_NVCL N-vinylcaprolactam (NVCL) Synthesis acetamide Acetamide nmva NMVA acetamide->nmva vinyl_chloride Vinyl Chloride vinyl_chloride->nmva pyrrolidone 2-Pyrrolidone nvp NVP pyrrolidone->nvp acetylene_nvp Acetylene acetylene_nvp->nvp caprolactam Caprolactam nvcl NVCL caprolactam->nvcl acetylene_nvcl Acetylene acetylene_nvcl->nvcl

Figure 1: Simplified synthesis routes for NMVA, NVP, and NVCL.

Polymerization Behavior

All three N-vinylamides readily undergo free-radical polymerization to form their respective homopolymers. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to these monomers, allowing for the synthesis of well-defined polymers with controlled molecular weights and low dispersities.

A study on the RAFT polymerization of NMVA demonstrated the synthesis of poly(N-methyl-N-vinyl acetamide) (PNMVA) with predetermined molecular weights and relatively low dispersities (Đ < 1.5)[7]. While direct comparative kinetic studies under identical conditions are scarce, the reactivity of the vinyl group is influenced by the nature of the amide substituent.

Polymerization_Workflow monomer N-vinylamide Monomer (NMVA, NVP, or NVCL) reaction Polymerization Reaction (e.g., Free Radical or RAFT) monomer->reaction initiator Initiator (e.g., AIBN) initiator->reaction solvent Solvent (e.g., Dioxane) solvent->reaction polymer Poly(N-vinylamide) reaction->polymer purification Purification (e.g., Precipitation) polymer->purification characterization Characterization (e.g., GPC, NMR, DSC) purification->characterization Characterization_Flow Polymer_Sample Synthesized Poly(N-vinylamide) GPC GPC Analysis (Mn, Mw, Đ) Polymer_Sample->GPC NMR NMR Spectroscopy (Structure, Conversion) Polymer_Sample->NMR DSC DSC Analysis (Tg) Polymer_Sample->DSC Data_Analysis Data Analysis and Property Comparison GPC->Data_Analysis NMR->Data_Analysis DSC->Data_Analysis

References

Performance Showdown: NMVA-Based Drug Carriers Versus Traditional Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of advanced drug delivery, two prominent contenders are N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer-based drug carriers, a key type of NMVA-based system, and traditional platforms like liposomes. This guide offers a detailed comparison for researchers, scientists, and drug development professionals, dissecting their performance based on critical experimental data to inform the selection of optimal drug delivery strategies.

A Tale of Two Carriers: Foundational Differences

The primary goal of any drug delivery system is to maximize therapeutic impact while minimizing side effects.[1] This is achieved by enhancing drug solubility, stability, and bioavailability, and enabling controlled, targeted release.[1]

NMVA (HPMA)-Based Drug Carriers are synthetic, water-soluble polymers that create nanosized (typically 5-20 nm) conjugates with therapeutic agents.[2][3] In these systems, the drug is covalently bonded to the polymer, often via a linker that is designed to break and release the drug under specific physiological conditions, such as the acidic environment of a tumor.[4] These carriers predominantly leverage the Enhanced Permeability and Retention (EPR) effect for passive targeting, allowing them to accumulate in tumor tissues where blood vessels are leaky.[3]

Traditional Drug Carriers , with liposomes being a hallmark example, are typically vesicular systems composed of lipid bilayers that enclose an aqueous center.[5] This structure makes them versatile, allowing for the encapsulation of both water-soluble (hydrophilic) and fat-soluble (hydrophobic) drugs.[5] Liposomes are known for their biocompatibility and biodegradability.[5] Like their NMVA counterparts, they can exploit the EPR effect, but can also be modified with targeting ligands for active delivery to specific cells.[5]

Head-to-Head: Performance Metrics

The selection of a drug carrier is dictated by its performance across several key metrics. The following tables provide a quantitative comparison based on published experimental findings.

Table 1: Physicochemical and Drug Loading Characteristics

ParameterNMVA (HPMA)-Drug ConjugatesLiposomesOther Polymeric Nanoparticles (e.g., PLGA)
Size Range 5 – 20 nm[2]50 - 400 nm[6]100 - 1000 nm
Drug Loading Mechanism Covalent conjugation[4]Encapsulation in aqueous core or lipid bilayer[5]Encapsulation or adsorption
Drug Loading Capacity Dependent on the number of reactive sites on the polymer backbone.Can achieve high loading, particularly with active loading methods.[7]Highly variable based on polymer and drug properties.
Encapsulation Efficiency Not applicable due to covalent bonding.Varies widely from 40% to over 95%, influenced by factors like lipid composition and the drug-to-lipid ratio.[8]Variable
In Vitro Stability Generally exhibits high stability in biological fluids.[4]Can be prone to premature drug leakage, which is a known stability challenge.[9][10]Generally considered stable.

Table 2: In Vitro and In Vivo Performance

ParameterNMVA (HPMA)-Drug ConjugatesLiposomesKey Insights
Release Mechanism Controlled cleavage of the drug-polymer linker, often triggered by enzymes or pH changes.[4]Primarily diffusion-based release through the lipid membrane or vesicle degradation.NMVA systems allow for highly specific, stimuli-responsive drug release, for example, within the acidic environment of lysosomes.
Targeting Strategy Predominantly passive targeting via the EPR effect.[3]Can utilize both passive (EPR) and active targeting through surface functionalization with ligands.[5]The dual targeting capability of liposomes offers a potential advantage in specificity, though it increases formulation complexity.
In Vivo Efficacy Highlight An HPMA conjugate with an antileishmanial agent demonstrated 84-90% parasite inhibition at a 2mg dose, significantly outperforming the free drug's 67% inhibition.[11]The FDA-approved Doxil® (liposomal doxorubicin) effectively reduces the cardiotoxicity of doxorubicin (B1662922) and improves outcomes in certain cancers.[9]Both carrier types have demonstrated a clear therapeutic improvement over the administration of the free drug.
Toxicity Profile The HPMA polymer backbone is noted for being non-toxic and non-immunogenic.[3][4]The lipid components are generally biocompatible, though certain formulations can trigger infusion-related reactions.[8]It is crucial to assess the biological activity of the carrier material itself, as it can influence the overall therapeutic outcome.[12]

Under the Microscope: Essential Experimental Protocols

Standardized and rigorous evaluation is paramount for comparing drug delivery platforms.[13] The following outlines provide a snapshot of the critical experimental methodologies employed in this field.

3.1. Particle Size and Surface Charge Analysis

  • Methodology: Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), and Electrophoretic Light Scattering for Zeta Potential.

  • General Protocol:

    • A sample of the nanocarrier suspension is appropriately diluted in a suitable medium, such as deionized water or phosphate-buffered saline (PBS).

    • For size measurement, the DLS instrument analyzes the fluctuations in scattered light caused by the Brownian motion of the particles to calculate the hydrodynamic diameter.[13]

    • For zeta potential, an electric field is applied across the sample, and the velocity of the particles is measured to determine their surface charge, which is a key indicator of colloidal stability.[13]

3.2. In Vitro Drug Release Kinetics

  • Methodology: The dialysis bag diffusion technique is a widely adopted method.[14]

  • General Protocol:

    • A precise amount of the drug-loaded nanocarrier is placed into a dialysis bag, which has a semi-permeable membrane with a molecular weight cut-off (MWCO) that retains the nanocarrier while allowing the free drug to diffuse out.[6][14]

    • The sealed bag is submerged in a release buffer (e.g., PBS at pH 7.4 to mimic blood or pH 5.0 to simulate lysosomal conditions) maintained at 37°C with constant stirring.[6][15]

    • At scheduled intervals, samples are taken from the release buffer, and the volume is replenished with fresh buffer to maintain "sink conditions," which ensures a continuous concentration gradient.[16]

    • The concentration of the drug in the collected samples is then quantified using methods like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]

3.3. Cell Viability and Cytotoxicity Screening

  • Methodology: The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

  • General Protocol:

    • Target cells (e.g., cancer cells for an oncology drug) are cultured in 96-well plates.

    • The cells are then exposed to a range of concentrations of the free drug, the drug-loaded nanocarrier, and the empty nanocarrier for a defined period (e.g., 24 to 72 hours).

    • Following treatment, the MTT reagent is added to the wells. In live cells, mitochondrial enzymes convert the yellow MTT into a purple formazan (B1609692) product.

    • The formazan is then dissolved, and the absorbance of the solution is measured. The intensity of the purple color is directly proportional to the number of viable cells.

    • The results are used to calculate the concentration of the drug that inhibits cell growth by 50% (IC50) and to assess the toxicity of the carrier itself.[17]

Visualizing the Pathways

To better understand the mechanisms and processes discussed, the following diagrams illustrate the drug delivery pathway and the experimental evaluation workflow.

G cluster_blood Bloodstream cluster_tumor Tumor Microenvironment cluster_cell Tumor Cell Carrier NMVA-Drug Conjugate Vessel Leaky Vasculature Carrier->Vessel EPR Effect Extracellular Tumor Extracellular Space Vessel->Extracellular Endosome Endosome (Low pH) Extracellular->Endosome Endocytosis Lysosome Lysosome (Low pH, Enzymes) Endosome->Lysosome Drug Active Drug Lysosome->Drug Linker Cleavage Target Intracellular Target (e.g., DNA) Drug->Target Therapeutic Action

Caption: Passive targeting of NMVA-drug conjugates to tumor cells.

G cluster_synthesis 1. Synthesis & Formulation cluster_char 2. Physicochemical Characterization cluster_invitro 3. In Vitro Evaluation cluster_invivo 4. In Vivo Evaluation S Synthesize Carrier & Conjugate/Load Drug C1 Size & PDI (DLS) S->C1 C2 Morphology (TEM/SEM) S->C2 C3 Surface Charge (Zeta Potential) S->C3 C4 Drug Loading Efficiency (HPLC/UV-Vis) S->C4 IV2 Cellular Uptake C1->IV2 IV3 Cytotoxicity (MTT Assay) C1->IV3 C2->IV2 C2->IV3 C3->IV2 C3->IV3 IV1 Release Kinetics (Dialysis) C4->IV1 IVV1 Pharmacokinetics (PK) IV1->IVV1 IV2->IVV1 IV3->IVV1 IVV2 Biodistribution IVV1->IVV2 IVV3 Therapeutic Efficacy (Animal Models) IVV2->IVV3 IVV4 Toxicity Studies IVV3->IVV4

References

A Comparative Spectroscopic Analysis of Poly(N-methyl-N-vinylacetamide) and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the NMR and FTIR spectroscopic characteristics of Poly(N-methyl-N-vinylacetamide) in comparison to Poly(N-vinylpyrrolidone) and Poly(N-isopropylacrylamide).

This guide provides a comprehensive comparison of the spectroscopic properties of Poly(this compound) (PNMVA), a thermo-responsive polymer of growing interest, with two widely used alternatives: Poly(N-vinylpyrrolidone) (PVP) and Poly(N-isopropylacrylamide) (PNIPAM). Understanding the distinct spectral features of these polymers is crucial for their identification, characterization, and quality control in various applications, including drug delivery and biomedical engineering.

Spectroscopic Data Comparison

The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data for PNMVA, PVP, and PNIPAM. This quantitative data, compiled from various sources, allows for a direct comparison of their chemical structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
PolymerChemical Shift (δ) ppmAssignment
Poly(this compound) (PNMVA) ~3.0 - 4.5-CH- (Backbone)
~2.8 - 3.0-N-CH₃
~1.8 - 2.2-C(=O)-CH₃
~1.3 - 1.9-CH₂- (Backbone)
Poly(N-vinylpyrrolidone) (PVP) ~3.6 - 4.2-CH- (Backbone)[1]
~3.1 - 3.4-N-CH₂- (Ring)[1][2]
~1.8 - 2.4-CH₂-C=O (Ring)[1][2]
~1.4 - 1.8-CH₂- (Backbone) & -CH₂-CH₂- (Ring)[1][2]
Poly(N-isopropylacrylamide) (PNIPAM) ~3.9 - 4.1-CH- (Isopropyl)[3]
~1.9 - 2.3-CH- (Backbone)[3]
~1.4 - 1.8-CH₂- (Backbone)[3]
~1.1-CH₃ (Isopropyl)[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
PolymerChemical Shift (δ) ppmAssignment
Poly(this compound) (PNMVA) ~170 - 173-C=O
~45 - 55-CH- (Backbone)
~35 - 45-CH₂- (Backbone)
~34-N-CH₃
~21-C(=O)-CH₃
Poly(N-vinylpyrrolidone) (PVP) ~175-C=O
~40 - 47-CH- (Backbone) & -N-CH₂- (Ring)
~30 - 35-CH₂- (Backbone) & -CH₂-C=O (Ring)
~17 - 19-CH₂-CH₂- (Ring)
Poly(N-isopropylacrylamide) (PNIPAM) ~175-C=O
~41 - 43-CH- (Isopropyl)
~40 - 45-CH- (Backbone)
~34 - 37-CH₂- (Backbone)
~22-CH₃ (Isopropyl)
Fourier-Transform Infrared (FTIR) Spectroscopy
PolymerWavenumber (cm⁻¹)Assignment
Poly(this compound) (PNMVA) ~2930C-H stretch (asymmetric & symmetric)
~1640C=O stretch (Amide I)
~1410C-N stretch
~1370CH₃ bend
Poly(N-vinylpyrrolidone) (PVP) ~2950, 2880C-H stretch[4]
~1660C=O stretch (Amide I)[1][5]
~1420 - 1460CH₂ bend[4]
~1280C-N stretch[4]
Poly(N-isopropylacrylamide) (PNIPAM) ~2970, 2930, 2875C-H stretch[6][7]
~1650C=O stretch (Amide I)[6][7][8]
~1540N-H bend (Amide II)[6][7][8]
~1387, 1368CH₃ bend (isopropyl)[6][9]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of these hydrophilic polymers are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Ensure the polymer is fully dissolved, which may require gentle heating or vortexing.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-64 scans, relaxation delay of 1-5 seconds.

    • Set the spectral width to cover the expected proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Set the spectral width to cover the expected carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the dry polymer powder or a drop of the polymer solution onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • For solutions, allow the solvent to evaporate before acquiring the spectrum.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the dry polymer with ~100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis process is illustrated in the diagram below.

Spectroscopic_Analysis_Workflow Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Comparison Polymer Polymer Sample (PNMVA, PVP, or PNIPAM) Dissolution Dissolution in Deuterated Solvent Polymer->Dissolution Drying Drying of Polymer Sample Polymer->Drying NMR NMR Spectrometer Dissolution->NMR FTIR FTIR Spectrometer Drying->FTIR NMR_Data Acquire & Process NMR Spectra (1H & 13C) NMR->NMR_Data FTIR_Data Acquire & Process FTIR Spectrum FTIR->FTIR_Data NMR_Analysis Peak Assignment & Integration NMR_Data->NMR_Analysis FTIR_Analysis Peak Assignment & Functional Group ID FTIR_Data->FTIR_Analysis Comparison Comparative Analysis of Spectral Data NMR_Analysis->Comparison FTIR_Analysis->Comparison

Caption: Workflow for NMR and FTIR spectroscopic analysis of polymers.

References

A Comparative Guide to the Thermal Properties of N-Methyl-N-vinylacetamide Polymers and Alternative Poly(N-vinylamides)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability and phase behavior of polymers is critical for a wide range of applications, from drug delivery systems to advanced materials. This guide provides a comparative thermal analysis of poly(N-Methyl-N-vinylacetamide) (PNMVA) and other relevant poly(N-vinylamides), supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

This document summarizes key thermal properties, details experimental methodologies, and presents a logical workflow for thermal analysis to aid in material selection and characterization.

Comparison of Thermal Properties

The thermal stability and transition temperatures of this compound polymers, when compared to other poly(N-vinylamides) such as poly(N-vinylacetamide) (PNVA), poly(N-vinylpyrrolidone) (PNVP), and poly(N-isopropylacrylamide) (PNIPAM), reveal important distinctions relevant to their application. The following table summarizes key quantitative data obtained from TGA and DSC analyses.

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)Key Characteristics
Poly(this compound) (PNMVA)Data not readily available in cited literatureGeneral information suggests stability up to high temperaturesA promising alternative for various biomedical applications.
Poly(N-vinylacetamide) (PNVA)Data not readily available in cited literatureDoes not decompose up to 360°C[1]High thermal stability and resistance to acids and alkalis[2].
Poly(N-vinylpyrrolidone) (PNVP)~174[3]Main decomposition around 400-600°C[4]Widely used biocompatible polymer.[4]
Poly(N-isopropylacrylamide) (PNIPAM)~138 - 154[5]Main decomposition starts around 311°C, with a major loss at ~435°C[6]Thermoresponsive polymer with a Lower Critical Solution Temperature (LCST) around 32°C.[5][7]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of experimental data. The following protocols for TGA and DSC are based on standard practices for polymer analysis.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.[7][8]

Instrumentation: A typical TGA instrument consists of a precision microbalance, a programmable furnace, and a system for controlled gas flow.[7]

Procedure:

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is weighed and placed in a TGA crucible (e.g., aluminum or platinum).[7]

  • Instrument Setup: The instrument is calibrated, and the desired temperature program is set. A constant heating rate, commonly 10°C/min or 20°C/min, is applied.[9][10]

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.[7][9]

  • Data Acquisition: The instrument continuously records the sample's mass as the temperature increases over a defined range (e.g., 25°C to 700°C).[9]

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific mass loss percentages, and the final residue. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[7]

Differential Scanning Calorimetry (DSC)

DSC is utilized to measure the heat flow associated with thermal transitions in a material as a function of temperature. This allows for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[11]

Instrumentation: A DSC instrument measures the difference in heat flow between a sample pan and a reference pan as they are subjected to a controlled temperature program.[11]

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum pan.[12]

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The instrument is programmed with a specific heating and cooling cycle. A typical cycle involves an initial heating ramp, a cooling ramp, and a second heating ramp, often at a rate of 10°C/min.[11][12]

  • Atmosphere: The measurement is performed under a controlled atmosphere, usually nitrogen.

  • Data Acquisition: The DSC records the heat flow into or out of the sample relative to the reference as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify thermal events. The glass transition is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.[11]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the thermal analysis of polymers, highlighting the relationship between TGA and DSC and the key information obtained from each technique.

Thermal_Analysis_Workflow cluster_synthesis Polymer Synthesis & Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_comparison Comparative Analysis Polymer Poly(this compound) or Alternative Polymer TGA_Analysis TGA Experiment Polymer->TGA_Analysis DSC_Analysis DSC Experiment Polymer->DSC_Analysis TGA_Data TGA Curve (Weight % vs. Temp) TGA_Analysis->TGA_Data TGA_Results Thermal Stability: - Onset of Decomposition - Decomposition Temperature (Td) - Residue Content TGA_Data->TGA_Results Comparison Comparison of Thermal Properties TGA_Results->Comparison DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC_Analysis->DSC_Data DSC_Results Thermal Transitions: - Glass Transition (Tg) - Melting Point (Tm) - Crystallization Temp (Tc) DSC_Data->DSC_Results DSC_Results->Comparison

Caption: Workflow for the thermal characterization of polymers using TGA and DSC.

References

A Comparative Study of NMVA and Styrene Polymerization Kinetics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the polymerization behavior of N-methyl-N-vinylacetamide (NMVA) and styrene (B11656) reveals distinct kinetic profiles crucial for their application in polymer chemistry, particularly in the realms of advanced materials and biomedical applications. This guide provides a comprehensive comparison of their polymerization kinetics, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

This comparative guide delves into the free-radical polymerization kinetics of this compound (NMVA) and the well-established monomer, styrene. While both monomers can be polymerized via free-radical mechanisms, their kinetic parameters and the resulting polymer properties exhibit significant differences. This analysis is critical for the tailored synthesis of polymers for specific applications, such as the development of functional polymers for drug delivery systems.

Executive Summary

This compound is a key monomer because its polymer, poly(this compound) (PNMVA), can be readily hydrolyzed to create poly(N-methylvinylamine), a cationic polymer with considerable potential in biomedical fields like gene delivery.[1] This two-step synthesis of a functional polymer presents a notable advantage. In contrast, styrene is a foundational monomer that produces polystyrene, a widely used and well-understood commodity polymer.[2] Understanding the kinetic differences between these monomers is paramount for controlling polymer architecture and properties.

Data Presentation: A Comparative Look at Polymerization Kinetics

The following tables summarize the key kinetic parameters for the free-radical polymerization of NMVA and styrene. It is important to note that these values can vary depending on specific experimental conditions such as the choice of initiator, solvent, and temperature.

Table 1: Monomer and Polymer Properties

PropertyThis compound (NMVA)Styrene
Monomer Molar Mass ( g/mol ) 99.13104.15
Polymer Abbreviation PNMVAPS

Source: BenchChem, 2025[1]

Table 2: Comparative Polymerization Kinetic Parameters

Kinetic ParameterNMVAStyreneUnit
Reaction Order w.r.t. Monomer 1.07[3]1.0[4][5]-
Reaction Order w.r.t. Initiator 0.61[3]0.5[2][4]-
Propagation Rate Constant (kp) Data not readily available50 - 400[2][5]L·mol-1·s-1
Termination Rate Constant (kt) Data not readily available~6 x 107[2][5]L·mol-1·s-1
Activation Energy (Ea) Data not readily available40.59 ± 1.11[4]kJ·mol-1

The free-radical polymerization of styrene typically exhibits first-order kinetics with respect to the monomer concentration and half-order kinetics with respect to the initiator concentration.[4][5] Studies on NMVA polymerization in aqueous media have shown a reaction order of 1.07 for the monomer and 0.61 for the initiator, indicating a close adherence to the ideal kinetic model.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following outlines typical experimental protocols for the free-radical polymerization of NMVA and styrene.

Protocol 1: Free-Radical Polymerization of this compound (NMVA)

This protocol is based on the kinetic study of NMVA polymerization in an aqueous medium.

Materials:

  • This compound (NMVA) monomer

  • 2,2′-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (ABDH) as the initiator

  • Deionized water (solvent)

  • Capillary dilatometer

Procedure:

  • Prepare aqueous solutions of NMVA and ABDH at the desired concentrations. The monomer concentration typically ranges from 1.10 to 1.70 mol·L-1, and the initiator concentration ranges from 1 to 4 mmol·L-1.[3]

  • Maintain the aqueous polymerization media at a neutral pH.[3]

  • Introduce the reaction mixture into a capillary dilatometer.

  • Conduct the polymerizations isothermally at a constant temperature, for example, 40°C.[3]

  • Monitor the rate of polymerization (Rp) by observing the change in volume over time using the capillary dilatometer.[3]

  • Characterize the resulting polymers by their viscosity numbers to determine viscosity average molecular weights.[3]

Protocol 2: Free-Radical Bulk Polymerization of Styrene

This protocol describes a typical procedure for the bulk polymerization of styrene initiated by a thermal initiator.

Materials:

  • Styrene monomer

  • Benzoyl peroxide (BPO) or other suitable free-radical initiator

  • Inhibitor remover (e.g., aqueous sodium hydroxide (B78521) solution)

  • Reaction vessel (e.g., glass vial or flask)

  • Water or oil bath for temperature control

Procedure:

  • Monomer and Initiator Preparation: Purify the styrene monomer to remove inhibitors, typically by washing with an aqueous sodium hydroxide solution followed by distillation under reduced pressure.[5] Recrystallize the initiator (e.g., BPO) from a suitable solvent.[5]

  • Reaction Setup: In a reaction vessel, dissolve the desired amount of initiator in the purified styrene monomer.

  • Polymerization: Place the reaction vessel in a water or oil bath set to the desired reaction temperature (e.g., 90°C).[4]

  • Monitoring: The progress of the polymerization can be monitored by various techniques, including differential scanning calorimetry (DSC) to study the reaction kinetics.[6]

  • Termination and Isolation: After the desired reaction time or conversion is reached, the polymerization can be stopped by rapid cooling. The resulting polystyrene can be isolated and purified.

Visualization of the Polymerization Process

The following diagrams illustrate the fundamental steps of free-radical polymerization and a typical experimental workflow.

Free_Radical_Polymerization cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination I Initiator (I) R 2R• I->R kd R_M R• + Monomer (M) RM RM• R_M->RM ki RM_M RM• + n(M) RMnM R(M)n+1• RM_M->RMnM kp P_P P• + P• Dead_Polymer Dead Polymer P_P->Dead_Polymer kt

Caption: Generalized mechanism of free-radical polymerization.

Experimental_Workflow start Start prep Monomer & Initiator Preparation start->prep reaction Polymerization Reaction (Controlled Temperature) prep->reaction monitoring Kinetic Monitoring (e.g., Dilatometry, DSC) reaction->monitoring isolation Polymer Isolation & Purification monitoring->isolation characterization Polymer Characterization (e.g., GPC, Viscometry) isolation->characterization end End characterization->end

References

A Comparative Guide to the Biocompatibility of N-Methyl-N-vinylacetamide (NMVA) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-N-vinylacetamide (NMVA) and its polymeric derivatives are emerging as significant players in the biomedical field, particularly in applications like drug delivery, gene therapy, and tissue engineering.[1] Their unique amphiphilic properties allow for favorable interactions in both hydrophilic and hydrophobic environments.[1] Notably, poly(this compound) (PNMVA) is being explored as a promising alternative to polyethylene (B3416737) glycol (PEG) for creating "stealth" nanocarriers that can evade the immune system, prevent protein corona formation, and improve therapeutic efficacy.[1][2] This guide provides a comparative analysis of the biocompatibility of NMVA derivatives, supported by available data and experimental protocols.

Cytotoxicity Assessment: In Vitro Performance

The evaluation of cytotoxicity is a crucial first step in determining the biocompatibility of a biomaterial. Studies on NMVA-based polymers consistently demonstrate minimal cytotoxicity across various cell lines, a critical feature for materials intended for therapeutic use.[1]

Comparison with Alternatives:

Compared to poly(N-isopropylacrylamide) (PNIPAM), another widely studied thermoresponsive polymer, NMVA-related polymers like poly(N-vinylcaprolactam) (PVCL) have shown superior biocompatibility. PNIPAM has been reported to have higher cytotoxicity and its degradation products can be toxic.[3][4] In contrast, hydrophilic polymers based on vinylamides are generally well-tolerated by cells.[4][5]

Quantitative Data Summary: Cytotoxicity

Material/DerivativeCell LineConcentration RangeIncubation TimeResult (Cell Viability)Reference
Poly(N-vinylcaprolactam) (PVCL)Caco-2, Calu-30.1–10.0 mg/ml3 hoursWell-tolerated, high viability--INVALID-LINK--[4][5]
PNVCL-g-Alg-NH₂Not SpecifiedNot SpecifiedNot SpecifiedNon-cytotoxic--INVALID-LINK--[3]
DSPE-PNMVA₂₄Not SpecifiedNot SpecifiedNot SpecifiedSafety confirmed at the cellular level--INVALID-LINK--[2]
Poly(N-vinylamide) DerivativesNIH3T3 Mouse FibroblastNot SpecifiedNot SpecifiedShowed biocompatibility--INVALID-LINK--[6]
Hemocompatibility: Interaction with Blood Components

For any material intended for systemic administration or blood-contacting applications, hemocompatibility is a critical safety parameter. This involves assessing the material's tendency to cause hemolysis (destruction of red blood cells) and thrombosis (blood clotting).

Key Findings:

Amphiphilically modified vinylamide polymers have demonstrated excellent hemocompatibility. For instance, PNVCL-g-Alg-NH₂ scaffolds were found to be non-hemolytic in in vitro analyses.[3] This is a significant advantage, as hemolysis can lead to severe toxicity. The standard for a non-hemolytic material is a hemolytic index under 2%.[7]

Comparison with Alternatives:

While direct comparative data for NMVA derivatives against materials like PCL or PLGA is limited in the search results, the general class of hydrophilic hydrogels is known for good biocompatibility.[8][9] PEGylated materials, the current standard for stealth coatings, are known to sometimes trigger adverse immunological reactions, a problem that DSPE-PNMVA has been shown to reduce.[2]

Quantitative Data Summary: Hemocompatibility

Material/DerivativeTestResultClassificationReference
PNVCL-g-Alg-NH₂Hemolysis AssayNon-hemolyticBiocompatible--INVALID-LINK--[3]
PET-DLA Copolymers (Reference)Hemolysis AssayHemolytic Index < 2%Non-hemolytic--INVALID-LINK--[7]
In Vivo Biocompatibility

Ultimately, the performance of a biomaterial must be validated in a living organism. In vivo studies for NMVA derivatives and related compounds have confirmed the promising results from in vitro testing.

Key Findings:

Extensive animal studies have confirmed the biocompatibility of NMVA-based systems.[1] For example, DSPE-PNMVA₂₄, when formulated into lipoplexes and studied in mice, showed no liver accumulation, extended circulation time, reduced immunological reaction, and no systemic pro-inflammatory response.[2] This highlights its potential as a superior alternative to PEG in drug delivery applications.

Workflow for Biocompatibility Assessment

The overall process for assessing the biocompatibility of a new polymer derivative like those from NMVA follows a structured pathway from synthesis to in vivo validation.

Biocompatibility_Workflow cluster_synthesis Material Synthesis cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_result Outcome Monomer NMVA Monomer Synthesis Polymer Polymerization (e.g., RAFT, TERP) Monomer->Polymer Cyto Cytotoxicity Assays (e.g., MTT, LDH) Polymer->Cyto Test Material Hemo Hemocompatibility (Hemolysis) Polymer->Hemo Test Material Animal Animal Model Studies (e.g., Rat, Mouse) Hemo->Animal Promising Results Histo Histopathology Animal->Histo Tissue Analysis Result Biocompatibility Profile Histo->Result

Caption: General workflow for biocompatibility assessment of NMVA derivatives.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of biocompatibility data. Below are summarized protocols for key experiments.

Protocol 1: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., L929, NIH3T3, Caco-2) in a 96-well plate at a specific density and allow them to adhere overnight.[4]

  • Material Exposure: Remove the culture medium and add fresh medium containing various concentrations of the test polymer (e.g., 0.1 to 10.0 mg/ml). Include positive (e.g., toxic substance) and negative (e.g., medium only) controls.

  • Incubation: Incubate the plates for a defined period (e.g., 3, 24, or 48 hours) at 37°C in a 5% CO₂ atmosphere.[4]

  • MTT Addition: Add 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: Express cell viability as a percentage relative to the negative control.

Protocol 2: Hemolysis Assay (Blood Compatibility)

This protocol determines the extent to which a material damages red blood cells.

  • Blood Collection: Obtain fresh whole blood from a healthy donor using an anticoagulant (e.g., heparin).

  • Material Preparation: Prepare samples of the test material (e.g., polymer films or solutions at various concentrations).

  • Controls: Use a 0.9% NaCl solution as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).

  • Incubation: Add the test material and controls to diluted blood and incubate under controlled conditions (e.g., 37°C for 1-2 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Analysis: Carefully collect the supernatant and measure the absorbance of the released hemoglobin using a UV-Vis spectrophotometer (at ~540 nm).

  • Calculation: Calculate the percentage of hemolysis for the test material relative to the positive and negative controls. A value below 2% is generally considered non-hemolytic according to ASTM F756-00 standards.[7]

Protocol 3: In Vivo Implantation Study (Rat Model)

This study assesses the local tissue response to an implanted material.

  • Material Preparation: Prepare sterile, uniform samples of the polymer for implantation.

  • Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.

  • Implantation: Under anesthesia, make a small incision and create a subcutaneous pocket. Place the sterile polymer sample into the pocket. Suture the incision.[10]

  • Observation Periods: Euthanize groups of animals at specific time points (e.g., 7 days for acute response, 28 days for subacute response).[10]

  • Histopathology: Excise the implant and surrounding tissue. Fix the tissue in formalin, embed it in paraffin, and section it. Stain the sections with Hematoxylin and Eosin (H&E).

  • Evaluation: A pathologist examines the stained tissue sections under a microscope to grade the tissue reaction, looking for signs of inflammation (e.g., neutrophils, lymphocytes, macrophages), fibrosis, and necrosis.

Conclusion and Future Outlook

The available evidence strongly supports the excellent biocompatibility of this compound derivatives.[1] They exhibit low cytotoxicity and high hemocompatibility, making them suitable for a wide range of biomedical applications.[1][3] As an alternative to PEG, PNMVA offers the significant advantages of comparable stealth properties while potentially reducing adverse immunological reactions and improving cellular uptake of therapeutic payloads.[2]

The logical relationship between polymer properties and their biological performance underscores their potential.

Logical_Relationship PNMVA Poly(this compound) (PNMVA) Derivatives Amphiphilic Amphiphilic Nature PNMVA->Amphiphilic Hydrophilic Hydrophilic Character PNMVA->Hydrophilic Stealth Stealth Properties (Protein Repulsion) Hydrophilic->Stealth contributes to LowTox Low Cytotoxicity Hydrophilic->LowTox leads to Biocompatibility High Biocompatibility Stealth->Biocompatibility leads to LowImmuno Reduced Immunogenicity Stealth->LowImmuno leads to Applications Advanced Biomedical Applications (Drug/Gene Delivery) Biocompatibility->Applications enables

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Methyl-N-vinylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-Methyl-N-vinylacetamide, a flammable and hazardous chemical. Adherence to these protocols is critical for protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound is classified as a flammable liquid and vapor that can cause skin, eye, and respiratory tract irritation.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 should be worn.

  • Hand Protection: Wear suitable protective gloves to prevent skin contact.[1]

  • Body Protection: Appropriate protective clothing is necessary to prevent skin exposure.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[2]

Key Safety and Hazard Data

A thorough understanding of the properties of this compound is crucial for its safe handling and disposal. The following table summarizes key quantitative data from safety data sheets.

PropertyValueSource(s)
Flash Point 60 °C (140 °F)[2]
Acute Toxicity (Oral) LD50 Rat: 1,760 mg/kg[1]
Acute Toxicity (Dermal) LD50 Rabbit: 1,354 mg/kg[1]
UN Number 1993[1]
Hazard Class Flammable Liquid (Category 3)[3]
Signal Word Warning[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] Incineration is the preferred disposal method.

1. Waste Assessment and Segregation:

  • Identify if the this compound is surplus or non-recyclable.

  • Do not mix it with other waste materials.

2. Container Management:

  • Keep the chemical in its original, suitable, and closed container for disposal.[4]

  • Handle empty containers as you would the product itself, as they may retain product residue.[2]

3. Engage a Licensed Disposal Company:

  • Contact a licensed professional waste disposal service to handle the hazardous chemical waste in accordance with regulations.[4]

4. Recommended Disposal Method (for licensed facilities):

  • The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure safety.

1. Immediate Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.[4]

  • Remove all sources of ignition.[2]

2. Containment:

  • Cover drains to prevent the material from entering them.[1][3]

  • Use an inert, non-combustible absorbent material like vermiculite, sand, or earth to contain the spill.[2]

3. Cleanup and Disposal:

  • Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[2][4]

  • Clean the affected area thoroughly.[1][3]

  • Dispose of the contaminated material through a licensed waste disposal service.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment & Segregation cluster_disposal Disposal assess Assess Waste: Surplus or Non-Recyclable? ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Keep in Original, Closed Container ppe->segregate no_mix Do Not Mix with Other Waste segregate->no_mix contact Contact Licensed Disposal Company no_mix->contact incinerate Recommended Method: Incineration with Combustible Solvent contact->incinerate

Caption: Logical workflow for the proper disposal of this compound.

References

Safe Handling and Disposal of N-Methyl-N-vinylacetamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of N-Methyl-N-vinylacetamide (CAS No. 3195-78-6). Adherence to these procedures is critical to ensure personnel safety and regulatory compliance in the laboratory environment.

I. Hazard Identification and Quantitative Data

This compound is a flammable liquid and vapor that can cause significant health effects.[1][2] It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

PropertyValueSource(s)
Physical State Liquid[2]
Appearance Clear brown liquid[2]
Flash Point 60 °C (140 °F)[2]
Oral LD50 (Rat) 2830 uL/kg[2]
Vapor Pressure 1.8 mbar @ 20 °C[2]
GHS Hazard Statements H226, H302, H312, H315, H319, H335[1]

II. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategorySpecificationSource(s)
Eye/Face Protection Chemical splash goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be required for larger quantities or when splashing is likely.[3][4][5]
Skin Protection Appropriate protective gloves (e.g., nitrile rubber, inspect before use). Flame-retardant antistatic protective clothing. A lab coat must be worn.[2][3][4][5]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) must be used if ventilation is inadequate or when vapours/aerosols are generated. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3][5][6]

III. Operational Plan: Step-by-Step Handling Procedure

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks.[1][3] Use non-sparking tools.[1]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[2] Have a spill kit with appropriate absorbent material nearby.

  • Personal Protective Equipment: Don the required PPE as detailed in the table above before handling the chemical.

  • Container Handling: Keep the container tightly closed when not in use.[1][2] Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Dispensing: When transferring the liquid, do so carefully to avoid splashing.

  • Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[1]

  • Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[2]

  • Location: Store in a designated flammables area.[2]

  • Container: Keep in the original, tightly sealed container.[1][2]

IV. Spill and Emergency Procedures

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2][7] Do not use combustible materials like paper towels to absorb the initial spill.[7]

  • Collection: Use a spark-proof tool to collect the absorbed material and place it into a suitable, labeled container for disposal.[2]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the contaminated materials as hazardous waste according to institutional and local regulations.

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify emergency personnel.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[2]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

    • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

V. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent materials, gloves) in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams.[1] Leave chemicals in their original containers if possible.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for disposal through a licensed professional waste disposal service.[6] All disposal must be in accordance with federal, state, and local regulations.[1]

VI. Workflow for Handling this compound

prep Preparation - Assess Risks - Don PPE - Prepare Workspace handling Handling - Use in Fume Hood - Avoid Ignition Sources - Transfer Carefully prep->handling storage Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area - Flammables Cabinet handling->storage If not for immediate use spill Spill Occurs handling->spill waste Waste Generation - Collect in Labeled Container handling->waste storage->handling Retrieve for use minor_spill Minor Spill Cleanup - Absorb with Inert Material - Decontaminate Area spill->minor_spill Minor major_spill Major Spill - Evacuate Area - Alert Emergency Services spill->major_spill Major disposal Disposal - Follow Institutional Protocols - Use Licensed Waste Service waste->disposal end Procedure Complete disposal->end minor_spill->waste major_spill->end After professional cleanup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.